3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine
Description
Properties
IUPAC Name |
2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,4,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCRJEFBBHEMAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155846-90-4 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-3-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the synthetic pathways leading to 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine scaffold is a core structural motif in numerous biologically active compounds, and the introduction of an aminomethyl group at the 3-position offers a key vector for further molecular elaboration and interaction with biological targets. This document outlines a validated two-step synthetic sequence, commencing with the construction of the pyrazolo[3,4-b]pyridine core to form the key intermediate, 3-cyano-1H-pyrazolo[3,4-b]pyridine, followed by its reduction to the target primary amine. The causality behind experimental choices, detailed step-by-step protocols, and comprehensive characterization are presented to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
The fusion of pyrazole and pyridine rings gives rise to the pyrazolopyridine heterocyclic system, a class of compounds that has garnered substantial attention from the scientific community due to its diverse pharmacological properties. The 1H-pyrazolo[3,4-b]pyridine isomer, in particular, is a privileged scaffold found in compounds exhibiting a wide range of biological activities, including but not limited to, antiviral, antibacterial, and anticancer properties.
The introduction of a reactive and versatile aminomethyl functional group at the 3-position of the pyrazolo[3,4-b]pyridine nucleus provides a crucial handle for the synthesis of compound libraries for drug discovery. This primary amine can serve as a nucleophile in a variety of chemical transformations, allowing for the facile introduction of diverse substituents to probe the structure-activity relationships (SAR) of potential therapeutic agents. The ability to systematically modify this position is a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.
This guide focuses on a robust and efficient synthetic strategy to access this compound, providing researchers with the necessary knowledge and practical protocols to incorporate this valuable building block into their research and development programs.
Retrosynthetic Analysis and Synthetic Strategy
A logical and efficient retrosynthetic analysis of this compound points towards the reduction of a nitrile group as the final key transformation. This approach is advantageous due to the relative stability and accessibility of the nitrile precursor, 3-cyano-1H-pyrazolo[3,4-b]pyridine. The overall synthetic strategy can therefore be dissected into two primary stages:
-
Stage 1: Synthesis of the Key Intermediate: 3-cyano-1H-pyrazolo[3,4-b]pyridine. This stage focuses on the construction of the core heterocyclic scaffold with the nitrile functionality in place.
-
Stage 2: Reduction of the Nitrile to the Primary Amine. This stage involves the chemoselective reduction of the cyano group to the desired aminomethyl functionality.
The following sections will provide a detailed examination of each of these stages, including the rationale for the chosen methodologies and step-by-step experimental protocols.
Stage 1: Synthesis of 3-cyano-1H-pyrazolo[3,4-b]pyridine
The construction of the 3-cyano-1H-pyrazolo[3,4-b]pyridine core can be achieved through several synthetic routes. A common and effective method involves the cyclocondensation reaction between a suitably substituted aminopyrazole and a three-carbon building block. One such approach utilizes the reaction of 3-amino-4-cyanopyrazole with an appropriate partner.
Alternatively, a convergent synthesis can be employed starting from a substituted pyridine derivative. For instance, the reaction of 2-chloro-3-cyanopyridine with hydrazine hydrate offers a direct route to the pyrazolo[3,4-b]pyridine ring system. The choice of starting materials is often dictated by commercial availability, cost, and the desired substitution pattern on the final molecule.
Recommended Synthetic Protocol: From 2-Chloro-3-cyanopyridine
This protocol details a reliable method for the synthesis of 3-cyano-1H-pyrazolo[3,4-b]pyridine starting from the commercially available 2-chloro-3-cyanopyridine.
Experimental Protocol:
| Step | Procedure | Reagents and Conditions | Observations/Notes |
| 1 | To a solution of 2-chloro-3-cyanopyridine (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (1.2 - 1.5 eq). | 2-chloro-3-cyanopyridine, Hydrazine hydrate, Ethanol or n-butanol | The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. |
| 2 | Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). | Reflux (typically 80-120 °C) | The reaction time can vary from a few hours to overnight depending on the scale and solvent used. |
| 3 | Upon completion, allow the reaction mixture to cool to room temperature. | - | A precipitate may form upon cooling. |
| 4 | The product can be isolated by filtration. If no precipitate forms, the solvent can be removed under reduced pressure. | Filtration or rotary evaporation | The crude product can be washed with a cold solvent like diethyl ether to remove any unreacted starting material. |
| 5 | The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. | Ethanol/water or other suitable solvent system | This step is crucial to obtain a pure sample of 3-cyano-1H-pyrazolo[3,4-b]pyridine for the subsequent reduction step. |
Causality Behind Experimental Choices:
-
Choice of Starting Material: 2-Chloro-3-cyanopyridine is a readily available and reactive starting material. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution by the hydrazine, which initiates the cyclization process.
-
Use of Hydrazine Hydrate: Hydrazine hydrate serves as the source of the two nitrogen atoms required to form the pyrazole ring. An excess is used to ensure complete consumption of the starting material.
-
Solvent and Temperature: Ethanol and n-butanol are common solvents for this type of condensation reaction. Refluxing provides the necessary thermal energy to overcome the activation barrier for the reaction.
Stage 2: Reduction of 3-cyano-1H-pyrazolo[3,4-b]pyridine
The reduction of the nitrile group in 3-cyano-1H-pyrazolo[3,4-b]pyridine to the corresponding aminomethyl group is a critical step in the synthesis. Several reducing agents can be employed for this transformation, with the choice depending on factors such as chemoselectivity, reaction conditions, and scalability.
Commonly used methods for nitrile reduction include:
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere. It is often a clean and efficient method.
-
Metal Hydride Reduction: Strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) are highly effective for nitrile reduction. However, these reagents are moisture-sensitive and require careful handling.
Recommended Synthetic Protocol: Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation using Raney Nickel is a preferred method for this transformation due to its high efficiency and relatively mild reaction conditions.
Experimental Protocol:
| Step | Procedure | Reagents and Conditions | Observations/Notes |
| 1 | In a suitable pressure vessel, dissolve 3-cyano-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a solvent such as methanol or ethanol. | 3-cyano-1H-pyrazolo[3,4-b]pyridine, Methanol or Ethanol | The use of a pressure-rated vessel (e.g., a Parr shaker) is essential for safe handling of hydrogen gas. |
| 2 | Add a catalytic amount of Raney Nickel (typically 5-10 wt%) to the solution. | Raney Nickel | Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere. |
| 3 | Seal the vessel and purge it several times with hydrogen gas. | Hydrogen gas | This step ensures the removal of air from the reaction system. |
| 4 | Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi). | Hydrogen gas | The reaction is then stirred vigorously at room temperature or with gentle heating. |
| 5 | Monitor the reaction progress by observing the hydrogen uptake or by TLC analysis of aliquots. | - | The reaction is typically complete within a few hours. |
| 6 | Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas like nitrogen or argon. | - | This is a critical safety step. |
| 7 | Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. | Celite® | The filter cake should be washed with the reaction solvent to ensure complete recovery of the product. The filter cake should be kept wet to prevent ignition of the pyrophoric catalyst. |
| 8 | Concentrate the filtrate under reduced pressure to obtain the crude this compound. | Rotary evaporation | The crude product can be further purified if necessary. |
Causality Behind Experimental Choices:
-
Raney Nickel: This catalyst is highly active for the hydrogenation of nitriles to primary amines. Its high surface area and adsorbed hydrogen are key to its reactivity. A publication by Aldehyde 21 can also be prepared by reducing 5-amino-1-methyl(phenyl)-1H-pyrazole-4-carbonitrile with Raney-nickel alloy and formic acid[1].
-
Hydrogen Pressure: The use of elevated hydrogen pressure increases the concentration of hydrogen on the catalyst surface, thereby accelerating the rate of reaction.
-
Solvent: Methanol and ethanol are good solvents for the starting material and product, and they are compatible with the hydrogenation conditions.
-
Celite® Filtration: Celite® is a diatomaceous earth filter aid that helps to ensure the complete removal of the fine Raney Nickel particles from the reaction mixture.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the pyrazolo[3,4-b]pyridine core, a singlet for the newly formed methylene (-CH₂-) group, and a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms and will show a characteristic signal for the methylene carbon.
-
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful conversion of the nitrile to the amine. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualization of the Synthetic Pathway
The overall synthetic workflow can be visualized as follows:
Figure 1: Synthetic pathway for this compound.
Conclusion
This technical guide has presented a detailed and practical approach to the synthesis of this compound. The described two-stage process, involving the formation of a 3-cyano-1H-pyrazolo[3,4-b]pyridine intermediate followed by its catalytic reduction, offers a reliable and efficient route to this valuable building block. By providing a thorough explanation of the experimental choices and step-by-step protocols, this guide aims to empower researchers in the fields of medicinal chemistry and drug development to readily access and utilize this important scaffold in their synthetic endeavors. The versatility of the aminomethyl group opens up numerous possibilities for the creation of novel pyrazolopyridine derivatives with potentially enhanced biological activities.
References
- Charris, J. E., et al. (2000). 1H and 13C NMR spectral characterization of some antimalarial in vitro 3-amino-9-methyl-1H-pyrazolo[3,4-b]. Magnetic Resonance in Chemistry, 38(6), 453-456.
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. The Royal Society of Chemistry.
- Zhao, D., et al. (n.d.). S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design. Semantic Scholar.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1547–1563.
- Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry, 28(12), 2601-2604.
- Abdel-Wahab, B. F., et al. (2023).
- 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum. (n.d.). ChemicalBook.
- 3-Cyanopyridine synthesis. (n.d.). ChemicalBook.
- Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Raney nickel. (n.d.). Organic Syntheses.
- Preparation of Cyanopyridines by Direct Cyanation. (2005). Synthesis, 2005(06), 993-996.
- Shah, K. H., Tilak, B. D., & Venkataraman, K. (1948). Raney nickel reductions-part i. Proceedings of the Indian Academy of Sciences - Section A, 28(3), 142-151.
- El-Tayeb, M. A., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 849-858.
- Preparation method of 2-chloro-3-cyanopyridine. (2022).
- Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. (2016). RSC Advances, 6(107), 105658-105673.
- 3-amino-1H-pyrazole-4,5-dicarbonitrile synthesis. (n.d.). ChemicalBook.
- 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. (2022). Molecules, 27(9), 2775.
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2004). Journal of Chemical Research, 2004(12), 823-824.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022).
- Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate deriv
- 1H-Pyrazolo[3,4-b]pyridine-3-amine. (n.d.). Biosynth.
Sources
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine
Abstract: The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its role in the development of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive technical overview of a key derivative, this compound. We will explore its molecular structure, physicochemical properties, plausible synthetic strategies, spectroscopic signature, and chemical reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in the design and synthesis of novel bioactive compounds.
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine family of heterocycles, which bear a structural resemblance to purine bases like adenine and guanine.[1] This similarity has made them compelling scaffolds for medicinal chemists. Among the five possible congeners, the 1H-pyrazolo[3,4-b]pyridine isomer is particularly prominent, with hundreds of thousands of derivatives documented in scientific literature and patents.[1][2]
The 1H-tautomer is significantly more stable than the 2H-form, a characteristic confirmed by computational studies.[3] This scaffold's true value lies in its versatile "decoration points" (at positions N1, C3, C4, C5, and C6), which allow for fine-tuning of steric and electronic properties to achieve high-affinity binding to biological targets.[2] Consequently, the 1H-pyrazolo[3,4-b]pyridine core is central to numerous inhibitors targeting critical enzyme families, such as Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and Tropomyosin Receptor Kinases (TRKs).[4][5][6][7]
This compound serves as a crucial intermediate in this field. The aminomethyl group at the C3 position provides a reactive handle for introducing diverse chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Below are the key structural and predicted physicochemical properties of this compound.
Figure 1: Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈N₄ | Calculated |
| Molecular Weight | 148.17 g/mol | Calculated |
| IUPAC Name | (1H-Pyrazolo[3,4-b]pyridin-3-yl)methanamine | Convention |
| CAS Number | Not available | N/A |
| Predicted pKa | 7.17 ± 0.20 (for the related 3-amino derivative) | [8] |
| Appearance | Likely an off-white to yellow solid | Inferred from analogs[8][9] |
| Predicted Solubility | Soluble in DMSO, Methanol | Inferred from analogs[8] |
Synthesis Strategies
A highly plausible approach begins with a C3-functionalized pyrazolopyridine, which is then converted to the aminomethyl group.
Figure 2: Plausible synthetic workflows for the target molecule.
Detailed Experimental Protocol (Hypothetical: Route A)
This protocol is a well-reasoned, hypothetical procedure based on standard organic chemistry transformations and literature precedents for similar heterocyclic systems. It should be optimized and validated experimentally.
Step 1: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine from 2-Chloro-3-cyanopyridine
-
Rationale: This is a well-established cyclization reaction where hydrazine acts as a dinucleophile, first displacing the chloride and then attacking the nitrile to form the pyrazole ring.[8][10] Microwave heating accelerates the reaction significantly.
-
Procedure:
-
To a microwave reactor tube, add 2-chloro-3-cyanopyridine (1.0 eq, e.g., 1.4 mmol, 194 mg).
-
Add ethanol (10 mL) followed by hydrazine hydrate (5.0 eq, 7.0 mmol, 350 mg).
-
Seal the tube and place it in a microwave reactor.
-
Heat the mixture to 170 °C for 10-15 minutes.[8]
-
After cooling, remove the solvent under reduced pressure (rotary evaporator). The resulting solid is 3-amino-1H-pyrazolo[3,4-b]pyridine, which is often used in the next step without further purification.
-
Step 2: Synthesis of 3-Cyano-1H-pyrazolo[3,4-b]pyridine via Sandmeyer Reaction
-
Rationale: The Sandmeyer reaction is a classic method to convert an aromatic primary amine to a nitrile via a diazonium salt intermediate. This is a standard transformation for functionalizing heterocyclic amines.
-
Procedure:
-
Suspend 3-amino-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude 3-cyano product. Purify by column chromatography.
-
Step 3: Reduction of 3-Cyano-1H-pyrazolo[3,4-b]pyridine to the Target Molecule
-
Rationale: The reduction of a nitrile to a primary amine is a standard functional group transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose. Catalytic hydrogenation is an alternative.
-
Procedure:
-
In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-cyano-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water, then 15% NaOH solution, then more water (Fieser workup).
-
Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude this compound. Purify by silica gel column chromatography.
-
Spectroscopic Characterization
The identity and purity of this compound would be confirmed using a combination of spectroscopic techniques. The expected key signals are summarized below, based on data from the core scaffold and related structures.[5][11][12]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | - A singlet for the pyrazole NH proton, likely broad and downfield (>10 ppm). - Aromatic protons (H4, H5, H6) in the ~7.0-8.7 ppm region, showing characteristic pyridine coupling patterns (dd, dd, d). - A singlet for the CH₂ protons of the aminomethyl group, expected around 3.9-4.2 ppm.[11] - A broad singlet for the NH₂ protons, which may exchange with D₂O. |
| ¹³C NMR | - Aromatic carbons of the bicyclic core in the ~100-160 ppm range.[5] - A signal for the CH₂ carbon of the aminomethyl group, expected in the 40-50 ppm range. |
| IR Spectroscopy | - N-H stretching bands (amine and pyrazole) in the 3100-3400 cm⁻¹ region. - C=C and C=N stretching bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings. - N-H bending (scissoring) for the primary amine around 1600 cm⁻¹. |
| Mass Spec (ESI+) | - A prominent [M+H]⁺ ion at m/z ≈ 149.1. |
Chemical Reactivity
The reactivity of this compound is governed by three main features: the nucleophilic primary amine, the acidic pyrazole N-H, and the aromatic bicyclic core.
Figure 3: A conceptual diagram of reactivity sites. (Note: A real image would replace the placeholder).
Reactions of the Aminomethyl Group
The primary amine is a potent nucleophile and the most common site for derivatization. This functionality is the primary reason for the molecule's utility as a building block.
-
Acylation/Sulfonylation: Reacts readily with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base (e.g., triethylamine, pyridine) to form stable amides and sulfonamides. This is a cornerstone reaction for building out kinase inhibitor structures.
-
Reductive Amination: Reacts with aldehydes and ketones to form an intermediate imine (Schiff base), which can be reduced in situ (e.g., with NaBH₃CN, NaBH(OAc)₃) to yield secondary amines.
-
N-Alkylation: Can be alkylated with alkyl halides, though over-alkylation to secondary and tertiary amines is possible.
Reactions of the Pyrazole N-H
The N-H proton of the pyrazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃).
-
N-Alkylation/Arylation: The resulting anion is a strong nucleophile, readily undergoing reaction with electrophiles like alkyl halides or aryl halides (in the case of metal-catalyzed cross-coupling) to install substituents at the N1 position.[4] This is critical for modulating solubility and directing vectors into solvent-exposed regions of protein targets.
Reactions of the Aromatic Core
The pyrazolopyridine ring system can undergo substitution, although it is generally less reactive than simple benzene.
-
Electrophilic Aromatic Substitution (EAS): Halogenation, nitration, and sulfonation are possible, though they may require harsh conditions. The directing effects of the fused rings and substituents will determine the regioselectivity.
-
Nucleophilic Aromatic Substitution (NAS): If a good leaving group (e.g., a halogen) is present on the pyridine ring (positions C4 or C6), it can be displaced by strong nucleophiles. This is a common strategy for building the core scaffold itself.[13]
Applications in Medicinal Chemistry
The principal application of this compound is as a scaffold in drug design. The aminomethyl group serves as an attachment point for side chains that can form key interactions, such as hydrogen bonds, with the hinge region of kinase enzymes.
Figure 4: Role as a scaffold in kinase inhibitor design.
By varying the R¹ group (attached at N1) and the R² group (attached to the aminomethyl linker), chemists can create large libraries of compounds to optimize:
-
Potency: Maximizing binding affinity to the target kinase.[14]
-
Selectivity: Minimizing binding to off-target kinases to reduce side effects.[4]
-
ADME Properties: Improving absorption, distribution, metabolism, and excretion profiles for better drug-like characteristics.
Handling and Safety
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions used for novel laboratory chemicals.
-
GHS Classification (Predicted): Based on the related 3-amino-1H-pyrazolo[3,4-b]pyridine, it may be classified as "Acute Toxicity, Oral (Category 3)", with the hazard statement "Toxic if swallowed".[15]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place, away from incompatible materials. For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended.[9]
Conclusion
This compound is a high-value chemical intermediate whose properties are derived from its privileged heterocyclic core and its reactive aminomethyl handle. Its stable, planar ring system provides an excellent anchor for binding to enzymatic targets, while the primary amine offers a reliable point for chemical elaboration. Understanding its synthesis, reactivity, and spectroscopic properties is essential for researchers aiming to exploit this scaffold in the rational design of next-generation therapeutics.
References
-
Kardile, R. A., Sarkate, A. P., Lokwani, D. K., Tiwari, S. V., & Thopate, S. R. (n.d.). Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate. ResearchGate. Available at: [Link]
-
Abás, S., Usieto, S., Pérez-Silanes, S., Aldea, I., & Monge, A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]
-
Sun, Y., Tang, H., Wang, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1472-1487. Available at: [Link]
-
Abás, S., Usieto, S., Pérez-Silanes, S., Aldea, I., & Monge, A. (2022). 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]
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Sikandar, S., Lategahn, J., Lemos, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 65(13), 8962-8982. Available at: [Link]
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Szlachcic, P., Węcławik-Wróblewska, J., & Kwiecień, H. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(13), 4210. Available at: [Link]
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Wang, C., Chen, J., Wu, W., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6432. Available at: [Link]
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(n.d.). Rational approach to the design of new 1H-pyrazolo[3,4-b] pyridine phosphoramidates. ResearchGate. Available at: [Link]
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Zhang, C., Liu, Y., Li, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 493-498. Available at: [Link]
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(n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]
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Abás, S., Usieto, S., Pérez-Silanes, S., Aldea, I., & Monge, A. (2022). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]
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Elmaati, T. M. A. (2007). Recent developments in aminopyrazole chemistry. ARKIVOC, 2007(15), 123-156. Available at: [Link]
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Lee, K., Lee, J., Park, H., et al. (2015). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3162-3165. Available at: [Link]
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Chen, C., Wang, Y., Liu, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic Chemistry, 129, 106159. Available at: [Link]
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Abás, S., Usieto, S., Pérez-Silanes, S., Aldea, I., & Monge, A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine Derivatives
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine bases has made it a focal point for the design of a diverse array of therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including but not limited to, kinase inhibition, antiviral, antimicrobial, and anticancer properties. The functionalization of this core, particularly at the 3-position with an aminomethyl group, introduces a key pharmacophore that can engage in crucial hydrogen bonding and ionic interactions with biological targets, thereby modulating their activity. This guide provides a comprehensive overview of synthetic strategies for accessing 3-aminomethyl-1H-pyrazolo[3,4-b]pyridine derivatives, intended for researchers and professionals in the field of drug development.
Strategic Approaches to Synthesis
The synthesis of this compound derivatives can be broadly categorized into two strategic approaches:
-
Post-Cyclization Functionalization: This strategy involves the initial construction of the 1H-pyrazolo[3,4-b]pyridine core, followed by the introduction or modification of a functional group at the C3 position to yield the desired aminomethyl moiety.
-
Convergent Synthesis: This approach utilizes a pyrazole precursor already bearing a latent or protected form of the aminomethyl group at the C3 position, which is then cyclized to form the fused pyridine ring.
This guide will detail plausible and robust protocols for both strategies, providing insights into the rationale behind the chosen methodologies.
Part 1: Post-Cyclization Functionalization of the Pyrazolo[3,4-b]pyridine Core
This strategy offers the flexibility of synthesizing a common pyrazolo[3,4-b]pyridine intermediate which can then be diversified. A practical pathway involves the synthesis of a 3-methyl-1H-pyrazolo[3,4-b]pyridine, followed by a sequence of benzylic-type bromination and subsequent amination.
Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridine
The construction of the 3-methyl-1H-pyrazolo[3,4-b]pyridine core can be efficiently achieved through the condensation of a 5-amino-3-methylpyrazole with a suitable three-carbon electrophile, such as an α,β-unsaturated ketone or a 1,3-dicarbonyl compound.[1]
Diagram 1: General Scheme for the Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridine
Caption: Synthesis of the 3-methyl-pyrazolo[3,4-b]pyridine core.
Experimental Protocol 1: Synthesis of 3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine
-
Rationale: This protocol utilizes a well-established cyclocondensation reaction. Acetic acid serves as both the solvent and a catalyst to facilitate the reaction, which typically proceeds with good yields.
-
Procedure:
-
To a solution of 5-amino-3-methyl-1H-pyrazole (1.0 eq) in glacial acetic acid, add acetylacetone (1.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol to afford the desired 3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine.
-
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Characterization Data |
| 5-Amino-3-methyl-1H-pyrazole | 97.12 | - | - |
| Acetylacetone | 100.12 | - | - |
| 3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine | 161.21 | 75-85 | ¹H NMR, ¹³C NMR, MS |
Benzylic Bromination of 3-Methyl-1H-pyrazolo[3,4-b]pyridine
The methyl group at the C3 position can be selectively brominated using N-bromosuccinimide (NBS) under radical initiation conditions. This reaction is analogous to benzylic bromination.[2]
Diagram 2: Bromination and Amination of 3-Methyl-1H-pyrazolo[3,4-b]pyridine
Caption: Functionalization of the 3-methyl group to an aminomethyl group.
Experimental Protocol 2: Synthesis of 3-(Bromomethyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine
-
Rationale: This procedure employs NBS as a selective brominating agent for the allylic/benzylic position, with AIBN as a radical initiator. Carbon tetrachloride is a traditional solvent for such reactions, but safer alternatives like acetonitrile can also be considered.[3]
-
Procedure:
-
A mixture of 3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) in anhydrous carbon tetrachloride is heated at reflux.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 3-(bromomethyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.
-
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Safety Note |
| 3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine | 161.21 | - | - |
| N-Bromosuccinimide (NBS) | 177.98 | - | Corrosive, handle with care. |
| 3-(Bromomethyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine | 240.11 | 60-70 | Lachrymator, handle in a fume hood. |
Amination of 3-(Bromomethyl)-1H-pyrazolo[3,4-b]pyridine
The 3-(bromomethyl) derivative is a versatile intermediate that can be converted to the desired 3-aminomethyl compound through various methods, including the Gabriel synthesis, which provides a clean route to the primary amine.
Experimental Protocol 3: Gabriel Synthesis of 3-Aminomethyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine
-
Rationale: The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation issues often encountered with direct amination using ammonia.
-
Procedure:
-
Step 1: Phthalimide Alkylation: To a solution of 3-(bromomethyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium phthalimide (1.2 eq). Heat the mixture at 80-90 °C for 2-4 hours. After cooling, pour the reaction mixture into water and collect the precipitated product by filtration.
-
Step 2: Hydrazinolysis: The phthalimide derivative from the previous step is suspended in ethanol, and hydrazine hydrate (2.0 eq) is added. The mixture is heated at reflux for 2-4 hours. After cooling, the phthalhydrazide byproduct is removed by filtration. The filtrate is concentrated, and the residue is purified by column chromatography or recrystallization to give 3-aminomethyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.
-
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Characterization Data |
| 3-(Bromomethyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine | 240.11 | - | - |
| 3-Aminomethyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine | 176.23 | 70-80 (over two steps) | ¹H NMR, ¹³C NMR, MS, IR (N-H stretch) |
Part 2: Convergent Synthesis via a Functionalized Pyrazole Precursor
This strategy involves the synthesis of a pyrazole intermediate that already contains the C3-aminomethyl precursor, typically a cyano group. This is followed by the construction of the pyridine ring and subsequent reduction of the nitrile.
Synthesis of 5-Amino-1H-pyrazole-3-carbonitrile
This key intermediate can be synthesized through the condensation of malononitrile with a suitable hydrazine derivative. A three-component reaction of an aldehyde, malononitrile, and hydrazine is also a green and efficient method.[4]
Diagram 3: Convergent Synthesis of this compound
Sources
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The Versatile Scaffold: A Technical Guide to the Biological Activity of 1H-Pyrazolo[3,4-b]pyridines
Introduction: The Privileged 1H-Pyrazolo[3,4-b]pyridine Core
The 1H-pyrazolo[3,4-b]pyridine nucleus, a fused heterocyclic system comprising a pyrazole and a pyridine ring, stands as a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to endogenous purine bases allows it to effectively interact with the ATP-binding sites of numerous protein kinases, making it a fertile ground for the development of potent and selective inhibitors.[1][2] This guide delves into the diverse biological activities of 1H-pyrazolo[3,4-b]pyridine derivatives, offering insights into their therapeutic potential, structure-activity relationships (SAR), and the experimental methodologies used to elucidate their function. The versatility of this core has led to the discovery of compounds with significant anticancer, anti-inflammatory, and neuroprotective properties.[3]
Oncological Applications: Targeting Aberrant Kinase Activity
Cancer is often driven by dysregulated kinase signaling pathways that promote uncontrolled cell proliferation, survival, and metastasis.[4] The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a highly effective framework for designing inhibitors that target these oncogenic kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Dysregulation of FGFR signaling is implicated in various cancers, including bladder, lung, and breast cancer.[5] Researchers have successfully developed 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR kinase inhibitors. A scaffold hopping strategy, building upon the structure of existing inhibitors like AZD4547, led to the discovery of novel compounds with excellent in vitro and in vivo antitumor activities.[5][6]
Structure-Activity Relationship (SAR) Insights:
Crucially, the N(1)-H of the pyrazolopyridine moiety is vital for activity, likely participating in hydrogen bonding within the FGFR1 kinase domain, as N-methylation completely abolishes enzymatic activity.[5][6] The substitution pattern on the phenyl ring attached to the core is also critical for potency and selectivity. For instance, the presence of chlorine atoms at the 2- and 6-positions of the phenyl ring enhances selectivity for FGFR over VEGFR2.[5] This is attributed to favorable interactions with the gatekeeper residue Val561 and Ala640 in FGFR1. The steric hindrance from the larger cysteine residue in VEGFR2 at the equivalent position likely accounts for the observed selectivity.[5]
| Compound | Modification | FGFR1 IC50 (nM) | VEGFR2 IC50 (nM) | Cellular Activity (H1581 cell line) IC50 (nM) |
| AZD4547 | Reference Compound | 0.2 | 24 | - |
| Compound 7n | 1H-pyrazolo[3,4-b]pyridine core | Potent (exact value not specified) | Selective over VEGFR2 | Excellent |
| Compound 10 | N-methylation of pyrazolopyridine | > 5000 | - | - |
Experimental Protocol: In Vitro FGFR Kinase Assay
This protocol outlines a typical procedure for evaluating the inhibitory activity of 1H-pyrazolo[3,4-b]pyridine derivatives against FGFR kinases.
Objective: To determine the IC50 values of test compounds against FGFR1.
Materials:
-
Recombinant human FGFR1 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the test compound solution.
-
Add the recombinant FGFR1 enzyme to initiate the pre-incubation. Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.
-
The luminescence signal, which is proportional to the ADP concentration, is measured using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anaplastic Lymphoma Kinase (ALK) Inhibition
Anaplastic lymphoma kinase (ALK) is a key molecular target in non-small cell lung cancer (NSCLC).[7] The 1H-pyrazolo[3,4-b]pyridine scaffold has been explored to develop inhibitors that can overcome resistance to existing drugs like crizotinib, particularly the L1196M gatekeeper mutation.[7]
SAR Insights:
Structure-activity relationship studies have identified key features for potent ALK inhibition. For instance, compounds with a sulfonyl group at the 5-position and a substituted benzamide at the 3-position of the pyrazolopyridine core have shown significant activity against both wild-type and L1196M mutant ALK.[7]
| Compound | R Group on Benzamide | ALK-wt IC50 (nM) | ALK-L1196M IC50 (nM) |
| 10a | 4-Cyano | Potent | Potent |
| 10b | 3-(Trifluoromethyl) | Potent | Potent |
| 10c | 4-(Trifluoromethyl) | Potent | Potent |
Experimental Protocol: Cell-Based Proliferation Assay
This protocol describes how to assess the antiproliferative effects of ALK inhibitors on cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of test compounds in ALK-dependent cancer cell lines.
Materials:
-
Ba/F3 cells engineered to express wild-type ALK or ALK-L1196M.
-
H2228 NSCLC cell line (harboring EML4-ALK fusion).
-
Cell culture medium (e.g., RPMI-1640) with supplements.
-
Test compounds dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO2).
-
Luminometer.
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Shake the plates for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell growth inhibition for each compound concentration.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The 1H-pyrazolo[3,4-b]pyridine derivative SQ-67563 has been identified as a potent and selective inhibitor of CDK1 and CDK2.[8]
Mechanism of Action:
X-ray crystallography has revealed that these inhibitors bind to the ATP-binding site of CDKs, forming key hydrogen-bonding interactions with the protein backbone, such as with Leu83 in CDK2.[8] This competitive inhibition prevents the phosphorylation of CDK substrates, leading to cell cycle arrest and/or apoptosis.[8]
Caption: Inhibition of CDK by 1H-pyrazolo[3,4-b]pyridine derivatives.
Immunology and Inflammation: Modulating Innate Immune Signaling
The innate immune system relies on complex signaling cascades to detect and respond to pathogens and cellular stress. The 1H-pyrazolo[3,4-b]pyridine core has emerged as a valuable scaffold for developing inhibitors of key kinases in these pathways.
TANK-Binding Kinase 1 (TBK1) Inhibition
TBK1 is a noncanonical IKK family member that plays a central role in innate immunity, neuroinflammation, and oncogenesis.[9] Potent 1H-pyrazolo[3,4-b]pyridine-based TBK1 inhibitors have been developed through rational drug design.[9]
SAR Insights:
Optimization of substituents on the pyrazolopyridine core has led to compounds with picomolar inhibitory activity. For example, compound 15y emerged as a highly potent TBK1 inhibitor with an IC50 of 0.2 nM.[9] The introduction of hydrophilic fragments at the R3 position and specific substitutions on the R2 phenyl ring were key to achieving high potency.[9]
| Compound | R2 Substituent | R3 Substituent | TBK1 IC50 (nM) |
| 15e | - | - | Potent |
| 15i | - | Sulfonamide-containing fragment | 8.5 |
| 15y | Optimized substitutions | Optimized substitutions | 0.2 |
This compound effectively inhibited the TBK1 downstream interferon signaling pathway and exhibited antiproliferative effects in various cancer cell lines.[9][10]
Caption: Inhibition of the TBK1 signaling pathway.
Metabolic Disorders: Activating a Master Regulator
Beyond kinase inhibition, the 1H-pyrazolo[3,4-b]pyridine scaffold has also been utilized to develop activators of key metabolic enzymes.
AMP-Activated Protein Kinase (AMPK) Activation
AMPK is a crucial sensor of cellular energy status, and its activation has therapeutic potential for metabolic diseases like type 2 diabetes. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as AMPK activators.[11]
SAR Insights:
For AMPK activation, an exposed pyrazole N-H and a para-substitution on the diphenyl group were found to be essential for potency.[11] Compound 17f demonstrated activation comparable to the known AMPK activator A-769662 and effectively inhibited cell proliferation in the NRK-49F cell line.[11]
| Compound | Key Features | AMPKα1γ1β1 EC50 (µM) | Efficacy (%) |
| A-769662 | Reference Compound | - | - |
| 17f | Exposed pyrazole N-H, para-substituted diphenyl | 0.42 | 79 |
Conclusion
The 1H-pyrazolo[3,4-b]pyridine core structure represents a remarkably versatile and privileged scaffold in drug discovery. Its ability to mimic the purine structure allows for potent and selective interactions with a wide range of biological targets, particularly protein kinases. The extensive research into its derivatives has yielded promising candidates for the treatment of cancer, inflammatory disorders, and metabolic diseases. The continued exploration of the chemical space around this core, guided by rational design and a deep understanding of structure-activity relationships, holds immense promise for the development of next-generation therapeutics.
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Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. (2019-08-01). Archiv der Pharmazie. [Link]
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Spectroscopic Analysis of 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine: An In-depth Technical Guide
Introduction
3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, a fusion of pyrazole and pyridine rings, is a recognized pharmacophore found in a variety of biologically active molecules, including potent kinase inhibitors for cancer therapy.[1][2] The aminomethyl substituent at the 3-position provides a key vector for molecular interactions and further synthetic elaboration.
Accurate and comprehensive characterization of such molecules is paramount to ensure their identity, purity, and quality for research and development. This technical guide provides an in-depth exploration of the spectroscopic techniques used to elucidate and confirm the structure of this compound. We will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and the integration of data from these orthogonal techniques form the cornerstone of a robust analytical workflow.
Molecular Structure and Spectroscopic Overview
The structural integrity of this compound is defined by its bicyclic aromatic system and the attached primary amine. Each component of the molecule yields characteristic signals in different spectroscopic analyses, allowing for a detailed and confirmatory assessment.
Caption: Chemical structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy
Principle & Rationale: ¹H NMR provides a quantitative map of all hydrogen atoms in the molecule. The chemical shift of each proton is highly sensitive to its electronic environment, and through-bond spin-spin coupling reveals adjacent protons, allowing for the assembly of molecular fragments.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of labile protons (N-H and NH₂), making them observable.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Data Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and the labile protons of the amine and pyrazole N-H. The aromatic region will display characteristic coupling patterns (doublets, triplets, or doublets of doublets) that confirm the substitution pattern on the pyridine ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Pyrazole N-H | 12.0 - 14.0 | Broad Singlet | 1H | Chemical shift is highly dependent on solvent and concentration. |
| Pyridine H-5 | 8.5 - 8.7 | Doublet of Doublets | 1H | Coupled to H-4 and H-6. |
| Pyridine H-7 | 8.2 - 8.4 | Doublet of Doublets | 1H | Coupled to H-5 and H-6. |
| Pyridine H-6 | 7.1 - 7.3 | Doublet of Doublets | 1H | Coupled to H-5 and H-7. |
| Methylene (-CH₂-) | 3.9 - 4.2 | Singlet | 2H | Adjacent to the electron-withdrawing pyrazolopyridine core. |
| Amine (-NH₂) | 1.5 - 3.0 | Broad Singlet | 2H | Chemical shift and peak shape are variable due to exchange. |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. Data from similar structures like 3-(aminomethyl)pyridine can provide a useful reference.[3]
¹³C NMR Spectroscopy
Principle & Rationale: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. It complements ¹H NMR by defining the carbon skeleton. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Same spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Spectral Width: Approximately 0-180 ppm.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Data Interpretation: The spectrum will show signals for the six aromatic carbons of the pyrazolopyridine core and one aliphatic carbon from the methylene group.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C-3 | 150 - 155 | Point of substitution, downfield shift. |
| C-7a | 148 - 152 | Bridgehead carbon adjacent to two nitrogen atoms. |
| C-5 | 145 - 149 | Pyridine carbon. |
| C-3a | 135 - 140 | Bridgehead carbon. |
| C-7 | 128 - 132 | Pyridine carbon. |
| C-6 | 115 - 120 | Pyridine carbon. |
| -CH₂- | 40 - 45 | Aliphatic carbon adjacent to an amine and aromatic system. |
Note: These are estimated ranges. Public databases like PubChem may contain experimental or predicted spectra for the core 1H-pyrazolo[3,4-b]pyridine structure that can aid in assignment.[4]
Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For a polar, nitrogen-containing molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Acquisition Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation:
-
Molecular Ion: The molecular formula is C₇H₈N₄, with a monoisotopic mass of 148.0749 g/mol . The high-resolution mass spectrum (HRMS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 149.0827. This accurate mass measurement confirms the elemental composition.
-
Fragmentation Analysis (MS/MS): By inducing fragmentation of the [M+H]⁺ ion, key structural features can be confirmed. A primary and highly characteristic fragmentation pathway involves the loss of ammonia (NH₃) from the aminomethyl group.
Caption: Plausible ESI-MS/MS fragmentation pathway for this compound.
The loss of neutral molecules like HCN from the heterocyclic ring system is also a common fragmentation pattern observed in related structures.[5]
Infrared (IR) Spectroscopy
Principle & Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent technique for identifying the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies.
Experimental Protocol:
-
Sample Preparation: For a solid sample, the easiest and most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly onto the ATR crystal.
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Typically, 32-64 scans are co-added to obtain a high signal-to-noise ratio spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation: The IR spectrum will provide clear evidence for the key functional groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Appearance | Notes |
| N-H Stretch (Amine) | 3400 - 3250 | Two medium-intensity bands | Characteristic of a primary amine (-NH₂). |
| N-H Stretch (Pyrazole) | 3300 - 3100 | Broad, medium intensity | Often overlaps with amine and C-H stretches. |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to medium | Above 3000 cm⁻¹ indicates aromatic C-H bonds. |
| Aliphatic C-H Stretch | 2960 - 2850 | Weak to medium | From the -CH₂- group. |
| C=N / C=C Stretch | 1650 - 1500 | Multiple strong to medium bands | Aromatic ring stretching vibrations. |
| N-H Bend (Amine) | 1640 - 1560 | Medium, sharp | Scissoring vibration of the -NH₂ group. |
The presence of strong absorption bands for the N-H and C=N/C=C groups are key identifiers for this molecule.[6][7] Data for similar compounds like 3-(aminomethyl)pyridine can serve as a useful comparison.[8]
UV-Vis Spectroscopy
Principle & Rationale: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for analyzing compounds with conjugated systems, such as the aromatic pyrazolopyridine core.
Experimental Protocol:
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the sample from approximately 200 to 400 nm.
Data Interpretation: The UV-Vis spectrum is expected to show strong absorption bands characteristic of π→π* electronic transitions within the conjugated bicyclic aromatic system. The exact position of the maximum absorbance (λ_max) and the molar absorptivity are characteristic physical constants for the compound under specific solvent conditions. The core 1H-pyrazolo[3,4-b]quinoline system, a related structure, is known for its strong fluorescence and distinct photophysical properties, suggesting the pyrazolopyridine core will also have significant UV absorbance.[9]
Integrated Analytical Workflow
No single technique provides absolute proof of structure. The strength of this analytical approach lies in the integration of data from all four spectroscopic methods. Each technique provides a unique and complementary piece of the structural puzzle.
Caption: Integrated workflow for the spectroscopic analysis of the target compound.
Conclusion
The spectroscopic analysis of this compound requires a multi-faceted approach. High-resolution mass spectrometry confirms the elemental composition. ¹H and ¹³C NMR spectroscopy together elucidate the precise arrangement of atoms and the connectivity of the carbon-hydrogen framework. Infrared spectroscopy provides rapid confirmation of key functional groups, particularly the essential amine moiety. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated aromatic system. By synergistically applying these techniques, researchers and drug development professionals can establish the identity, purity, and quality of this important heterocyclic compound with the highest degree of confidence, ensuring the integrity of their subsequent scientific investigations.
References
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Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387. [Link]
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Al-Issa, S. A. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(5), 5199-5212. [Link]
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Tomar, N., et al. (2022). Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal Agents. International Journal of All Research Education and Scientific Methods (IJARESM), 10(5). [Link]
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University of Regensburg. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Aminomethyl-pyridine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
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Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1450. [Link]
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Abad, J., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(20), 6168. [Link]
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PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. Retrieved from [Link]
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Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]
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Lee, H., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438. [Link]
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Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 1H-Pyrazolo[3,4-b]pyridin-3-amine (CAS Number: 6752-16-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the strategic use of heterocyclic scaffolds is paramount to the development of novel therapeutic agents and functional materials. Among these, 1H-Pyrazolo[3,4-b]pyridin-3-amine, also known by its synonym 3-Amino-7-azaindazole and registered under CAS number 6752-16-5, has emerged as a compound of significant interest.[1] This nitrogen-rich bicyclic heterocycle serves as a crucial building block in the synthesis of a diverse array of bioactive molecules.[1] Its unique electronic properties and structural rigidity make it a valuable starting material for designing targeted therapies, particularly in the field of oncology.[1] This guide provides a comprehensive overview of the chemical and physical properties, structure, and potential applications of this versatile compound.
Molecular Identity and Physicochemical Properties
A clear understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. This section delineates the key identifiers and physicochemical characteristics of 1H-Pyrazolo[3,4-b]pyridin-3-amine.
Structural and Chemical Identifiers
The molecular structure of 1H-Pyrazolo[3,4-b]pyridin-3-amine is a fusion of a pyrazole and a pyridine ring. This arrangement imparts a unique set of chemical characteristics that are instrumental in its synthetic utility.
Diagram 1: Chemical Structure of 1H-Pyrazolo[3,4-b]pyridin-3-amine
Workflow illustrating the diverse applications of 1H-Pyrazolo[3,4-b]pyridin-3-amine.
Safety and Handling
Appropriate safety precautions are essential when handling any chemical compound.
Hazard Identification
According to available safety data, 1H-Pyrazolo[3,4-b]pyridin-3-amine is classified as acutely toxic if swallowed. [2]
-
GHS Pictogram: GHS06 (Skull and Crossbones) [3][2]* Signal Word: Danger [2]* Hazard Statement: H301 (Toxic if swallowed) [2]* Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) [2]
Storage and Handling Recommendations
-
Storage: Store in a well-ventilated place. Keep container tightly closed. It is recommended to store at room temperature in a dark place under an inert atmosphere. [4]For long-term storage, temperatures between 0-8°C are suggested. [1]* Handling: Use personal protective equipment as required. Avoid breathing dust/fume/gas/mist/vapors/spray. Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.
Experimental Protocols: A Note on Synthesis
While this guide focuses on the properties and applications of the title compound, it is important to note that as a chemical intermediate, its own synthesis is a key consideration for researchers. The raw materials for the preparation of related compounds can include 3-aminopyrazole, ethanol, zinc chloride, palladium, and nitric acid. [5]The synthesis of pyrazolopyridine derivatives often involves the condensation of a suitably substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. Researchers planning to synthesize this compound or its derivatives should consult detailed synthetic procedures from peer-reviewed literature.
Conclusion
1H-Pyrazolo[3,4-b]pyridin-3-amine (CAS 6752-16-5) is a heterocyclic compound with a rich potential for application across various scientific disciplines. Its utility as a building block in the development of pharmaceuticals, particularly in oncology, underscores its importance in modern drug discovery. [1]Furthermore, its role in agrochemicals and material science demonstrates its versatility. [1]A thorough understanding of its properties and adherence to safety guidelines are crucial for harnessing its full potential in research and development endeavors.
References
- Sigma-Aldrich. 3-Amino-7-azaindazole 97 6752-16-5.
- CB7186251.
- ChemicalBook. 1H-Pyrazolo[3,4-b]pyridin-3-amine | 6752-16-5.
- Sigma-Aldrich. 3-Amino-7-azaindazole 97 6752-16-5.
- Ambeed.
- C-2210. 1H-Pyrazolo[3,4-b]pyridin-3-amine 97% | CAS: 6752-16-5.
- Safety D
- BLDpharm. 6752-16-5|1H-Pyrazolo[3,4-b]pyridin-3-amine.
- Biosynth. 1H-Pyrazolo[3,4-b]pyridine-3-amine - FP09386.
- Capot Chemical. 6752-16-5 | 3-Aminopyrazolo[3,4-b]pyridine.
- ChemImpex. 3-Amino-7-azaindazole; >= 98% (HPLC); 6752-16-5.
- Sigma-Aldrich. 3-Amino-7-azaindazole 97 6752-16-5.
- ChemWhat. 1H-Pyrazolo[3,4-b]pyridin-3-amine CAS#: 6752-16-5.
- Apollo Scientific. 3-Amino-1H-pyrazolo[3,4-b]pyridine.
- J&K Scientific LLC. 3-Amino-7-azaindazole | 6752-16-5.
- AngeneChemical. 1H-Pyrazolo[3,4-b]pyridin-3-amine|6752-16-5.
- Sigma-Aldrich. CAS 6752-16-5.
- Next Peptide. 6752-16-5 | 1H-Pyrazolo[3,4-b]pyridin-3-amine.
- ChemicalBook.
- Sigma-Aldrich. CAS 6752-16-5.
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A Technical Guide to the Synthesis of Novel Pyrazolo[3,4-b]pyridine Frameworks
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system of immense interest in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases has made it a cornerstone for the development of a wide array of therapeutic agents, including kinase inhibitors, anticancer, antiviral, and antimicrobial compounds.[1][3][4][5] This guide provides an in-depth exploration of the contemporary synthetic strategies for constructing novel pyrazolo[3,4-b]pyridine frameworks, with a focus on the underlying chemical principles and practical experimental insights.
Strategic Approaches to the Pyrazolo[3,4-b]pyridine Core
The construction of the pyrazolo[3,4-b]pyridine skeleton can be broadly categorized into two primary retrosynthetic strategies:
-
Annulation of a pyridine ring onto a pre-existing pyrazole: This is a widely employed and versatile approach.
-
Formation of a pyrazole ring onto a pre-existing pyridine: This strategy offers an alternative route to specific substitution patterns.
This guide will delve into the most efficacious modern methodologies stemming from these strategies, with a particular emphasis on multi-component reactions (MCRs) and cascade cyclizations, which offer significant advantages in terms of efficiency and molecular diversity.
Multi-Component Reactions (MCRs): A Paradigm of Synthetic Efficiency
MCRs have emerged as a powerful tool in synthetic organic chemistry, allowing for the construction of complex molecules in a single, one-pot operation.[6] This approach is highly valued for its atom economy, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds.
One-Pot Synthesis via Aldehyde, β-Ketonitrile, and 5-Aminopyrazole
An efficient one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through the reaction of a 5-aminopyrazole, an aromatic aldehyde, and a β-ketonitrile in the presence of a suitable catalyst and solvent.[7] Microwave irradiation has been shown to significantly accelerate this reaction.[7][8]
Causality Behind Experimental Choices:
The use of acetic acid as a medium facilitates the initial Knoevenagel condensation between the aldehyde and the β-ketonitrile. The subsequent Michael addition of the 5-aminopyrazole to the resulting α,β-unsaturated intermediate is followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazolo[3,4-b]pyridine core. Microwave irradiation provides rapid and uniform heating, leading to shorter reaction times and often higher yields compared to conventional heating.[7][8]
Experimental Protocol: Microwave-Assisted Synthesis of a Pyrazolo[3,4-b]pyridine Derivative [7]
-
Reactant Mixture: In a microwave-safe vessel, combine 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole (1 mmol), 4-anisaldehyde (1 mmol), and a p-substituted β-ketonitrile (1 mmol) in glacial acetic acid (5 mL).
-
Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at a power and temperature optimized for the specific substrates (e.g., 100-150 °C) for a duration of 10-30 minutes.
-
Work-up: After cooling, pour the reaction mixture into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to afford the pure pyrazolo[3,4-b]pyridine derivative.
Data Presentation:
| Aldehyde | β-Ketonitrile | Yield (Conventional) | Yield (Microwave) |
| 4-Anisaldehyde | 3-oxo-3-(p-tolyl)propanenitrile | 75% | 92% |
| 4-Anisaldehyde | 3-(4-chlorophenyl)-3-oxopropanenitrile | 78% | 95% |
| 4-Anisaldehyde | 3-(4-fluorophenyl)-3-oxopropanenitrile | 80% | 96% |
Visualization of the MCR Workflow:
Caption: Workflow for the microwave-assisted multi-component synthesis.
Cascade Reactions: Elegant Construction of Fused Systems
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step is the substrate for the next. This approach is highly desirable as it minimizes purification steps and increases overall efficiency.
Switchable C≡C Bond Activation for Halogenated Derivatives
A notable cascade reaction involves the 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes.[1] This method allows for the switchable synthesis of both halogenated and non-halogenated pyrazolo[3,4-b]pyridines by judicious choice of the C≡C bond activating agent.[1]
Mechanistic Insights:
The reaction proceeds through the activation of the alkyne by an electrophilic species (e.g., Ag+, I+, or Br+ from NBS). This is followed by the nucleophilic attack of the amino group of the pyrazole onto the activated alkyne, initiating the 6-endo-dig cyclization. Subsequent aromatization leads to the formation of the pyrazolo[3,4-b]pyridine ring. The use of iodine or N-bromosuccinimide (NBS) as the activating agent allows for the direct incorporation of a halogen atom at a specific position, which is highly valuable for further functionalization via cross-coupling reactions.[1]
Experimental Protocol: Synthesis of a Halogenated Pyrazolo[3,4-b]pyridine [1]
-
Reactant Mixture: To a solution of 5-aminopyrazole (1.0 mmol) and an alkynyl aldehyde (1.2 mmol) in a suitable solvent (e.g., DCE), add the activating agent (e.g., I2 or NBS, 1.2 mmol).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (e.g., 12 h).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3 (for iodine) or Na2SO3 (for NBS).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Visualization of the Cascade Cyclization Mechanism:
Caption: Mechanism of the cascade 6-endo-dig cyclization.
Annulation of a Pyridine Ring onto a Pre-formed Pyrazole
This classical yet effective strategy often involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.
Zirconium(IV) Chloride Catalyzed Cyclization
The cyclization of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones in the presence of a Lewis acid catalyst such as zirconium(IV) chloride (ZrCl4) provides a direct route to 4,6-disubstituted pyrazolo[3,4-b]pyridines.[9]
Role of the Catalyst:
ZrCl4 acts as a Lewis acid, activating the carbonyl group of the α,β-unsaturated ketone towards nucleophilic attack by the amino group of the pyrazole. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the final product.
Experimental Protocol: ZrCl4-Catalyzed Synthesis [9]
-
Reactant Mixture: To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at room temperature.
-
Degassing and Catalyst Addition: Degas the reaction mixture and then add ZrCl4 (0.15 mmol).
-
Reaction Conditions: Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Work-up: After completion, concentrate the mixture in vacuo. Add CHCl3 and water.
-
Extraction: Separate the phases and wash the aqueous phase with CHCl3.
-
Purification: Combine the organic layers, dry, concentrate, and purify by column chromatography.
Characterization of the Pyrazolo[3,4-b]pyridine Framework
The structural elucidation of newly synthesized pyrazolo[3,4-b]pyridine derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra typically show characteristic signals for the protons on the pyridine and pyrazole rings. For instance, singlets corresponding to H-3 and H-5 of the pyrazolo[3,4-b]pyridine core are often observed.[9] The chemical shifts of the substituents provide valuable information about their electronic environment.[10]
-
¹³C NMR: The carbon NMR spectra will display characteristic peaks for the carbon atoms of the fused heterocyclic system.[11]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups in the synthesized molecules.
Conclusion and Future Directions
The synthesis of novel pyrazolo[3,4-b]pyridine frameworks continues to be an active area of research, driven by the significant therapeutic potential of this scaffold.[4][5] Modern synthetic methodologies, particularly multi-component and cascade reactions, have provided powerful tools for the efficient construction of diverse libraries of these compounds.[4][6][7][8] The development of greener and more sustainable synthetic protocols, such as the use of environmentally benign solvents and catalysts, will be a key focus of future research.[8][12][13] Furthermore, the strategic functionalization of the pyrazolo[3,4-b]pyridine core will undoubtedly lead to the discovery of new drug candidates with improved efficacy and selectivity.
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Introduction: The Strategic Importance of 1H-Pyrazolo[3,4-b]pyridines in Modern Drug Discovery
An In-Depth Technical Guide to the Retrosynthetic Analysis of 1H-Pyrazolo[3,4-b]pyridines
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with significant therapeutic potential.[1][2][3] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituents, enabling precise interactions with a wide array of biological targets. Consequently, this scaffold is a cornerstone in the development of novel kinase inhibitors, including those targeting TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinases (TRKs), as well as agents with anticancer, anti-inflammatory, and neuroprotective properties.[4][5][6] With over 300,000 derivatives reported in scientific literature and patents, a thorough understanding of the retrosynthetic strategies for its construction is paramount for researchers and drug development professionals.[3][7]
This guide provides a comprehensive overview of the primary retrosynthetic disconnections for the 1H-pyrazolo[3,4-b]pyridine nucleus. It is designed to move beyond a mere catalog of reactions, instead offering insights into the strategic and mechanistic considerations that underpin the selection of a particular synthetic route. We will explore the two dominant strategies: the annulation of a pyridine ring onto a pre-existing pyrazole and the formation of a pyrazole ring on a pyridine template. Furthermore, we will delve into the elegance and efficiency of multi-component reactions for accessing this vital scaffold.
Core Retrosynthetic Strategies: Deconstructing the Pyrazolopyridine Scaffold
The retrosynthetic analysis of 1H-pyrazolo[3,4-b]pyridines can be broadly categorized into two main approaches, each offering distinct advantages in terms of available starting materials and achievable substitution patterns.
Strategy A: Disconnection of the Pyridine Ring (Pyridine Annulation onto a Pyrazole Core)
This is the most prevalent and versatile strategy for the synthesis of 1H-pyrazolo[3,4-b]pyridines.[2][8] The core principle involves the disconnection of two bonds in the pyridine ring, leading back to a suitably substituted aminopyrazole and a three-carbon electrophilic synthon.
The key starting materials for this approach are 3-amino- or 5-aminopyrazoles, which act as dinucleophiles. The choice of the three-carbon biselectrophile dictates the substitution pattern of the resulting pyridine ring. Common biselectrophiles include 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and their synthetic equivalents.[2][9]
A classic and reliable method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[2][7] The reaction proceeds via an initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrazolopyridine core. The regioselectivity of the cyclization can be an issue with unsymmetrical 1,3-dicarbonyls, depending on the relative electrophilicity of the two carbonyl groups.[2][7]
Experimental Protocol: Synthesis of 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines [2][7]
-
To a solution of the 5-aminopyrazole (1.0 mmol) in glacial acetic acid (5 mL), add the 1,3-dicarbonyl compound (1.1 mmol). The use of acetic acid as both a solvent and a catalyst is common, facilitating both the initial condensation and the final dehydration step.
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
| Aminopyrazole (R1) | 1,3-Dicarbonyl (R4, R6) | Conditions | Yield (%) | Reference |
| 1-Phenyl-3-methyl-5-aminopyrazole | Acetylacetone | Glacial AcOH, reflux | High | [2] |
| 5-Amino-3-(trifluoromethyl)pyrazole | Benzoylacetone | EtOH, HCl, rt, 16h | Moderate to High | [7] |
| 5-Aminopyrazole | Dibenzoylmethane | Water, 90 °C, 16h | Good | [7] |
The Gould-Jacobs reaction provides an elegant route to 4-hydroxy-1H-pyrazolo[3,4-b]pyridines (which exist as the more stable 4-oxo tautomers).[2][7] This method utilizes a 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate. The reaction proceeds through a sequence of nucleophilic substitution, thermal cyclization, and tautomerization. The resulting 4-hydroxy derivatives are versatile intermediates that can be converted to 4-chloro-1H-pyrazolo[3,4-b]pyridines, which are amenable to a wide range of nucleophilic substitution and cross-coupling reactions.[2][7]
Strategy B: Disconnection of the Pyrazole Ring (Pyrazole Annulation onto a Pyridine Core)
An alternative, though less common, retrosynthetic approach involves the disconnection of the pyrazole ring.[7][10] This strategy is particularly useful when highly functionalized pyridines are readily available.
This strategy typically involves a disconnection of the N1-N2 and C3-C3a bonds of the pyrazole ring. The forward synthesis then requires a pyridine precursor bearing vicinal electrophilic and nucleophilic centers (or precursors to them) that can react with hydrazine or a substituted hydrazine. A common precursor is a 2-chloro-3-cyanopyridine.[7][10]
The reaction of a 2-chloro-3-cyanopyridine with hydrazine hydrate is a direct and efficient method for the synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridines.[10] The reaction is believed to proceed via an initial nucleophilic aromatic substitution of the chloride by hydrazine, followed by an intramolecular cyclization of the resulting hydrazinyl intermediate onto the cyano group.[10]
Experimental Protocol: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridines [10]
-
A mixture of the 2-chloro-3-cyanopyridine (1.0 mmol) and hydrazine hydrate (5.0 mmol) in a suitable solvent such as ethanol or 2-methoxyethanol is prepared. A molar excess of hydrazine is typically used.
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is triturated with water, and the resulting solid is collected by filtration.
-
The crude product is washed with water and then purified, typically by recrystallization from an appropriate solvent.
| Pyridine Precursor | Hydrazine | Conditions | Yield (%) | Reference |
| 2-Chloro-3-cyanopyridine | Hydrazine hydrate | Reflux | Good | [10] |
| 2-Chloro-5-nitro-3-cyanopyridine | Phenylhydrazine | Reflux | High | [10] |
Strategy C: Multi-Component Reaction (MCR) Approaches
Multi-component reactions offer a highly efficient and atom-economical approach to the synthesis of complex molecules like 1H-pyrazolo[3,4-b]pyridines from simple starting materials in a single pot.[11][12]
A common MCR strategy involves the reaction of an aminopyrazole, an aldehyde, and a compound with an active methylene group, such as malononitrile or a β-ketoester.[11][13] The reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form a Michael acceptor in situ. The aminopyrazole then undergoes a Michael addition, followed by intramolecular cyclization and subsequent oxidation or elimination to afford the final aromatic product.[7][13]
Experimental Protocol: Three-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridines [13]
-
A mixture of an aromatic aldehyde (1 mmol), an active methylene compound (e.g., 3-cyanoacetyl)indole, 1 mmol), 5-aminopyrazole (1 mmol), and a catalyst (e.g., L-proline or a nano-magnetic catalyst) is prepared. [7][13] The reaction can often be performed under solvent-free conditions or in a high-boiling solvent like ethanol.[7][13]
-
The mixture is heated (e.g., to 80-100 °C) and stirred for the required time, with reaction progress monitored by TLC. [7][13]
-
Upon completion, the reaction mixture is cooled to room temperature. If the reaction was performed in a solvent, the product may precipitate and can be collected by filtration. For solvent-free reactions, a solvent like ethanol is added to precipitate the product.
-
The crude product is washed with a cold solvent and dried.
-
Further purification is carried out by recrystallization.
Conclusion: A Versatile Scaffold Accessible Through Strategic Synthesis
The retrosynthetic analysis of 1H-pyrazolo[3,4-b]pyridines reveals a rich and varied landscape of synthetic possibilities. The dominant strategy, involving the construction of the pyridine ring onto a pre-existing pyrazole core, offers immense flexibility through the use of diverse aminopyrazoles and three-carbon electrophiles. The Gould-Jacobs reaction stands out as a particularly powerful method within this class for generating highly functionalized intermediates. The alternative approach of forming the pyrazole ring on a pyridine scaffold provides a valuable complementary strategy, especially when substituted pyridines are readily accessible. Finally, multi-component reactions represent the pinnacle of efficiency, allowing for the rapid assembly of complex pyrazolopyridines from simple precursors. A sound understanding of these core retrosynthetic strategies is indispensable for the modern medicinal chemist, enabling the rational design and efficient synthesis of novel 1H-pyrazolo[3,4-b]pyridine-based therapeutic agents.
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A Technical Guide to the Tautomeric Forms of Pyrazolo[3,4-b]pyridines: A Guide for Medicinal Chemists and Researchers
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, largely due to its structural similarity to purine bases, making it a key component in the design of various kinase inhibitors and other therapeutic agents.[1][2] A fundamental, yet often complex, aspect of its chemistry is prototropic tautomerism, a phenomenon that dictates the molecule's physicochemical properties, receptor-binding interactions, and ultimately, its biological activity. This guide provides an in-depth exploration of the tautomeric landscape of pyrazolo[3,4-b]pyridines, synthesizing theoretical principles with field-proven experimental insights. We will dissect the structural and energetic characteristics of the principal tautomers, the factors governing their equilibrium, the analytical techniques for their characterization, and the critical implications for drug discovery and development.
The Fundamental Concept: Tautomerism in Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds resulting from the fusion of a pyrazole and a pyridine ring.[1] For derivatives unsubstituted on the pyrazole nitrogen atoms, the position of the pyrazole proton is not fixed, leading to the existence of distinct, readily interconvertible structural isomers known as tautomers. This prototropic tautomerism is a dynamic equilibrium that can significantly influence a molecule's behavior.
The three primary potential tautomeric forms for the parent pyrazolo[3,4-b]pyridine are:
-
1H-pyrazolo[3,4-b]pyridine: The proton resides on the N1 nitrogen of the pyrazole ring.
-
2H-pyrazolo[3,4-b]pyridine: The proton resides on the N2 nitrogen of the pyrazole ring.
-
4H-pyrazolo[3,4-b]pyridine: The proton is located on the N4 nitrogen of the pyridine ring.
Computational studies have provided clear insights into the relative stabilities of these forms. AM1 calculations performed by Alkorta and Elguero demonstrated that the 1H-tautomer is substantially more stable than the 2H-tautomer by a difference of approximately 37.03 kJ/mol (nearly 9 kcal/mol).[1][3] This pronounced energy difference means that for the unsubstituted scaffold, the 1H form is overwhelmingly predominant under most conditions. The 4H-tautomer is generally considered the least stable as it disrupts the aromaticity of the six-membered pyridine ring.
Caption: Tautomeric equilibrium of the parent pyrazolo[3,4-b]pyridine.
Factors Governing Tautomeric Preference
While the 1H-form is the most stable for the parent compound, the tautomeric equilibrium is not static. It is a delicate balance influenced by a combination of intrinsic electronic effects and the external environment. Understanding these factors is paramount for predicting and controlling molecular behavior.
Substituent Effects
The electronic nature and position of substituents can dramatically alter the relative stabilities of tautomers.
-
N-Substitution: The most direct way to control tautomerism is to introduce a substituent (e.g., alkyl, aryl) on one of the pyrazole nitrogens. This "locks" the molecule into either the 1H or 2H form, providing a fixed chemical entity. Many synthetic routes for pyrazolo[3,4-b]pyridine-based drugs, such as TRK inhibitors, utilize this strategy to ensure a defined structure for receptor binding.[4][5][6]
-
Ring Substitution: Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on either the pyrazole or pyridine ring can modulate the acidity/basicity of the nitrogen atoms, thereby shifting the equilibrium. For instance, an EWG at the C3 position may destabilize the adjacent N2-H tautomer, further favoring the 1H form.
Solvent Effects
The surrounding solvent medium plays a critical role, particularly in solution-phase applications.
-
Polarity: Polar solvents can preferentially stabilize the tautomer with the larger dipole moment.
-
Hydrogen Bonding: Protic solvents like water or methanol can form hydrogen bonds with both the "pyrrole-like" N-H donor and the "pyridine-like" nitrogen acceptor sites of the tautomers.[7] The extent of this stabilization depends on the specific geometry and charge distribution of each tautomer. Studies on the related pyrazolo[3,4-b]quinoline system have shown that hydrogen bonding in solvents like methanol strongly influences both absorption and emission spectra, indicating a significant solvent-tautomer interaction.[8]
Solid-State and pH Effects
In the solid state, the observed tautomer is the one that forms the most stable crystal lattice, which may not correspond to the most stable form in solution. Crystal packing forces can favor a specific tautomer due to optimized intermolecular interactions like hydrogen bonding or π-stacking.
The pH of the environment is also a critical determinant. The pyridine nitrogen (N4) is typically the most basic center in the molecule. In acidic conditions, it will be protonated to form a pyrazolopyridinium cation, which has its own distinct electronic structure and biological properties.
Analytical Characterization of Tautomers
Distinguishing between tautomers requires a combination of sophisticated analytical techniques, often corroborated by computational modeling.
Caption: Workflow for the characterization of pyrazolo[3,4-b]pyridine tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomerism in solution.[7]
-
¹H NMR: The chemical shift of the N-H proton can be indicative of its environment. However, this signal is often broad and can exchange with solvent protons.
-
¹³C NMR: The chemical shifts of the carbon atoms within the pyrazole ring, particularly C3 and C7a (the bridgehead carbon), are sensitive to the location of the proton and can be used to differentiate between N1 and N2 isomers.[9]
-
¹⁵N NMR: This is a highly definitive method. The chemical shifts of the nitrogen atoms are vastly different depending on whether they are of a "pyrrole-type" (protonated) or "pyridine-type" (unprotonated). Two-dimensional correlation experiments like ¹H-¹⁵N HMBC can unambiguously link the N-H proton to its corresponding nitrogen atom. Studies on the related pyrazolo[3,4-c]pyridine system have successfully used ¹H, ¹³C, and ¹⁵N NMR to confirm the predominance of the N1-H tautomer.[10]
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray diffraction provides unequivocal proof of the tautomeric form present in the solid state. It allows for the direct visualization of proton positions and provides precise bond lengths and angles that can be compared with computational models.
Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable tools.[7] They are used to:
-
Calculate the relative energies of all possible tautomers in the gas phase and in various solvents (using continuum solvent models).
-
Predict NMR chemical shifts that can be compared with experimental data to aid in the assignment of complex spectra.[10]
-
Model the transition states for proton transfer, providing insight into the kinetics of interconversion.
Experimental Protocol: Tautomer Identification using ¹H-¹⁵N HMBC NMR
This protocol outlines a self-validating system for unambiguously determining the major tautomeric form in solution.
Objective: To identify the proton-bearing nitrogen in a pyrazolo[3,4-b]pyridine sample.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the pyrazolo[3,4-b]pyridine derivative in 0.6 mL of a dry, aprotic NMR solvent (e.g., DMSO-d₆ or CDCl₃) to minimize proton exchange with the solvent.
-
¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shift of the N-H proton. This signal is typically broad and located in the downfield region (>10 ppm).
-
¹⁵N NMR Acquisition (Optional but Recommended): Acquire a proton-decoupled ¹⁵N spectrum using a sensitive probe. This provides the chemical shifts of all nitrogen atoms in the molecule.
-
¹H-¹⁵N HMBC Acquisition:
-
Set up a gradient-selected Heteronuclear Multiple Bond Correlation (gs-HMBC) experiment.
-
Set the ¹H spectral width to cover all proton signals, and the ¹⁵N spectral width to cover the expected range for pyrazole and pyridine nitrogens (approx. -200 to -50 ppm relative to liquid NH₃).
-
Optimize the long-range coupling constant (ⁿJNH) for the experiment. A value of 4-8 Hz is a good starting point to observe 2-bond and 3-bond correlations.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions and Fourier transformation.
-
Analyze the resulting 2D spectrum for a cross-peak correlating the ¹H chemical shift of the N-H proton with the ¹⁵N chemical shift of the nitrogen to which it is attached.
-
-
Causality and Validation:
-
If a correlation is observed between the N-H proton and the N1 nitrogen signal, the compound exists as the 1H-tautomer.
-
If a correlation is observed with the N2 nitrogen signal, it exists as the 2H-tautomer.
-
The absence of a correlation to either pyrazole nitrogen, but a strong correlation to other protons in the ring, validates the structural assignment. The presence of two sets of signals would indicate a mixture of tautomers.
-
Implications in Drug Design and Development
The specific tautomeric form of a pyrazolo[3,4-b]pyridine drug candidate is not an academic detail; it is a critical determinant of its therapeutic success.
-
Target Recognition: Tautomers are distinct molecules with different hydrogen bond donor/acceptor patterns. The biologically active conformation that fits into a protein's binding site might be a minor tautomer in solution, but is stabilized upon binding. Computational docking studies for pyrazolo[3,4-b]pyridine-based TRK inhibitors show specific hydrogen bonds between the ligand and key residues like Glu546 and Met620, interactions that are highly dependent on the correct tautomeric form.[5][6][11]
-
Physicochemical Properties & ADMET: Tautomerism directly impacts properties like lipophilicity (LogP), aqueous solubility, and pKa. These properties govern the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug. A shift in tautomeric equilibrium can change a compound from being orally bioavailable to being poorly absorbed.
-
Intellectual Property: From a regulatory and patent perspective, different tautomers can be considered distinct chemical entities. A comprehensive understanding and characterization of the tautomeric forms of a new chemical entity are essential for securing robust patent protection.
Conclusion
The tautomerism of pyrazolo[3,4-b]pyridines is a multifaceted phenomenon central to their chemistry and therapeutic application. While the 1H-tautomer is generally the most stable form, this equilibrium is subject to the influence of substitution, solvent, and solid-state effects. A synergistic approach combining high-resolution NMR spectroscopy, X-ray crystallography, and computational chemistry is essential for the definitive characterization of these forms. For researchers in drug development, mastering the principles of tautomerism is not optional; it is a prerequisite for the rational design of pyrazolo[3,4-b]pyridine-based therapeutics with optimized efficacy, pharmacokinetics, and intellectual property standing.
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Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. ResearchGate. Available at: [Link]
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Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 15(1), 27367. PubMed Central (NIH). Available at: [Link]
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- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound built upon the 1H-pyrazolo[3,4-b]pyridine scaffold. This core structure is of significant interest in medicinal chemistry, frequently appearing in molecules designed as kinase inhibitors and other therapeutic agents. The solubility of any active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from early-stage screening and formulation to bioavailability and ultimate clinical success. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. While specific, publicly available solubility data for this exact molecule is scarce, this document synthesizes established principles and authoritative methodologies to empower researchers in their laboratory work. It details the foundational theory of solubility, presents a gold-standard experimental protocol for equilibrium solubility determination, and offers a predictive analysis based on the molecule's structural characteristics.
Introduction: The Significance of the 1H-pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery. Its structure, which can be seen as a bioisostere of purine, allows it to form key hydrogen bond interactions with a variety of biological targets.[1] This has led to its incorporation into numerous compounds investigated for therapeutic applications, including potent and selective TANK-binding kinase 1 (TBK1) inhibitors for immunology and oncology.[2]
The subject of this guide, this compound, is a specific derivative of this core. Its solubility profile is a determinant for:
-
Reaction Chemistry: Ensuring sufficient concentration in a solvent for chemical synthesis and modification.
-
Purification: Selecting appropriate solvents for crystallization or chromatography.
-
Formulation Development: Creating stable and deliverable dosage forms for in vitro and in vivo studies.
-
Bioavailability: Affecting the dissolution rate and subsequent absorption of the compound in biological systems.
Physicochemical Properties and Solubility Predictions
The molecular structure of this compound dictates its interactions with solvents.
Structure:
(Structural representation of this compound)
Key Structural Features Influencing Solubility:
-
Hydrogen Bond Donors: The primary amine (-NH2) and the pyrazole N-H group are potent hydrogen bond donors.
-
Hydrogen Bond Acceptors: The pyridine nitrogen and the pyrazole nitrogens are available to act as hydrogen bond acceptors.
-
Polar Surface Area: The presence of multiple nitrogen atoms and the amine group contributes to a significant polar surface area, suggesting a preference for polar solvents.
-
Basic Center: The aliphatic primary amine is a basic center, meaning its ionization state and solubility can be highly dependent on the acidity or basicity of the medium.
Predicted Solubility Behavior: Based on these features, a qualitative prediction of solubility can be made:
-
High Solubility Expected: In polar protic solvents (e.g., Methanol, Ethanol, Water) that can engage in extensive hydrogen bonding with the solute.
-
Moderate Solubility Expected: In polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) which can act as hydrogen bond acceptors.
-
Low to Negligible Solubility Expected: In nonpolar solvents (e.g., Hexane, Toluene) where the dominant van der Waals forces are insufficient to overcome the strong intermolecular forces of the crystalline solid. Aliphatic amines generally show poor solubility in nonpolar solvents.[3][4]
The following table outlines the key physicochemical parameters for the parent compound, 1H-pyrazolo[3,4-b]pyridin-3-amine, which serves as a useful proxy.
Table 1: Computed Physicochemical Properties of the Related Compound 1H-pyrazolo[3,4-b]pyridin-3-amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆N₄ | [5] |
| Molecular Weight | 134.14 g/mol | [6] |
| XLogP3 | 0.5 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
Note: These values are for the parent amine and are used as a predictive reference for the aminomethyl derivative.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a crystalline compound is the Equilibrium Shake-Flask Method . This technique measures the thermodynamic solubility, which is the concentration of the solute in a saturated solution at equilibrium.[7] This method is considered the gold standard by regulatory bodies like the FDA and is described in ICH guidelines.
Causality Behind Experimental Choices
-
Using Excess Solid: Ensures that the solution becomes fully saturated, a prerequisite for measuring true thermodynamic equilibrium.
-
Prolonged Agitation (24-72h): Guarantees that the system has reached a steady state where the rate of dissolution equals the rate of precipitation. Shorter times may only yield kinetic solubility, which can be misleadingly high for metastable solid forms.[8]
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is critical for reproducibility.
-
Filtration: A crucial step to separate all undissolved solid particles from the saturated supernatant without causing premature precipitation (e.g., due to temperature changes) or analyte loss through filter binding.
-
Validated Analytical Method: Ensures that the quantification of the dissolved compound is accurate and precise. High-Performance Liquid Chromatography (HPLC) is the preferred method.
Detailed Step-by-Step Protocol: Shake-Flask Method
Materials:
-
This compound (solid, crystalline)
-
Selected organic solvents (HPLC grade)
-
2-8 mL glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for low analyte binding and solvent compatibility)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Validated HPLC system with a suitable column and detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visually in excess (e.g., 5-10 mg for a 2 mL vial) is typically sufficient. Record the exact mass added.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached. A 48- or 72-hour time point is often included to confirm that equilibrium has been maintained.
-
Phase Separation: After equilibration, allow the vials to rest for a short period to let the excess solid settle.
-
Sampling and Filtration: Carefully draw the supernatant into a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step must be performed quickly to avoid solvent evaporation. Discard the first few drops to saturate any binding sites on the filter.
-
Quantification:
-
Prepare a series of calibration standards of the compound in the same solvent.
-
Analyze the filtered saturated solution (the filtrate) by HPLC.
-
Determine the concentration of the compound in the filtrate by comparing its peak area to the calibration curve.
-
-
Calculation: The determined concentration is the equilibrium solubility of the compound in that solvent at the specified temperature. Express the results in mg/mL and mmol/L.
Data Presentation and Predictive Analysis
As no specific experimental data is publicly available, Table 2 serves as a template for researchers to record their findings. It includes a list of common organic solvents organized by their properties, which are key to interpreting the resulting solubility data.
Table 2: Solubility Data Template for this compound at 25 °C
| Solvent Class | Solvent | Polarity Index (P')[9] | H-Bonding | Experimental Solubility (mg/mL) | Experimental Solubility (mmol/L) |
|---|---|---|---|---|---|
| Nonpolar | Hexane | 0.1 | None | ||
| Toluene | 2.4 | None | |||
| Polar Aprotic | Diethyl Ether | 2.8 | Acceptor | ||
| Tetrahydrofuran (THF) | 4.0 | Acceptor | |||
| Ethyl Acetate | 4.4 | Acceptor | |||
| Acetone | 5.1 | Acceptor | |||
| Acetonitrile | 5.8 | Acceptor | |||
| Dimethylformamide (DMF) | 6.4 | Acceptor | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | |||
| Polar Protic | Isopropyl Alcohol | 3.9 | Donor/Acceptor | ||
| Ethanol | 5.2 (relative) | Donor/Acceptor |
| | Methanol | 5.1 | Donor/Acceptor | | |
Discussion and Interpretation of Expected Results
The principle of "like dissolves like" provides a strong framework for interpreting the data that will be generated using the protocol above.
-
A strong correlation is expected between solubility and the solvent's ability to form hydrogen bonds. The highest solubility values will likely be observed in methanol and ethanol , as they are both excellent hydrogen bond donors and acceptors, capable of solvating the amine, N-H, and heterocyclic nitrogen sites of the molecule.
-
Polar aprotic solvents like DMSO and DMF are also expected to be effective solvents. While they cannot donate hydrogen bonds, their high polarity and ability to accept hydrogen bonds from the compound's -NH2 and -NH groups will facilitate dissolution.
-
Solubility is predicted to be significantly lower in solvents like ethyl acetate and THF , which are less polar and only act as H-bond acceptors.
-
In nonpolar solvents such as toluene and hexane, the compound is expected to be poorly soluble. The energy gained from weak van der Waals interactions between the solute and solvent will be insufficient to overcome the strong hydrogen bonding and crystal lattice energy of the solid compound.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the equilibrium shake-flask solubility determination protocol.
Caption: Key Solute-Solvent Interactions.
Conclusion
References
-
Reichardt, C. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
Burdick & Jackson. (n.d.). Polarity Index.
-
Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II.
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.
-
Chemistry LibreTexts. (2024). Structure and Properties of Amines.
-
Clark, J. (2020). Amines and Heterocycles. University of California, Davis.
-
ICH Harmonised Guideline. (2019). Biopharmaceutics Classification System-Based Biowaivers M9.
-
PubChem. (n.d.). 1H-pyrazolo[3,4-b]pyridin-3-amine. National Center for Biotechnology Information.
-
Biosynth. (n.d.). 1H-Pyrazolo[3,4-b]pyridine-3-amine.
-
Pan, P., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1452.
-
Taylor, A. M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
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- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
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- 9. Polarity Index [macro.lsu.edu]
Methodological & Application
Application Notes and Protocols for Utilizing 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine Derivatives as Potent TBK1 Inhibitors
Introduction: The Critical Role of TBK1 in Health and Disease
TANK-binding kinase 1 (TBK1) is a multifaceted serine/threonine protein kinase that serves as a central node in various cellular signaling pathways.[1] It is essential for the innate immune response to viral and bacterial infections, where it plays a pivotal role in the production of type I interferons (IFNs).[1][2] Beyond its function in immunity, TBK1 is implicated in a range of other cellular processes, including autophagy, cell proliferation, and apoptosis.[1] Dysregulation of TBK1 activity has been linked to a variety of diseases, including autoimmune disorders, neurodegenerative conditions, and cancer, making it a compelling therapeutic target for drug discovery.[1]
The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a promising core structure for the development of potent and selective TBK1 inhibitors.[2][3][4] Through rational drug design and extensive structure-activity relationship (SAR) studies, derivatives of this scaffold have been identified that exhibit exceptional potency against TBK1.[2][3][4] One such derivative, compound 15y, has demonstrated a remarkable IC50 value of 0.2 nM, highlighting the potential of this chemical series.[2][3][4] These compounds offer researchers powerful tools to investigate the physiological and pathological roles of TBK1.
This guide provides an in-depth overview of the application of 3-aminomethyl-1H-pyrazolo[3,4-b]pyridine and its potent derivatives as TBK1 inhibitors. It includes detailed protocols for key experimental assays to assess their biological activity both in vitro and in cellular contexts.
The TBK1 Signaling Pathway
TBK1 is a key downstream kinase in several pattern recognition receptor (PRR) signaling pathways, including those initiated by Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and the cGAS-STING pathway.[2] Upon activation, these pathways lead to the recruitment and activation of TBK1. Activated TBK1 then phosphorylates several downstream targets, most notably the transcription factors IRF3 and IRF7.[2] This phosphorylation event triggers their dimerization and translocation to the nucleus, where they induce the expression of type I interferons and other pro-inflammatory genes.[2]
Caption: TBK1 Signaling Pathway and Point of Inhibition.
Quantitative Data: Potency of 1H-pyrazolo[3,4-b]pyridine Derivatives
The following table summarizes the in vitro inhibitory activity of representative 1H-pyrazolo[3,4-b]pyridine derivatives against TBK1 kinase, including the highly potent compound 15y and established TBK1 inhibitors for comparison.
| Compound | TBK1 IC50 (nM) | Reference |
| Compound 15y | 0.2 | [2][3] |
| Compound 15t | 0.8 | [2] |
| Compound 15i | 8.5 | [2] |
| BX795 (Reference Inhibitor) | 7.1 | [2] |
| MRT67307 (Reference Inhibitor) | 28.7 | [2] |
Experimental Protocols
Protocol 1: In Vitro TBK1 Kinase Assay
This protocol outlines a biochemical assay to determine the in vitro potency (IC50) of a this compound derivative against recombinant human TBK1.
Caption: In Vitro Kinase Assay Workflow.
Materials:
-
Recombinant human TBK1 enzyme
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
This compound derivative (test inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well or 384-well white opaque plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the this compound derivative in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Add 5 µL of a solution containing recombinant TBK1 in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare a master mix containing ATP and the substrate (e.g., MBP) in kinase assay buffer.
-
Add 2.5 µL of the ATP/substrate mix to each well to start the reaction.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: Western Blot Analysis of TBK1 Phosphorylation in Cells
This protocol describes how to assess the cellular activity of a this compound derivative by measuring the inhibition of TBK1 autophosphorylation at Serine 172 (p-TBK1 S172).
Caption: Western Blot Workflow for p-TBK1.
Materials:
-
Cell lines (e.g., THP-1, RAW264.7)
-
Cell culture medium and supplements
-
TBK1 pathway stimulant (e.g., Poly(I:C), cGAMP)
-
This compound derivative
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-total TBK1, anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
5% Bovine Serum Albumin (BSA) in TBST for blocking
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of the this compound derivative for 1-2 hours.
-
-
Stimulation: Stimulate the TBK1 pathway by adding a stimulant (e.g., Poly(I:C) for TLR3 activation) for the appropriate time (e.g., 30-60 minutes).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
Incubate the membrane with the primary antibody against p-TBK1 (Ser172) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies for total TBK1 and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-TBK1 signal to the total TBK1 and/or loading control signal.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of the inhibitor to TBK1 in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cell line of interest
-
This compound derivative
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
Procedure:
-
Cell Treatment: Treat cultured cells with the this compound derivative or vehicle (DMSO) for 1-2 hours.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend them in PBS containing protease inhibitors.
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble TBK1 at each temperature for both the vehicle- and inhibitor-treated groups by Western blot.
-
-
Data Analysis:
-
Plot the amount of soluble TBK1 as a function of temperature.
-
A shift in the melting curve to higher temperatures in the inhibitor-treated group indicates target engagement.
-
Protocol 4: Cell Viability Assay
This protocol is used to assess the cytotoxic effects of the this compound derivative on cancer cell lines where TBK1 is a known survival factor.
Materials:
-
Cell culture medium
-
This compound derivative
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., MTT, MTS)
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for 72 hours.
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the log of the inhibitor concentration.
-
Conclusion
The this compound scaffold represents a highly promising class of TBK1 inhibitors, with derivatives demonstrating exceptional potency and cellular activity. The protocols detailed in this application note provide a robust framework for researchers to investigate the in vitro and cellular effects of these compounds. By utilizing these methods, scientists can further elucidate the complex roles of TBK1 in various biological processes and explore the therapeutic potential of its inhibition in a range of diseases.
References
-
Wang, L., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. [Link]
-
Wang, L., et al. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed, 37(1), 1411-1425. [Link]
-
Wang, L., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
-
ResearchGate. (n.d.). Design and modification strategies of novel TBK1 inhibitors. [Link]
-
Adami, V., et al. (2024). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. ACS Omega. [Link]
-
ResearchGate. (n.d.). Structures of potent TBK1 inhibitors. [Link]
-
Protein Data Bank Japan. (n.d.). 1py5 - Crystal Structure of TGF-beta receptor I kinase with inhibitor - Summary. [Link]
-
National Center for Biotechnology Information. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]
-
National Institutes of Health. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. [Link]
-
National Center for Biotechnology Information. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
-
Royal Society of Chemistry. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. [Link]
-
National Institutes of Health. (n.d.). Pyrazolopyridine pyrimidone hybrids as potential DprE1 inhibitors, design, synthesis and biological evaluation as antitubercular agents. [Link]
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The Rising Profile of 1H-Pyrazolo[3,4-b]pyridines in Oncology Research: A Guide to In Vitro Evaluation
The relentless pursuit of novel therapeutic agents in oncology has led researchers down many molecular avenues. Among the more promising scaffolds to emerge is the 1H-pyrazolo[3,4-b]pyridine core. This heterocyclic system, a fusion of pyrazole and pyridine rings, has garnered significant attention for its versatile synthesis and, more importantly, its demonstrated efficacy against a range of cancer cell lines. This guide serves as a detailed resource for researchers, scientists, and drug development professionals interested in exploring the potential of 1H-pyrazolo[3,4-b]pyridine derivatives, with a conceptual focus on substitutions such as the 3-aminomethyl group, in cancer cell line studies.
I. The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure in Cancer Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them fertile ground for the development of novel drugs. The anticancer potential of this class of compounds is significant, with derivatives reported to exhibit a variety of antitumor activities, including the induction of apoptosis, inhibition of angiogenesis, and disruption of cell proliferation[1][2].
The versatility of the 1H-pyrazolo[3,4-b]pyridine core lies in the numerous positions available for substitution (N1, C3, C4, C5, and C6), allowing for the fine-tuning of its pharmacological properties. The introduction of different functional groups at these positions can dramatically alter the compound's mechanism of action and its potency against specific cancer types. For instance, the 3-aminomethyl group introduces a basic side chain that can influence the molecule's solubility, cell permeability, and interaction with biological targets.
II. Mechanisms of Antitumor Action: A Multi-Targeted Approach
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been shown to exert their anticancer effects through various mechanisms, often by inhibiting key enzymes involved in cancer cell proliferation and survival.
A. Inhibition of Key Kinases: A prominent mechanism of action for many 1H-pyrazolo[3,4-b]pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
-
Cyclin-Dependent Kinases (CDKs) and PIM1 Kinase: Certain pyrazolo[3,4-b]pyridine derivatives have been developed as dual inhibitors of CDK2 and PIM1 kinases, both of which are involved in cell cycle progression and are attractive targets for cancer therapy[3].
-
Tropomyosin Receptor Kinases (TRKs): The pyrazolo[3,4-b]pyridine scaffold has been utilized to design potent TRK inhibitors. TRKs are a family of receptor tyrosine kinases whose activation and overexpression can drive the growth of various cancers[1].
-
TANK-Binding Kinase 1 (TBK1): Some derivatives have been identified as potent inhibitors of TBK1, a kinase involved in innate immunity and oncogenesis. Inhibition of TBK1 has shown anti-proliferative effects in several cancer cell lines[4].
-
Monopolar Spindle Kinase 1 (Mps1): Mps1 is a key component of the mitotic checkpoint and a target for cancer therapy. Pyrazolo[3,4-b]pyridine-based compounds have been investigated as potent Mps1 inhibitors[5].
B. Topoisomerase IIα Inhibition: Another important mechanism is the inhibition of Topoisomerase IIα, an enzyme essential for managing DNA topology during replication and transcription. Certain pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit the DNA relaxation activity of this enzyme, leading to DNA damage and apoptosis in cancer cells[6][7].
C. DNA Intercalation: Some compounds in this class have demonstrated the ability to bind to DNA, potentially through intercalation, which can disrupt DNA replication and transcription, ultimately leading to cell death[8].
The following diagram illustrates the multifaceted mechanisms of action of 1H-pyrazolo[3,4-b]pyridine derivatives in cancer cells.
Caption: Mechanisms of action of 1H-pyrazolo[3,4-b]pyridine derivatives.
III. Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core
A key advantage of the 1H-pyrazolo[3,4-b]pyridine scaffold is its accessibility through various synthetic routes. A common and effective method involves the construction of the pyridine ring onto a pre-existing pyrazole. The Gould-Jacobs reaction, for instance, is a widely used method that typically employs a 3-aminopyrazole derivative as a key starting material[5].
The general synthetic workflow can be conceptualized as follows:
Caption: General synthetic workflow for 1H-pyrazolo[3,4-b]pyridine derivatives.
IV. Protocols for In Vitro Evaluation in Cancer Cell Lines
The following section provides detailed protocols for the initial in vitro assessment of 1H-pyrazolo[3,4-b]pyridine derivatives in cancer cell line studies.
A. Cell Viability and Cytotoxicity Assays
The initial step in evaluating a new compound is to determine its effect on the viability and proliferation of cancer cells.
1. MTT/MTS Assay Protocol:
-
Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.
-
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, K562 for leukemia)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compound (e.g., a 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (e.g., <0.5%) across all wells.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits cell growth by 50%).
-
B. Cell Cycle Analysis
To understand if the compound affects cell cycle progression, flow cytometry with a DNA-staining dye is used.
1. Propidium Iodide (PI) Staining Protocol:
-
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is proportional to the amount of DNA in the cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells by flow cytometry. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
C. Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).
1. Annexin V/PI Staining Protocol:
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect apoptotic cells. PI is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Procedure:
-
Treat cells with the test compound as described for the cell cycle analysis.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
V. Representative Data and Interpretation
The following table summarizes the reported in vitro anticancer activity of some 1H-pyrazolo[3,4-b]pyridine derivatives from the literature. This data can serve as a benchmark for new compounds in this class.
| Compound ID | Cancer Cell Line | Assay | Potency (IC50/GI50) | Target(s) | Reference |
| Compound 8c | Leukemia (K562) | Proliferation | 1.33 µM (GI50) | Topoisomerase IIα | [6][7] |
| Compound 15y | Glioblastoma (A172) | Proliferation | Micromolar range | TBK1 | [4] |
| Compound 31 | Breast (MDA-MB-468) | Proliferation | Potent inhibition | Mps1 | [5] |
| Compound 8h | Colon (HCT116) | Proliferation | 1.6 µM (IC50) | DYRK1B | |
| Various | Various | Proliferation | Varies | DNA Binding | [8] |
VI. Conclusion and Future Directions
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly promising platform for the development of novel anticancer agents. Its synthetic tractability and the ability to modulate its biological activity through substitution make it an attractive starting point for drug discovery programs. The protocols outlined in this guide provide a solid foundation for the in vitro evaluation of new derivatives, such as those bearing a 3-aminomethyl group. Future research should focus on elucidating the structure-activity relationships for substitutions at all positions of the pyrazolopyridine core to optimize potency and selectivity for specific cancer targets.
VII. References
-
(PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - ResearchGate. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available at: [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. Available at: [Link]
-
Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed. Available at: [Link]
-
Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed. Available at: [Link]
-
US9446035B2 - 1H-pyrazolo[3,4-b]pyridines and therapeutic uses thereof - Google Patents. Available at:
-
WO2011045344A1 - Pyrazolopyridine derivatives as anticancer agent - Google Patents. Available at:
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - Taylor & Francis. Available at: [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - Arkivoc. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. Available at: [Link]
-
Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed. Available at: [Link]
-
Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - MDPI. Available at: [Link]
Sources
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Application of Pyrazolo[3,4-b]pyridines in Neuroinflammation Research: A Senior Application Scientist's Guide
Authored by: A Senior Application Scientist
Section 1: The Imperative for Targeting Neuroinflammation
1.1. The Central Role of Neuroinflammation in Neurological Disease
Neuroinflammation is the innate immune response of the central nervous system (CNS) to injury, infection, or disease.[1] This complex process is primarily mediated by glial cells—microglia and astrocytes—which, upon activation, release a host of signaling molecules including cytokines, chemokines, reactive oxygen species, and nitric oxide.[1][2] While acute neuroinflammation is a protective and restorative mechanism, chronic activation of this cascade is a key pathological feature in a wide array of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][3][4] The sustained release of pro-inflammatory mediators creates a cytotoxic environment that can directly damage neurons, disrupt synaptic function, and accelerate disease progression.[1] This understanding has shifted the paradigm in CNS drug discovery, identifying the modulation of neuroinflammatory pathways as a critical therapeutic strategy.
1.2. Pyrazolo[3,4-b]pyridines: A Versatile Scaffold for CNS Drug Discovery
The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure and capacity for diverse substitutions have led to the development of compounds with a broad spectrum of biological activities.[5][6] Notably, derivatives of this scaffold have demonstrated significant potential in the CNS space, exhibiting anti-inflammatory, neuroprotective, anxiolytic, and antidepressant properties.[5][7][8] One prominent example, Etazolate, has been clinically investigated for its potential in treating Alzheimer's disease.[5][9] The chemical tractability and proven biological relevance of pyrazolo[3,4-b]pyridines make them an exemplary class of compounds for researchers aiming to develop novel therapeutics for neuroinflammatory conditions.
Section 2: Unraveling the Core Mechanisms of Action
The therapeutic efficacy of pyrazolo[3,4-b]pyridines in neuroinflammation stems from their ability to engage with multiple key intracellular signaling pathways. Understanding these mechanisms is fundamental to designing robust experiments and interpreting results.
2.1. Inhibition of Pro-Inflammatory Signaling Cascades
A primary mechanism by which these compounds exert their anti-inflammatory effects is through the suppression of critical signaling pathways that orchestrate the inflammatory response in microglia. Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) activate Toll-like receptors (TLRs) on the microglial surface. This initiates downstream signaling cascades, predominantly through Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[2]
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[2][10]
-
MAPK Pathway: The MAPK family, including p38, JNK, and ERK, is another set of key signaling proteins activated by inflammatory stimuli. Their phosphorylation activates downstream transcription factors that also contribute to the production of inflammatory mediators.[2][10]
Pyrazolo[3,4-b]pyridine derivatives can effectively inhibit these pathways, often by targeting upstream kinases, thereby reducing the expression of key inflammatory effectors.
2.2. Upregulation of the Nrf2/HO-1 Antioxidant Response
A more sophisticated mechanism involves bolstering the cell's own defense systems. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is bound by Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or specific activators, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This drives the expression of numerous protective genes, most notably Heme Oxygenase-1 (HO-1).[10] HO-1 has potent anti-inflammatory effects. While this mechanism has been clearly demonstrated for the related pyrazolo[3,4-d]pyrimidine scaffold, it represents a highly plausible and testable mechanism of action for pyrazolo[3,4-b]pyridine derivatives.[10]
Section 3: Application Notes for In Vitro Characterization
A systematic in vitro evaluation is essential to determine the potency, efficacy, and mechanism of action of a novel pyrazolo[3,4-b]pyridine compound.
3.1. General Experimental Workflow
The evaluation process follows a logical progression from primary screening to mechanistic deep dives. The goal is to build a comprehensive profile of the compound's anti-neuroinflammatory activity.
3.2. Selecting the Appropriate Cellular Model
The choice of cell model is a critical decision that balances physiological relevance with throughput and reproducibility.
-
Microglial Cell Lines (e.g., BV-2, HMC3): These immortalized cell lines are excellent for initial high-throughput screening.[11][12] They are robust, easy to culture, and provide highly reproducible data, making them ideal for determining dose-response curves and preliminary mechanism of action studies.
-
Primary Microglia: Isolated directly from rodent brains, these cells more closely mimic the in vivo microglial phenotype.[13] They are the gold standard for validating hits from cell line screens but are more challenging to culture and exhibit greater variability.
-
iPSC-Derived Microglia: Human induced pluripotent stem cell (iPSC)-derived microglia offer the highest translational relevance, allowing for the study of human-specific responses and genetic influences.[13] They are complex and costly to generate but are invaluable for late-stage validation.
-
Neuron-Microglia Co-cultures: To assess whether a compound's anti-inflammatory effect translates to neuroprotection, co-culture systems are essential.[12] Here, the ability of the compound to prevent microglia-mediated neuronal death can be directly quantified.
3.3. Key Assays for Efficacy and Potency
A battery of assays should be employed to fully characterize a compound's activity.
-
Inhibition of Nitric Oxide (NO) Production: NO, produced by iNOS, is a key inflammatory mediator. Its production can be easily quantified using the Griess assay, a simple and reliable colorimetric method.[2]
-
Inhibition of Pro-inflammatory Cytokines: The release of cytokines like TNF-α and IL-6 is a hallmark of microglial activation. These can be precisely measured in culture supernatants using Enzyme-Linked Immunosorbent Assays (ELISA) or high-throughput multiplex immunoassays (e.g., Luminex, Bio-Plex).[2][13]
-
Mechanism of Action (MOA) Elucidation: Western blotting is the workhorse technique for confirming the engagement of signaling pathways. By probing for the phosphorylated (activated) forms of proteins like p65 (NF-κB), p38, and JNK, researchers can confirm that the compound is acting on the intended target pathways.[2][10]
Section 4: Detailed In Vitro Protocols
4.1. Protocol: Anti-inflammatory Screening in LPS-Stimulated BV-2 Microglia
This protocol provides a framework for assessing the ability of a test compound to inhibit the production of NO, TNF-α, and IL-6.
Materials:
-
BV-2 murine microglial cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Test Compound (Pyrazolo[3,4-b]pyridine derivative), dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Griess Reagent Kit
-
Mouse TNF-α and IL-6 ELISA Kits
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in serum-free DMEM. The final DMSO concentration should not exceed 0.1%. Remove the old media from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.
-
Rationale: Pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.
-
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL. Include "vehicle + LPS" and "vehicle only" control wells. Incubate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect 80 µL of the supernatant from each well for analysis.
-
Nitric Oxide (Griess) Assay:
-
Transfer 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component A) to each well and incubate for 10 minutes in the dark.
-
Add 50 µL of NED solution (Component B) and incubate for another 10 minutes in the dark.
-
Measure the absorbance at 540 nm. Calculate nitrite concentration against a sodium nitrite standard curve.[2]
-
-
Cytokine ELISA:
-
Perform the TNF-α and IL-6 ELISAs on the remaining supernatant according to the manufacturer's instructions.[2] This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.
-
-
Data Analysis: Normalize the data to the "vehicle + LPS" control (representing 100% inflammation). Plot the percent inhibition against the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
4.2. Protocol: Western Blot Analysis of NF-κB and MAPK Signaling
This protocol verifies if the compound's anti-inflammatory activity is mediated through the inhibition of key signaling pathways.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Seed BV-2 cells in 6-well plates. Grow to ~80% confluency. Pre-treat with the test compound (at 1x and 3x its IC₅₀ for cytokine release) for 1 hour, then stimulate with LPS (100 ng/mL) for 30 minutes.
-
Rationale: Signaling pathway activation (phosphorylation) is a rapid event, typically peaking within 15-60 minutes post-stimulation.
-
-
Cell Lysis: Wash cells with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 20 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-p-p65) overnight at 4°C.
-
Wash with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate. Visualize the bands using a chemiluminescence imaging system.[2]
-
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein level to its corresponding total protein level to determine the extent of inhibition. β-actin serves as a loading control.
Section 5: Application Notes for In Vivo Validation
Successful in vitro results must be validated in a whole-organism context to demonstrate physiological relevance and therapeutic potential.
5.1. Common Animal Models of Neuroinflammation
-
LPS-Induced Neuroinflammation Model: A single systemic (intraperitoneal, IP) or intracranial injection of LPS in mice or rats provides a robust, acute, and highly reproducible model of neuroinflammation.[4][14] It is ideal for assessing a compound's ability to cross the blood-brain barrier and engage CNS targets.
-
Disease-Specific Models: For more targeted applications, researchers should use models that recapitulate aspects of a specific disease, such as the MPTP model for Parkinson's disease or transgenic mouse models of Alzheimer's (e.g., 5xFAD).[3][10] These models allow for the evaluation of the compound's effects on both inflammation and disease-specific pathology.
5.2. Key In Vivo Readouts
-
Brain Cytokine Levels: The most direct measure of anti-inflammatory efficacy in the CNS. Brain tissue is homogenized and analyzed using multiplex immunoassays.[15][16]
-
Microglial Activation: Assessed via immunohistochemistry (IHC) on brain sections using antibodies against microglial markers like Iba1.[17] Morphological changes from ramified (resting) to amoeboid (activated) can be quantified.
-
Behavioral Outcomes: Functional recovery or improvement is the ultimate goal. Depending on the model, this can include tests for memory (e.g., Morris water maze), motor function (e.g., rotarod), or sickness behavior.[10]
Section 6: Detailed In Vivo Protocols
6.1. Protocol: Evaluation in an Acute LPS-Induced Neuroinflammation Mouse Model
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Test Compound, formulated in a suitable vehicle (e.g., 0.5% CMC)
-
LPS, dissolved in sterile saline
-
Anesthesia and perfusion equipment
Procedure:
-
Acclimation and Grouping: Acclimatize mice for at least one week. Randomly assign them to groups (e.g., Vehicle, LPS + Vehicle, LPS + Compound Low Dose, LPS + Compound High Dose).
-
Dosing: Administer the test compound or vehicle via the desired route (e.g., oral gavage) at time 0.
-
LPS Challenge: One hour after compound administration, inject mice intraperitoneally (IP) with LPS (e.g., 1 mg/kg) or saline.
-
Rationale: The 1-hour pre-treatment allows for compound absorption and distribution to the CNS prior to the inflammatory insult.
-
-
Tissue Collection: At a pre-determined time point (e.g., 4 or 24 hours post-LPS), euthanize the mice under deep anesthesia.
-
Perfusion and Brain Extraction: Perform transcardial perfusion with ice-cold PBS to remove blood from the brain. Carefully dissect the brain. For cytokine analysis, snap-freeze one hemisphere in liquid nitrogen. For IHC, fix the other hemisphere in 4% paraformaldehyde.[18]
6.2. Protocol: Multiplex Cytokine Analysis from Brain Homogenate
Materials:
-
Frozen brain hemisphere
-
Tissue Lysis Buffer (e.g., Bio-Plex Cell Lysis Buffer) with protease inhibitors
-
Bead homogenizer
-
Multiplex Immunoassay Kit (e.g., Bio-Plex Pro Mouse Cytokine 23-plex)
Procedure:
-
Homogenization: Place the frozen brain tissue (~100 mg) in a 2 mL tube with zirconia beads and 1 mL of lysis buffer. Homogenize using a bead-based homogenizer (e.g., FastPrep-24).[18]
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the total protein concentration (e.g., using BCA assay).
-
Multiplex Assay: Dilute the samples to an appropriate protein concentration and perform the multiplex assay according to the manufacturer's protocol.[16] This involves incubating the sample with fluorescently-coded beads conjugated to capture antibodies, followed by detection antibodies and a fluorescent reporter.
-
Data Acquisition and Analysis: Read the plate on a Luminex-based instrument (e.g., Bio-Plex 200). The software will calculate the concentration of each cytokine in pg/mL. Normalize the cytokine levels to the total protein content of the sample (pg/mg protein).
Section 7: Data Presentation & Interpretation
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of a compound's potency across different assays.
Table 1: Example In Vitro Anti-inflammatory Profile of Compound X
| Assay | Endpoint | IC₅₀ (µM) |
|---|---|---|
| Griess Assay | NO Production | 1.2 ± 0.2 |
| TNF-α ELISA | TNF-α Release | 0.8 ± 0.1 |
| IL-6 ELISA | IL-6 Release | 1.5 ± 0.3 |
| Western Blot | p-p65 Inhibition | 0.9 ± 0.2 |
| Neuroprotection Assay | Neuronal Viability | 2.0 ± 0.5 |
Data are presented as mean ± SEM from three independent experiments.
Section 8: Conclusion and Future Perspectives
The pyrazolo[3,4-b]pyridine scaffold represents a highly promising starting point for the development of novel therapeutics targeting neuroinflammation. The protocols and workflows detailed in this guide provide a comprehensive framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo validation. By elucidating their mechanisms of action and demonstrating efficacy in relevant disease models, researchers can advance these promising molecules toward clinical applications for devastating neurological disorders. Future work should focus on optimizing drug-like properties, exploring novel derivatives, and utilizing advanced models such as human iPSC-derived organoids to further bridge the gap between preclinical research and patient benefit.
Section 9: References
-
Skourti, M., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]
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Cellectricon. (n.d.). Neuroinflammation. Retrieved January 21, 2026, from [Link]
-
Ríos-Gutiérrez, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2297. [Link]
-
Skourti, M., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. ResearchGate. [Link]
-
Wyss-Coray, T., et al. (2004). Modelling neuroinflammatory phenotypes in vivo. Journal of Neuroinflammation, 1(1), 10. [Link]
-
Wang, Z. L., et al. (2019). Dual functional cholinesterase and PDE4D inhibitors for the treatment of Alzheimer's disease: Design, synthesis and evaluation of tacrine-pyrazolo[3,4-b]pyridine hybrids. Bioorganic & Medicinal Chemistry Letters, 29(16), 2125-2129. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1363-1371. [Link]
-
InnoSer. (n.d.). In vitro neurology assays. Retrieved January 21, 2026, from [Link]
-
Bio-Rad. (2020). Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. Retrieved January 21, 2026, from [Link]
-
Scantox. (2025). Translational Neuroinflammation Assays for High-Throughput In Vitro Screening. Retrieved January 21, 2026, from [Link]
-
Manglani, M., et al. (2019). Method to quantify cytokines and chemokines in mouse brain tissue using Bio-Plex multiplex immunoassays. MethodsX, 6, 814-823. [Link]
-
Zauer, E. A., et al. (2023). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Chemistry of Heterocyclic Compounds, 59(11-12), 843-853. [Link]
-
Ghorab, M. M., et al. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(2), 790-798. [Link]
-
Das, J., et al. (2010). Optimization of multiplexed bead-based cytokine immunoassays for rat serum and brain tissue. Journal of Neuroinflammation, 7, 64. [Link]
-
Calvo-Rodríguez, M., et al. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLoS ONE, 7(9), e45227. [Link]
-
Wyss-Coray, T., et al. (2004). Modelling neuroinflammatory phenotypes in vivo. Journal of Neuroinflammation, 1, 10. [Link]
-
Nakagawa, S., et al. (2021). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Cellular Neuroscience, 15, 792408. [Link]
-
Manglani, M., et al. (2019). Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays. MethodsX, 6, 814-823. [Link]
-
Bio-protocol. (n.d.). Brain extracts and cytokine measurements. Retrieved January 21, 2026, from [Link]
-
Wyss-Coray, T., et al. (2004). Modelling neuroinflammatory phenotypes in vivo. ResearchGate. [Link]
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Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
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Wu, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. [Link]
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ResearchGate. (2022). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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Al-Abdullah, E. S., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1. [Link]
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Application Notes and Protocols for Molecular Docking of 1H-pyrazolo[3,4-b]pyridine Derivatives
Introduction: The Therapeutic Potential of 1H-pyrazolo[3,4-b]pyridines and the Role of In Silico Docking
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These derivatives have demonstrated significant potential as anticancer agents, kinase inhibitors, and anti-inflammatory molecules.[2][3][4] A notable area of interest is their efficacy as kinase inhibitors, targeting enzymes like TANK-binding kinase 1 (TBK1) and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers and inflammatory diseases.
Molecular docking is a powerful computational technique that plays a pivotal role in modern drug discovery. It predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein. This allows researchers to gain insights into the binding mode and affinity of a compound, thereby guiding the design and optimization of more potent and selective drug candidates. For 1H-pyrazolo[3,4-b]pyridine derivatives, molecular docking can elucidate key interactions with their target proteins, explain structure-activity relationships (SAR), and prioritize compounds for synthesis and biological testing.
This guide provides a detailed, field-proven protocol for performing molecular docking studies on 1H-pyrazolo[3,4-b]pyridine derivatives using widely accepted and freely available software. As a self-validating system, this protocol emphasizes the rationale behind each step, ensuring the generation of reliable and reproducible results.
The Molecular Docking Workflow: A Conceptual Overview
The molecular docking process can be systematically broken down into four key stages: preparation of the receptor and ligand, performing the docking simulation, and analyzing the results. Each stage is critical for the accuracy and validity of the final predictions.
Figure 1: A high-level overview of the molecular docking workflow.
Part 1: Preparation of the Macromolecular Target (Receptor)
The accuracy of a docking study is fundamentally dependent on the quality of the receptor structure. The goal of this stage is to prepare a protein structure from a publicly available source, such as the Protein Data Bank (PDB), by cleaning it and converting it into a format suitable for docking.[5][6][7]
Protocol 1.1: Receptor Preparation using AutoDockTools
This protocol utilizes AutoDockTools (ADT), a graphical user interface for the AutoDock suite of programs.
Step 1: Obtain the Protein Structure
-
Navigate to the RCSB Protein Data Bank (PDB) website.
-
Search for the desired target protein (e.g., TBK1, FGFR). It is highly recommended to use a crystal structure that is co-crystallized with a ligand, as this provides a validated binding pocket.
-
Download the structure in PDB format.
Step 2: Clean the Protein Structure
-
Load the downloaded PDB file into AutoDockTools.
-
Rationale: PDB files often contain non-essential molecules such as water, ions, and co-factors that can interfere with the docking process. It is crucial to remove these to create a clean binding site.
-
Delete all water molecules. In some specific cases, a critical water molecule that mediates ligand binding may be retained, but this requires strong experimental evidence.
-
Remove any co-crystallized ligands and other heteroatoms that are not part of the protein or essential for its structure/function.
Step 3: Add Hydrogens and Assign Charges
-
Rationale: Hydrogen atoms are often not resolved in crystal structures but are vital for proper hydrogen bonding and electrostatic calculations.[8]
-
Add polar hydrogens to the protein. AutoDockTools will add hydrogens only to polar atoms (e.g., in hydroxyl and amine groups).
-
Compute Gasteiger charges. This step assigns partial atomic charges to each atom, which is necessary for calculating electrostatic interactions in the docking simulation.
Step 4: Save the Prepared Receptor
-
Save the prepared protein in the PDBQT file format. This format is an extension of the PDB format that includes atomic charges, atom types, and information about torsional flexibility for the docking program.
Part 2: Preparation of the 1H-pyrazolo[3,4-b]pyridine Ligands
Ligand preparation involves converting the 2D or 3D structure of the 1H-pyrazolo[3,4-b]pyridine derivative into a format that the docking software can use, including defining its rotatable bonds.
Protocol 2.1: Ligand Preparation from SMILES using Open Babel
This protocol is ideal for preparing one or multiple ligands from their Simplified Molecular Input Line Entry System (SMILES) strings.
Step 1: Obtain Ligand Structures
-
The SMILES strings for your 1H-pyrazolo[3,4-b]pyridine derivatives can be obtained from databases like PubChem or drawn using chemical drawing software.[9][10][11]
Step 2: Convert SMILES to 3D Structure
-
Rationale: The initial SMILES string is a 1D representation. For docking, a 3D conformation is required.
-
Use a tool like Open Babel to convert the SMILES string into a 3D structure in SDF or MOL2 format. This process also typically involves adding hydrogens.
Step 3: Generate PDBQT File
-
Load the 3D structure of the ligand into AutoDockTools.
-
The software will automatically detect the rotatable bonds, which are crucial for exploring the conformational flexibility of the ligand during docking.
-
Save the ligand in the PDBQT format.
Figure 2: Ligand preparation workflow from a SMILES string.
Part 3: Performing the Molecular Docking Simulation with AutoDock Vina
With the prepared receptor and ligand(s), the next step is to perform the docking simulation using AutoDock Vina, a widely used and accurate open-source docking program.[12]
Protocol 3.1: Defining the Search Space (Grid Box)
Step 1: Identify the Binding Site
-
Load the prepared receptor PDBQT file into AutoDockTools.
-
If a co-crystallized ligand was present in the original PDB file, its location defines the active binding site.
Step 2: Define the Grid Box
-
Rationale: The grid box defines the three-dimensional space where the docking program will search for the best binding pose for the ligand. It should be large enough to encompass the entire binding site but not excessively large, as this increases computation time.
-
Center the grid box on the known binding site.
-
Adjust the dimensions of the box to cover all the key interacting residues of the binding pocket.
Protocol 3.2: Running AutoDock Vina
AutoDock Vina is typically run from the command line.
Step 1: Create a Configuration File
-
Create a text file (e.g., config.txt) that specifies the input files and docking parameters.
-
receptor = receptor.pdbqt
-
ligand = ligand.pdbqt
-
out = docked_poses.pdbqt
-
center_x, center_y, center_z: The coordinates of the grid box center.
-
size_x, size_y, size_z: The dimensions of the grid box.
-
exhaustiveness: This parameter controls the thoroughness of the search. A higher value increases the chance of finding the best pose but also increases the computation time. A value of 8 is a good starting point.[13]
-
Step 2: Execute the Docking Run
-
Open a terminal or command prompt and navigate to the directory containing your files.
-
Execute the following command: vina --config config.txt --log log.txt
Part 4: Analysis and Validation of Docking Results
The output of a docking run is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.
Protocol 4.1: Analyzing Docking Results
Step 1: Interpret Binding Affinity
-
The binding affinity is reported in kcal/mol in the output log file and the PDBQT file of the docked poses.
-
Rationale: The binding affinity is a numerical score that estimates the strength of the protein-ligand interaction. More negative values indicate a stronger predicted binding.[14] It's important to note that this is a predicted value and should be used for ranking and comparison rather than as an absolute measure of binding strength.
Step 2: Visualize Protein-Ligand Interactions
-
Use molecular visualization software like PyMOL or Discovery Studio Visualizer to analyze the interactions between the 1H-pyrazolo[3,4-b]pyridine derivative and the protein.[15][16][17][18]
-
Key Interactions to Analyze:
-
Hydrogen Bonds: These are strong, directional interactions that are often crucial for high-affinity binding.
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein contribute significantly to binding.
-
Pi-Pi Stacking: Interactions between aromatic rings can also play a role in stabilizing the complex.
-
| Interaction Type | Description | Importance in Drug Design |
| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Crucial for specificity and high-affinity binding. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | A major driving force for ligand binding. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Can contribute to the stability of the protein-ligand complex. |
Table 1: Key non-covalent interactions in protein-ligand binding.
Protocol 4.2: Validation of the Docking Protocol
A crucial step to ensure the reliability of your docking protocol is to validate it.
Step 1: Redocking of the Co-crystallized Ligand
-
Rationale: If your chosen protein structure had a co-crystallized ligand, you can perform a docking simulation with this known ligand. A validated protocol should be able to reproduce the experimentally observed binding pose.[19][20]
-
Extract the co-crystallized ligand from the original PDB file and prepare it for docking as described in Part 2.
-
Dock this ligand back into the binding site using the same protocol as for your test compounds.
Step 2: Calculate the Root Mean Square Deviation (RMSD)
-
Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose.
-
Calculate the RMSD between the two poses.
-
An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the binding mode.[21][22]
Figure 3: Workflow for the validation of the molecular docking protocol.
Conclusion
This guide has provided a comprehensive and scientifically grounded protocol for the molecular docking of 1H-pyrazolo[3,4-b]pyridine derivatives. By following these steps and understanding the rationale behind them, researchers can generate reliable in silico data to guide their drug discovery efforts. It is imperative to remember that molecular docking is a predictive tool, and its results should ideally be validated with experimental data.
References
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PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., ... & Bolton, E. E. (2021). PubChem 2021: new data content and improved web interfaces. Nucleic acids research, 49(D1), D1388-D1395. Available at: [Link]
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Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. Available at: [Link]
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Wang, Y., Xiao, J., Suzek, T. O., Zhang, J., Wang, J., & Bryant, S. H. (2009). PubChem: a public information system for analyzing bioactivities of small molecules. Nucleic acids research, 37(suppl_2), W623-W633. Available at: [Link]
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wwPDB consortium. (n.d.). Worldwide Protein Data Bank. Retrieved from [Link]
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BIOVIA. (n.d.). Discovery Studio Visualizer. Dassault Systèmes. Retrieved from [Link]
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Bioinformatics Review. (2019). Vina output analysis using Discovery Studio visualizer. Retrieved from [Link]
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Li, Y., Wang, Y., Zhang, J., Li, Y., Wang, Y., Zhang, J., ... & Zhang, Y. (2022). Identification of 1H-pyrazolo [3, 4-b] pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1411-1425. Available at: [Link]
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PubMed. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]
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The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. Available at: [Link]
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Chen, P. H., Chen, C. M., & Hsu, K. C. (2011). ChemDB: a public database of small molecules and related chemoinformatics resources. Bioinformatics, 27(14), 2001-2007. Available at: [Link]
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ResearchGate. (2022). How to validate the molecular docking results?. Retrieved from [Link]
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YouTube. (2023). How to prepare 400 ligands in *.pdbqt for multiple docking in Autodock Vina. Retrieved from [Link]
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Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. Available at: [Link]
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The Scripps Research Institute. (n.d.). AutoDock Vina Documentation. Retrieved from [Link]
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The Scripps Research Institute. (n.d.). Autodock Vina. Retrieved from [Link]
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Medium. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Retrieved from [Link]
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GitHub. (n.d.). ccsb-scripps/AutoDock-Vina. Retrieved from [Link]
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Scribd. (n.d.). Steps in Molecular Docking Using AutoDock Tools. Retrieved from [Link]
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ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]
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ResearchGate. (2025). Ligand docking and binding site analysis with pymol and autodock/vina. Retrieved from [Link]
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Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]
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RCSB PDB. (n.d.). Homepage. Retrieved from [Link]
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YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]
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YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]
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Oxford Protein Informatics Group. (2022). Meeko: Docking straight from SMILES string. Retrieved from [Link]
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YouTube. (2020). How to analyze and visualize AUTODOCK VINA results part2. Retrieved from [Link]
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Frontiers. (2023). RCSB Protein Data Bank: visualizing groups of experimentally determined PDB structures alongside computed structure models of proteins. Retrieved from [Link]
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ResearchGate. (2025). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Retrieved from [Link]
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The Scripps Research Institute. (n.d.). AutoDock Version 4.2. Retrieved from [Link]
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National Institutes of Health. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]
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National Institutes of Health. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Retrieved from [Link]
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Portland Press. (2022). Exploring protein symmetry at the RCSB Protein Data Bank. Retrieved from [Link]
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National Institutes of Health. (n.d.). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Retrieved from [Link]
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ResearchGate. (2025). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
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National Institutes of Health. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Retrieved from [Link]
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ResearchGate. (n.d.). Docking Vina Prepare protein.pdbqt and ligand.pdbqt files from Autodock software. Retrieved from [Link]
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YouTube. (2021). How to prepare ligand libraries for docking with Vina. Retrieved from [Link]
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Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]
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ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved from [Link]
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ResearchGate. (2015). How can I analyze docking result (hydrogen binding)?. Retrieved from [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved from [Link]
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ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]
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YouTube. (2020). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. Retrieved from [Link]
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Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Retrieved from [Link]
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Application Notes and Protocols for 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine in Innate Immunity Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Modulating Innate Immunity
The innate immune system represents the body's first line of defense against pathogens and cellular stress. Central to this network are signaling pathways that detect foreign or misplaced nucleic acids, triggering a cascade of events culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. The Stimulator of Interferon Genes (STING) pathway is a critical component of this response. Dysregulation of the STING pathway and its associated kinases, such as TANK-binding kinase 1 (TBK1), has been implicated in a range of diseases, from autoimmune disorders to cancer. Consequently, small molecules that can modulate these pathways are of significant interest for therapeutic development.
The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a promising chemotype for targeting key components of the innate immune system. While extensive research has been conducted on various derivatives of this core structure, this document focuses on the application of 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine for studying and modulating innate immunity, with a particular emphasis on its potential as a TBK1 inhibitor.
Mechanism of Action: Targeting TBK1 in the STING Pathway
TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that plays a pivotal role in the STING signaling pathway.[1] Upon activation by upstream signals, such as the presence of cytosolic DNA, STING recruits and activates TBK1. Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and translocation to the nucleus, where it drives the expression of type I interferons.
Derivatives of the 1H-pyrazolo[3,4-b]pyridine class have been identified as potent inhibitors of TBK1.[1] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of TBK1 and preventing its autophosphorylation and the subsequent phosphorylation of its substrates. By inhibiting TBK1, these molecules can effectively dampen the production of type I interferons and other inflammatory mediators, making them valuable tools for studying the physiological and pathological roles of the STING pathway, and as potential therapeutics for inflammatory diseases.
The proposed mechanism of action for this compound is the inhibition of TBK1, thereby blocking the downstream signaling cascade that leads to IRF3 activation and type I interferon production.
Figure 1: Proposed mechanism of TBK1 inhibition by this compound within the STING signaling pathway.
Experimental Protocols
The following protocols provide a framework for characterizing the inhibitory activity of this compound on the STING-TBK1-IRF3 signaling axis.
Protocol 1: In Vitro TBK1 Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant TBK1.
Materials:
-
Recombinant human TBK1 (active)
-
IRF3 peptide substrate
-
ATP
-
Kinase buffer
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 384-well plate, add the diluted compound or DMSO control.
-
Add the TBK1 enzyme and IRF3 peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
| Parameter | Example Value |
| TBK1 Concentration | 10 nM |
| IRF3 Peptide Conc. | 200 nM |
| ATP Concentration | 10 µM |
| Incubation Time | 60 min |
| Temperature | 30°C |
Protocol 2: Cellular Assay for STING Pathway Inhibition
This protocol assesses the compound's ability to inhibit STING pathway activation in a cellular context using a human monocytic cell line (THP-1).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate)
-
2'3'-cGAMP (a direct STING agonist)
-
This compound (dissolved in DMSO)
-
Lysis buffer
-
Reagents for Western blotting (antibodies against p-TBK1, TBK1, p-IRF3, IRF3, and a loading control like GAPDH)
-
Reagents for qRT-PCR (primers for IFNB1 and a housekeeping gene like ACTB)
Procedure:
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
Compound Treatment and STING Activation:
-
Pre-treat the differentiated THP-1 cells with various concentrations of this compound or DMSO control for 1 hour.
-
Stimulate the cells with 10 µg/mL 2'3'-cGAMP for 3 hours (for Western blotting) or 6 hours (for qRT-PCR).
Western Blot Analysis:
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-TBK1, TBK1, p-IRF3, and IRF3.
-
Use an appropriate secondary antibody and visualize the protein bands.
qRT-PCR Analysis:
-
Isolate total RNA from the cells.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR using primers for IFNB1 and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of IFNB1.
Figure 2: Experimental workflow for assessing the cellular activity of this compound.
Data Interpretation and Expected Results
-
In Vitro Kinase Assay: A successful TBK1 inhibitor will show a dose-dependent decrease in luminescence, indicating reduced ADP production. The resulting IC50 value will quantify the compound's potency.
-
Cellular Assays:
-
Western Blot: In cells treated with the compound, a dose-dependent reduction in the levels of phosphorylated TBK1 (p-TBK1) and phosphorylated IRF3 (p-IRF3) is expected upon stimulation with 2'3'-cGAMP, while total protein levels should remain unchanged.
-
qRT-PCR: A dose-dependent decrease in the expression of IFNB1 mRNA in compound-treated cells compared to the DMSO control will confirm the inhibition of the downstream signaling pathway.
-
| Readout | DMSO + 2'3'-cGAMP | Compound + 2'3'-cGAMP (Expected) |
| p-TBK1 Levels | High | Low / Undetectable |
| p-IRF3 Levels | High | Low / Undetectable |
| IFNB1 mRNA Fold Change | High (e.g., >100-fold) | Significantly Reduced |
Troubleshooting and Considerations
-
Compound Solubility: Ensure that this compound is fully dissolved in DMSO and does not precipitate in the aqueous assay buffers.
-
Cell Viability: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibitory effects are not due to cell death.
-
Off-Target Effects: To assess the selectivity of the compound, consider testing its activity against other related kinases.
Conclusion
This compound, as a representative of the 1H-pyrazolo[3,4-b]pyridine class, holds promise as a tool for investigating the innate immune system. The protocols outlined above provide a comprehensive approach to characterizing its potential as a TBK1 inhibitor and its subsequent effects on the STING signaling pathway. Such studies are crucial for advancing our understanding of innate immunity and for the development of novel therapeutics for a wide range of diseases.
References
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Rational approach to the design of new 1H-pyrazolo[3,4-b] pyridine phosphoramidates. (URL: [Link])
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (URL: [Link])
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Extremely potent immunotherapeutic activity of a STING agonist in the B16 melanoma model in vivo - PubMed Central. (URL: [Link])
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(PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - ResearchGate. (URL: [Link])
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. (URL: [Link])
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STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - NIH. (URL: [Link])
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The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy. (URL: [Link])
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Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines | Request PDF - ResearchGate. (URL: [Link])
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Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PubMed Central. (URL: [Link])
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Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity | Request PDF - ResearchGate. (URL: [Link])
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3-methyl-1H-pyrazolo[3,4-b]pyridine - PubChem. (URL: [Link])
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (URL: [Link])
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A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects - NIH. (URL: [Link])
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. (URL: [Link])
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (URL: [Link])
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1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. (URL: [Link])
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Application Notes and Protocols for Pyrazolo[3,4-b]pyridine Derivatives in Agrochemicals
Introduction: The Versatile Scaffold of Pyrazolo[3,4-b]pyridine in Modern Agriculture
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and, increasingly, in the agrochemical sector.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for molecular interactions with various biological targets. This versatility has led to the development of pyrazolo[3,4-b]pyridine derivatives with a broad spectrum of agrochemical activities, including insecticidal, fungicidal, herbicidal, and molluscicidal properties.[3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the synthesis and evaluation of these promising agrochemicals. The focus is not merely on procedural steps but on the underlying scientific rationale, enabling informed experimental design and adaptation.
I. Synthetic Strategies: Building the Pyrazolo[3,4-b]pyridine Core
The synthesis of the pyrazolo[3,4-b]pyridine scaffold is a critical first step in the development of novel agrochemicals. The choice of synthetic route often depends on the desired substitution pattern, which in turn influences the biological activity. A common and effective strategy involves the construction of the pyridine ring onto a pre-existing pyrazole core.
Protocol 1: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine Derivative
This protocol outlines a general and widely applicable method for the synthesis of a 1,3,4,6-tetrasubstituted-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, a common structural motif in agrochemically active derivatives.
Reaction Scheme:
A representative cyclocondensation reaction.
Materials:
-
5-Amino-1-phenyl-3-(trifluoromethyl)pyrazole
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware for reflux and purification
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-amino-1-phenyl-3-(trifluoromethyl)pyrazole (1 equivalent) in glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the starting materials indicates the completion of the reaction.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water. A solid precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent and Catalyst: Acetic acid serves as a protic solvent that facilitates the dissolution of the reactants and also acts as a catalyst for the cyclocondensation reaction by protonating the ethoxy group of the acrylate, making it a better leaving group.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Aqueous Work-up: Pouring the reaction mixture into ice water precipitates the less polar product while the polar acetic acid remains in the aqueous phase, allowing for easy separation.
II. Insecticidal Applications
Pyrazolo[3,4-b]pyridine derivatives have demonstrated significant insecticidal activity against a range of agricultural and public health pests. Their mode of action can vary, offering potential for new solutions to combat insecticide resistance.
Mechanism of Action: Disruption of Vital Physiological Processes
One of the documented insecticidal mechanisms of action for pyrazolo[3,4-b]pyridine derivatives is the inhibition of digestive enzymes in insect larvae.[4] Specifically, certain derivatives have been shown to inhibit lipase and amylase activity in mosquito larvae, leading to digestive dysfunction and mortality.[4] This mode of action is distinct from many neurotoxic insecticides, suggesting a lower potential for cross-resistance. Other pyrazole-containing insecticides are known to act as GABA receptor antagonists, leading to hyperexcitation and death of the insect. While this has not been definitively established for all pyrazolo[3,4-b]pyridine insecticides, it represents a plausible and important area for further investigation.
Protocol 2: Larvicidal Bioassay against Culex quinquefasciatus
This protocol is adapted from methodologies used to assess the larvicidal activity of novel compounds against mosquito larvae.[5]
Materials:
-
Second or third instar larvae of Culex quinquefasciatus
-
Stock solution of the test pyrazolo[3,4-b]pyridine derivative in a suitable solvent (e.g., DMSO)
-
Dechlorinated water
-
250 mL beakers or plastic cups
-
Micropipettes
-
Stereomicroscope
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound in dechlorinated water. A typical concentration range to start with is 1, 5, 10, 25, and 50 ppm. A control group with the solvent (e.g., DMSO) at the same concentration used in the highest test solution should also be prepared.
-
Exposure: In each beaker, place 100 mL of the test solution. Introduce 20-25 second or third instar larvae into each beaker. Each concentration, including the control, should be replicated at least three times.
-
Incubation: Keep the beakers at a constant temperature (e.g., 25 ± 2 °C) and a 12:12 hour light:dark photoperiod.
-
Mortality Assessment: After 24 and 48 hours, count the number of dead larvae in each beaker. Larvae are considered dead if they are immobile and do not respond to gentle probing with a needle.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula: Corrected Mortality (%) = [ (Mortality in Treatment - Mortality in Control) / (100 - Mortality in Control) ] x 100
-
LC₅₀ Determination: The lethal concentration required to kill 50% of the larvae (LC₅₀) can be determined using probit analysis of the dose-response data.
Workflow for Insecticidal Bioassay:
General workflow for larvicidal bioassay.
III. Fungicidal Applications
The pyrazolo[3,4-b]pyridine scaffold has also been explored for its potential to control plant pathogenic fungi. Several derivatives have shown promising activity against economically important pathogens.
Mechanism of Action: Targeting Fungal Cellular Processes
While the precise mechanism of action for many fungicidal pyrazolo[3,4-b]pyridine derivatives is still under investigation, the broader class of pyrazole fungicides often targets the fungal respiratory chain.[4][6] A key enzyme in this pathway is succinate dehydrogenase (SDH), and its inhibition disrupts ATP production, leading to fungal cell death.[4] It is plausible that many pyrazolo[3,4-b]pyridine fungicides share this mode of action. Another potential mechanism is the disruption of cell wall synthesis, which has been observed in some pyrazole derivatives.[7]
Protocol 3: In Vitro Antifungal Assay against Rhizoctonia solani
This protocol describes the poisoned food technique, a standard method for evaluating the in vitro efficacy of fungicides against mycelial growth.[8]
Materials:
-
Pure culture of Rhizoctonia solani on Potato Dextrose Agar (PDA)
-
Sterile PDA medium
-
Stock solution of the test pyrazolo[3,4-b]pyridine derivative in a suitable solvent (e.g., DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Poisoned Media: Prepare a stock solution of the test compound. Add appropriate aliquots of the stock solution to molten PDA (cooled to about 45-50 °C) to achieve the desired final concentrations (e.g., 10, 25, 50, and 100 µg/mL). A control plate containing PDA with the same amount of solvent should also be prepared.
-
Pouring Plates: Pour the poisoned and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing R. solani culture. Place the mycelial disc, mycelium-side down, in the center of each poisoned and control plate.
-
Incubation: Incubate the plates at 25 ± 2 °C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours) until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage inhibition of mycelial growth for each concentration using the following formula: Inhibition (%) = [ (dc - dt) / dc ] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
-
EC₅₀ Determination: The effective concentration required to inhibit 50% of the mycelial growth (EC₅₀) can be determined by plotting the percentage inhibition against the logarithm of the concentration.
Data Presentation: Fungicidal Activity of Pyrazolo[3,4-b]pyridine Derivatives against R. solani
| Compound ID | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | EC₅₀ (µg/mL) |
| PBP-1 | 10 | 35.2 | 28.5 |
| 25 | 58.1 | ||
| 50 | 85.7 | ||
| 100 | 98.2 | ||
| PBP-2 | 10 | 22.4 | 45.1 |
| 25 | 45.3 | ||
| 50 | 70.1 | ||
| 100 | 89.5 | ||
| Control | 0 | 0 | - |
IV. Herbicidal Applications
Certain pyrazolo[3,4-b]pyridine derivatives have been reported to possess herbicidal properties, indicating their potential for weed management.[3][9]
Mechanism of Action: Inhibition of Plant-Specific Pathways
The herbicidal mode of action for pyrazolo[3,4-b]pyridines is an active area of research. However, drawing parallels from other pyrazole-containing herbicides, a likely target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[10] Inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis. The lack of carotenoids leads to photo-bleaching of chlorophyll and ultimately plant death.
Protocol 4: Pre-emergence Herbicidal Screening against Barnyard Grass (Echinochloa crus-galli)
This protocol outlines a laboratory-based method to assess the pre-emergence herbicidal activity of test compounds.[11]
Materials:
-
Seeds of barnyard grass (Echinochloa crus-galli)
-
Pots or trays filled with a standard potting mix
-
Stock solution of the test pyrazolo[3,4-b]pyridine derivative in a suitable solvent (e.g., acetone) with a surfactant
-
Spray chamber or hand sprayer
-
Growth chamber or greenhouse with controlled environmental conditions
Procedure:
-
Sowing: Fill pots or trays with potting mix and sow a known number of barnyard grass seeds (e.g., 20-30 seeds per pot) at a uniform depth.
-
Treatment Application: Prepare different concentrations of the test compound in a solution containing a surfactant to ensure even coverage. Apply the test solutions uniformly to the soil surface using a spray chamber or hand sprayer. A control group should be sprayed with the solvent and surfactant solution only.
-
Incubation: Place the treated pots in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.
-
Assessment: After a set period (e.g., 14-21 days), assess the herbicidal effect. This can be done by counting the number of emerged and surviving seedlings and visually rating the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).
-
Data Analysis: Calculate the percentage of germination inhibition and the percentage of growth reduction compared to the control.
-
GR₅₀ Determination: The concentration required to cause a 50% reduction in growth (GR₅₀) can be determined from the dose-response data.
Logical Relationship in Herbicidal Action:
Proposed mechanism of herbicidal action.
V. Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship is crucial for the rational design of more potent and selective pyrazolo[3,4-b]pyridine-based agrochemicals. While comprehensive SAR studies across all agrochemical applications are still emerging, some key trends have been observed.
-
Insecticidal Activity: The nature and position of substituents on the pyrazolo[3,4-b]pyridine core significantly influence insecticidal potency. For instance, the presence of specific aryl or heteroaryl groups at certain positions can enhance activity against particular insect species.[7]
-
Fungicidal Activity: For SDHI-targeting fungicides, the conformation of the molecule and its ability to fit into the active site of the enzyme are critical. The substituents on the pyrazole and pyridine rings play a key role in determining this fit and, consequently, the fungicidal efficacy.[6]
-
Herbicidal Activity: The overall lipophilicity and electronic properties of the molecule, governed by the substituents, are important for uptake, translocation, and binding to the target enzyme in plants.
Conclusion and Future Perspectives
Pyrazolo[3,4-b]pyridine derivatives represent a highly versatile and promising class of compounds for the development of new agrochemicals. Their broad spectrum of activity, coupled with the potential for novel modes of action, makes them attractive candidates to address the ongoing challenges of pest and weed resistance. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable scaffold. Future research should focus on elucidating the precise mechanisms of action for fungicidal and herbicidal derivatives, expanding the SAR studies to guide the design of next-generation products, and evaluating the environmental fate and toxicological profiles of the most promising candidates.
References
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Abdel-Fattah, M. M., et al. (2021). Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Synthesis, larvicidal activity against Culex quinquefasciatus and molecular docking studies. Results in Chemistry, 3, 100181. [Link]
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Abeed, A. A. O., et al. (2023). Synthesis and Reactions of Fused Pyrazolo[3,4-b]Pyridine Derivatives: Insecticidal Activity and Digestive Dysfunction Against Mosquito Larvae. Current Organic Chemistry, 27(10), 852-859. [Link]
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El-Sayed, W. A., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry, 72(31), 17271–17282. [Link]
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Gao, Y., et al. (2020). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 25(15), 3358. [Link]
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Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
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Liu, H., et al. (2007). Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. Bioorganic & Medicinal Chemistry Letters, 17(8), 2203-2209. [Link]
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Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
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Rizk, I. R., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities-Part 1. European Journal of Medicinal Chemistry, 48, 92-96. [Link]
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AOAC International. (2024). AOAC 955.17: A Guide to Assess Fungicidal Activity of a Disinfectant. [Link]
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Matsumoto, H., et al. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Journal of Pesticide Science, 30(3), 259-265. [Link]
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Liu, H., et al. (2007). Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. Bioorganic & Medicinal Chemistry Letters, 17(8), 2203-2209. [Link]
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Bhati, S., & Kumar, A. (2020). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. International Journal of Pharmaceutical Sciences and Research, 11(11), 5369-5380. [Link]
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Zhang, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. [Link]
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Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
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Al-Ghorbani, M., et al. (2025). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Molecules, 30(1), 123. [Link]
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Castrosanto, M. (2018). Assessment of Herbicidal Activity of Barnyard grass (Echinochloa crus-galli) on Lettuce and Chinese Cabbage. ResearchGate. [Link]
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ChemInform. (2010). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 41(32). [Link]
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El-Emary, T. I., & Abdel-Mohsen, S. A. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 10(4), 44-51. [Link]
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El-Sayed, W. A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(1), 123. [Link]
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Kumar, R., et al. (2021). In vitro Efficacy of Fungicides against Rhizoctonia solani Causing Banded Leaf and Sheath Blight of Maize. International Journal of Plant & Soil Science, 33(16), 232-236. [Link]
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Metwally, M. A., et al. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds, 1-20. [Link]
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Application Notes and Protocols for Evaluating the In Vitro Antiproliferative Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the in vitro antiproliferative activity of 1H-pyrazolo[3,4-b]pyridine derivatives. This document offers insights into the underlying mechanisms of action of this class of compounds and provides detailed, field-proven protocols for their assessment using standard cell-based assays.
Introduction: The Therapeutic Potential of 1H-Pyrazolo[3,4-b]pyridines
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to purine bases.[1] This resemblance allows derivatives of this scaffold to interact with a variety of biological targets, making them promising candidates for the development of novel therapeutics, particularly in oncology.[2] Numerous studies have demonstrated the potent antiproliferative activity of 1H-pyrazolo[3,4-b]pyridine derivatives against a broad spectrum of human cancer cell lines, including those from lung, liver, colon, breast, and leukemia.[3][4][5]
The anticancer effects of these compounds are attributed to their ability to modulate key cellular processes involved in cell growth and proliferation. The following sections will delve into the primary mechanisms of action and provide robust protocols for quantifying their antiproliferative efficacy.
Mechanisms of Antiproliferative Activity
The antiproliferative effects of 1H-pyrazolo[3,4-b]pyridine derivatives are often multifactorial, stemming from their interaction with several key intracellular targets. Understanding these mechanisms is crucial for rational drug design and the interpretation of experimental results.
Inhibition of Cyclin-Dependent Kinases (CDKs)
A primary mechanism of action for many 1H-pyrazolo[3,4-b]pyridine derivatives is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[3] CDKs are a family of protein kinases that play a critical role in regulating the cell cycle.[6] The CDK2/cyclin E and CDK2/cyclin A complexes are instrumental in the G1/S phase transition and S phase progression, respectively.[7] By inhibiting CDK2, these derivatives can induce cell cycle arrest, thereby preventing cancer cell proliferation.[6] Some compounds have shown potent inhibitory effects on CDK2/cyclin A2 protein kinase, with IC50 values in the sub-micromolar range, comparable to or even exceeding that of known CDK inhibitors like roscovitine.
Inhibition of Topoisomerase IIα (Topo IIα)
Several 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Topoisomerase IIα (Topo IIα).[2][4] Topo IIα is an essential enzyme that alters DNA topology by creating transient double-strand breaks to resolve DNA tangles and supercoils, which is critical during DNA replication and transcription.[4] Inhibitors of Topo IIα, often referred to as "poisons," stabilize the enzyme-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis.[8] Certain derivatives have demonstrated significant inhibition of the DNA relaxation activity of Topo IIα in a dose-dependent manner.[4]
DNA Intercalation
The planar aromatic structure of the pyrazolopyridine scaffold allows some derivatives to act as DNA intercalating agents.[2] These molecules insert themselves between the base pairs of the DNA double helix, distorting its structure. This intercalation can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Below is a diagram illustrating the multifaceted mechanisms of action of 1H-pyrazolo[3,4-b]pyridine derivatives.
Caption: Mechanisms of antiproliferative activity.
Experimental Protocols for Antiproliferative Activity Assessment
The following protocols provide detailed, step-by-step methodologies for assessing the in vitro antiproliferative activity of 1H-pyrazolo[3,4-b]pyridine derivatives using the MTT and Sulforhodamine B (SRB) assays.
General Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines is recommended to assess the spectrum of activity. Commonly used cell lines for screening these derivatives include A-549 (lung carcinoma), HepG2 (hepatocellular carcinoma), HCT-116 (colon carcinoma), MCF-7 (breast adenocarcinoma), and PC-3 (prostate adenocarcinoma).
-
Culture Medium: The appropriate culture medium for each cell line should be used (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.
Experimental Workflow
The general workflow for assessing the antiproliferative activity is depicted below.
Caption: General experimental workflow.
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[9]
Materials and Reagents:
-
1H-pyrazolo[3,4-b]pyridine derivatives (dissolved in DMSO to prepare a stock solution, e.g., 10 mM)
-
Selected cancer cell lines
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Recommended seeding densities are:
-
Incubate the plate for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1H-pyrazolo[3,4-b]pyridine derivatives in culture medium from the stock solution. A typical concentration range to test is 0.01 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Materials and Reagents:
-
1H-pyrazolo[3,4-b]pyridine derivatives (dissolved in DMSO)
-
Selected cancer cell lines
-
Complete culture medium
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
1% Acetic acid solution
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the 48-72 hour incubation with the compounds, gently add 50 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plates at 4°C for at least 1 hour.
-
-
Washing and Staining:
-
Remove the supernatant and wash the plates five times with slow-running tap water.
-
Allow the plates to air-dry completely.
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air-dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Shake the plates on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis and Presentation
Calculation of Percentage Growth Inhibition
The percentage of cell growth inhibition is calculated using the following formula:
% Growth Inhibition = 100 - [(Absorbance of treated cells / Absorbance of control cells) x 100]
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell growth.
-
Plot the percentage of growth inhibition against the logarithm of the compound concentrations.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Data Presentation
The antiproliferative activity of different 1H-pyrazolo[3,4-b]pyridine derivatives can be summarized in a table for easy comparison.
Table 1: Example of Antiproliferative Activity (IC50 in µM) of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | A-549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) | PC-3 (Prostate) |
| Derivative 1 | 5.2 | 4.8 | 3.1 | 7.5 | 9.2 |
| Derivative 2 | 2.9[5] | 2.6[5] | 2.3[5] | 4.1 | 6.8 |
| Derivative 3 | 8.1 | 7.5 | 5.9 | 10.3 | 12.5 |
| Doxorubicin (Control) | 0.5 | 0.8 | 0.3 | 0.6 | 1.1 |
Note: The IC50 values presented are hypothetical examples for illustrative purposes, except where cited.
References
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022-05-19).
- Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025-11-20). PMC.
- (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2025-10-13).
- Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
- Dissociation of CDK2 from cyclin A in response to the topoisomerase II inhibitor etoposide in v-src-transformed but not normal NIH 3T3 cells. (1999-06-15).
- Cytotoxicity in MCF-7 cells; HepG2 cells; and A549 cell detection by...
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021-06-25). PubMed Central - NIH.
- Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer | Request PDF.
- Targeting CDK2 for cancer therapy. (2025-08-26). PubMed - NIH.
- In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. (2015-03-28). Journal of Applied Pharmaceutical Science.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022-10-18). RSC Publishing.
- Has anyone have experiences about MTT Assay in A549 cells line? (2017-02-21).
- Targeting CDK2 in cancer: challenges and opportunities for therapy. Prof. Elgene Lim.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- (PDF) Targeting CDK2 for cancer therapy.
- Cell Viability Assays. (2013-05-01). Assay Guidance Manual - NCBI Bookshelf - NIH.
- Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry - SCIRP.
- MTT Cell Assay Protocol.
- Targeting CDK2 and other novel cell cycle targets for breast cancer therapy. PMC - NIH.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting CDK2 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissociation of CDK2 from cyclin A in response to the topoisomerase II inhibitor etoposide in v-src-transformed but not normal NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
Application Note & Protocol: High-Throughput Screening of Pyrazolo[3,4-b]pyridine Libraries for Novel Kinase Inhibitors
For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Abstract
The pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, demonstrating potent inhibitory activity against a range of therapeutically relevant protein kinases.[1][2][3] Its rigid, bicyclic structure provides an excellent framework for developing selective and potent inhibitors targeting the ATP-binding site of kinases.[4] This document provides a comprehensive guide to designing and executing a high-throughput screening (HTS) campaign for a library of novel pyrazolo[3,4-b]pyridine derivatives. We will focus on a biochemical assay targeting a representative tyrosine kinase, detailing the process from initial assay development and validation to primary screening, hit confirmation, and data analysis, thereby offering a robust framework for identifying promising lead compounds.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold in Kinase Drug Discovery
Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways.[4][5] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for drug discovery.[4][5] The pyrazolo[3,4-b]pyridine scaffold has emerged as a cornerstone in the development of kinase inhibitors.[1][2] Derivatives of this heterocyclic system have been successfully developed to target a multitude of kinases, including Tropomyosin receptor kinases (TRKs)[6][7], Cyclin-dependent kinases (CDKs), Fibroblast growth factor receptors (FGFRs)[2][8], and Monopolar spindle kinase 1 (Mps1).[9]
The rationale for screening a pyrazolo[3,4-b]pyridine library is twofold:
-
Proven Pharmacophore: The scaffold's history of success suggests a high probability of identifying new, active chemotypes.[1][10]
-
Chemical Tractability: The pyrazolo[3,4-b]pyridine core is amenable to diverse chemical modifications at multiple positions (N1, C3, C4, C5, and C6), allowing for the generation of large, diverse libraries to explore the chemical space around the kinase ATP-binding site.[11]
This guide will delineate a practical, field-proven protocol for screening such a library, using a luminescence-based kinase activity assay as the primary HTS method. This format is chosen for its high sensitivity, low background, and amenability to automation.[12]
The HTS Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process designed to efficiently identify true hits from a large compound collection while minimizing false positives. Our workflow is designed as a self-validating system, with each stage providing a higher level of confidence in the identified hits.
Caption: High-level workflow for the pyrazolo[3,4-b]pyridine HTS campaign.
Phase 1: Assay Development and Validation Protocol
Objective: To develop a robust and reproducible biochemical assay to measure the activity of our target kinase (e.g., FGFR1) and its inhibition by our compound library. We will use a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[12] Less light indicates higher kinase activity (more ATP consumed) and potent inhibition results in a signal closer to the "no enzyme" control.
Materials and Reagents
-
Target Kinase: Recombinant human FGFR1 (or other kinase of interest)
-
Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate
-
Compound Library: Pyrazolo[3,4-b]pyridine library dissolved in 100% DMSO
-
Assay Plates: 384-well, white, solid-bottom plates
-
Detection Reagent: Commercial ATP detection kit (e.g., Kinase-Glo®)
-
Control Inhibitor: A known, potent inhibitor of the target kinase (e.g., AZD4547 for FGFR1)[8]
-
Assay Buffer: Kinase buffer (e.g., 40 mM MOPS, pH 7.0, 1 mM EDTA, with MgCl2)
Step-by-Step Protocol: Assay Optimization
Causality: The goal of optimization is to find conditions that produce a stable and large signal window (difference between high and low activity) while ensuring the assay is sensitive to inhibitors. This is achieved by determining the Michaelis-Menten constant (Km) for ATP, as screening ATP-competitive inhibitors requires an ATP concentration near its Km.[13]
-
Kinase Titration:
-
Prepare serial dilutions of the FGFR1 enzyme in assay buffer.
-
Add to wells of a 384-well plate.
-
Initiate the reaction by adding a fixed, saturating concentration of ATP (e.g., 100 µM) and substrate.
-
Incubate for 60 minutes at room temperature.
-
Add the ATP detection reagent according to the manufacturer's protocol and measure luminescence.
-
Goal: Determine the enzyme concentration that yields ~80-90% of the maximum signal, ensuring the reaction is in the linear range.
-
-
ATP Km Determination:
-
Using the optimal FGFR1 concentration determined above, set up reactions with varying concentrations of ATP (e.g., 0-100 µM).
-
Incubate for a fixed time (e.g., 60 minutes).
-
Measure ATP consumption.
-
Plot kinase activity versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the ATP Km.
-
Goal: For the HTS, use an ATP concentration equal to or slightly below the determined Km. This ensures the assay is sensitive to competitive inhibitors.[13]
-
Step-by-Step Protocol: Assay Validation
Causality: Before committing a large and expensive library to screening, the assay's performance must be statistically validated. The Z'-factor is the gold standard for this, measuring the statistical separation between the positive and negative controls.[12]
-
Plate Setup: Prepare multiple plates with controls only.
-
Negative Control (Max Signal): Wells containing assay buffer, substrate, ATP, and DMSO (no enzyme). Represents 100% inhibition.
-
Positive Control (Min Signal): Wells containing assay buffer, substrate, ATP, enzyme, and DMSO. Represents 0% inhibition.
-
-
Incubation and Detection: Follow the optimized protocol from section 3.2.
-
Calculation of Performance Metrics:
-
Calculate the Signal-to-Background (S/B) ratio: Mean(Negative Control) / Mean(Positive Control)
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| where SD is the standard deviation.
-
Table 1: Assay Validation Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
| Z'-factor | ≥ 0.5 | Indicates excellent separation between controls, suitable for HTS.[12] |
| S/B Ratio | ≥ 5 | A sufficient dynamic range to detect inhibitor activity reliably. |
| CV (%) of Controls | < 10% | Demonstrates low intra-plate variability and high reproducibility. |
Phase 2: Primary High-Throughput Screen
Objective: To screen the entire pyrazolo[3,4-b]pyridine library at a single concentration to identify "primary hits."
Step-by-Step Protocol: Primary HTS
-
Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library stock plates to the 384-well assay plates. The final screening concentration is typically 10 µM.
-
Control Addition: Add the positive (enzyme + DMSO) and negative (no enzyme + DMSO) controls to designated columns on each plate.
-
Enzyme Addition: Add the optimized concentration of FGFR1 to all wells except the negative controls.
-
Reaction Initiation: Add the substrate/ATP mixture to all wells to start the reaction.
-
Incubation: Incubate for the predetermined time (e.g., 60 minutes) at room temperature.
-
Signal Detection: Add the ATP detection reagent and read the luminescence on a plate reader.
Data Analysis and Hit Identification
Causality: Raw data from the plate reader must be normalized to account for plate-to-plate and well-to-well variation. The activity of each compound is then expressed as a percentage of inhibition relative to the on-plate controls.
-
Normalization: For each compound well, calculate the percent inhibition: % Inhibition = 100 * (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos)
-
Hit Selection: A common method for hit selection is to define a threshold based on the standard deviation of the sample data.[14]
-
Calculate the mean (% inhibition) and standard deviation (σ) of all library compounds.
-
Define Hit Threshold: A typical threshold is Mean + 3σ.
-
Compounds with % inhibition values above this threshold are classified as primary hits.
-
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Comprehensive analysis of high-throughput screens with HiTSeekR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in Pyrazolo[3,4-b]pyridine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazolo[3,4-b]pyridine synthesis. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of regioselectivity in the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate these synthetic challenges effectively.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and actionable solutions.
Issue 1: My reaction produced a mixture of 1H- and 2H-pyrazolo[3,4-b]pyridine isomers. How can I favor the formation of the desired 1H-isomer?
Answer:
The formation of both 1H- and 2H-tautomers is a known issue, though the 1H-isomer is generally more stable.[1][2] Computational studies have shown the 1H-tautomer to be more stable by approximately 9 kcal/mol, which is a significant energetic preference.[1][2] However, reaction kinetics can sometimes lead to the formation of the less stable 2H-isomer.
Causality and Resolution:
-
Thermodynamic vs. Kinetic Control: Your reaction conditions may favor kinetic control, leading to the faster formation of the 2H-isomer. To favor the thermodynamically more stable 1H-isomer, consider increasing the reaction temperature or extending the reaction time to allow for equilibration.
-
Starting Material Tautomerism: If you are starting with an N-unsubstituted pyrazole, it can exist in tautomeric forms. Pre-functionalizing the pyrazole nitrogen (e.g., with a protecting group that can be later removed) can lock the regiochemistry before the pyridine ring formation.
Experimental Protocol: Directing N1-Alkylation
A reliable method to ensure the formation of the 1H-isomer is to start with an N1-substituted aminopyrazole. If you must use an unsubstituted pyrazole, subsequent N-alkylation can still be problematic. The choice of base and solvent is critical for controlling the regioselectivity of N-alkylation of pyrazoles.[3][4]
| Condition | Outcome | Rationale |
| K₂CO₃ in DMSO | Favors N1-alkylation | This combination is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[4] |
| NaH in THF | Can prevent regioisomer formation | A strong, non-nucleophilic base can deprotonate the pyrazole cleanly, and the subsequent alkylation is often directed to the less sterically hindered nitrogen.[4] |
| Fluorinated Alcohols (TFE, HFIP) | Dramatically increases regioselectivity | These solvents can influence the tautomeric equilibrium of the pyrazole and the transition state of the alkylation, favoring one regioisomer.[5] |
Issue 2: When using an unsymmetrical 1,3-dicarbonyl compound, I'm getting a mixture of regioisomers. How can I control which carbonyl group reacts?
Answer:
This is a classic regioselectivity challenge in the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and 1,3-dicarbonyl compounds. The outcome depends on the relative electrophilicity of the two carbonyl groups.[1]
Causality and Resolution:
-
Electronic Effects: The more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the 5-aminopyrazole.[1][6] For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is significantly more electrophilic and will react first.[1]
-
Steric Hindrance: Bulky substituents near one carbonyl group can sterically hinder the approach of the nucleophilic aminopyrazole, directing the reaction to the less hindered carbonyl.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting regioselectivity with unsymmetrical 1,3-dicarbonyls.
Experimental Protocol: Characterizing Regioisomers
Distinguishing between the resulting regioisomers can be challenging as their NMR spectra are often very similar.[1]
-
High-Resolution Mass Spectrometry (HRMS): Confirm that the product mixture has the correct mass for the expected pyrazolo[3,4-b]pyridine.
-
2D NMR Spectroscopy: Techniques like NOESY or HMBC can be invaluable. For instance, a long-range coupling between a substituent and a specific proton on the pyridine ring can help elucidate the structure.
-
X-ray Crystallography: This is the most definitive method for structure determination if you can obtain suitable crystals of one or both isomers.[7][8]
Issue 3: My three-component reaction of an aminopyrazole, an aldehyde, and a ketone is giving low yield and a complex mixture of products.
Answer:
While three-component reactions are often efficient, they can be prone to side reactions if not properly optimized.[1][9] The purity of the starting materials is especially critical in these reactions.[6]
Causality and Resolution:
-
Purity of Reactants: Impurities in the 5-aminopyrazole, aldehyde, or ketone can lead to undesired side products. Ensure all starting materials are pure before use.[6]
-
Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly impact the reaction outcome. Zirconium(IV) chloride (ZrCl₄) has been shown to be an effective catalyst for this transformation.[10] Microwave irradiation can also improve yields and reduce reaction times.[9]
Experimental Protocol: ZrCl₄-Catalyzed Three-Component Synthesis [10]
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (0.15 mmol).
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the mixture in vacuo and perform an aqueous workup with CHCl₃.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core?
A1: There are two primary approaches for synthesizing the pyrazolo[3,4-b]pyridine scaffold:
-
Route A: Pyridine Ring Formation onto a Pre-existing Pyrazole: This is the most common strategy and typically involves the reaction of a 5-aminopyrazole with a three-carbon electrophilic partner, such as a 1,3-dicarbonyl compound, an α,β-unsaturated ketone, or a combination of an aldehyde and a ketone in a three-component reaction.[1][7]
-
Route B: Pyrazole Ring Formation onto a Pre-existing Pyridine: This approach starts with a substituted pyridine, typically a 2-chloro-3-cyanopyridine, which then reacts with hydrazine to form the pyrazole ring.[7]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Multicomponent Reactions for Pyrazolo[3,4-b]pyridine Derivatives
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridine derivatives via multicomponent reactions (MCRs). This guide is designed for researchers, medicinal chemists, and drug development professionals. Pyrazolo[3,4-b]pyridines are a critical class of heterocyclic compounds, forming the core scaffold of numerous molecules with significant biological activities, including anticancer, antienteroviral, and kinase inhibitory properties.[1] Multicomponent reactions offer an efficient, atom-economical, and environmentally friendly pathway to these complex structures.[2][3]
This document provides in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, helping you optimize your synthetic protocols and achieve higher yields and purity.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of pyrazolo[3,4-b]pyridines. Each issue is presented in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yield is a multifaceted problem that can stem from several sources. A systematic approach to optimization is crucial.
Answer:
Start by verifying the integrity of your starting materials. Impurities in reactants, particularly the aminopyrazole, can significantly hinder the reaction.[4] If necessary, purify your starting materials by recrystallization or column chromatography. Once reactant quality is confirmed, focus on the following reaction parameters:
-
Catalyst Selection and Loading: The catalyst is pivotal. While Brønsted acids like acetic acid are common, they may not be optimal for all substrate combinations.[5][6] Consider screening a panel of catalysts.
-
Lewis Acids: Catalysts such as ZrCl₄, CuCl₂, or ZnCl₂ can increase the electrophilicity of carbonyl components, accelerating the reaction.[5]
-
Heterogeneous Catalysts: Solid-supported acid catalysts can simplify purification and are often reusable.[4]
-
Organocatalysts: L-proline has been effectively used to facilitate the initial condensation steps.[5][7]
-
Catalyst-Free Systems: In some cases, higher temperatures or the use of ionic liquids as the solvent can allow the reaction to proceed efficiently without a catalyst.[5] The amount of catalyst is also critical; optimize the loading to find the ideal balance between reaction rate and potential side reactions.[4]
-
-
Solvent Effects: The solvent influences reactant solubility, reaction kinetics, and even the reaction pathway.[4] An empirical solvent screen is highly recommended.
-
Protic Solvents: Ethanol and methanol are common choices that can participate in hydrogen bonding, stabilizing intermediates.[2][4]
-
Aprotic Solents: DMAc has been shown to be effective, particularly in silver-catalyzed reactions.[1]
-
Green Solvents: Water is an excellent choice for green chemistry protocols and can sometimes provide superior yields.[2][6]
-
Solvent-Free: Conducting the reaction neat, often with microwave irradiation, can lead to high yields and shorter reaction times.[7]
-
-
Temperature and Time: These parameters are interdependent. Some MCRs proceed well at room temperature, while others require significant heating to overcome activation barriers.[4] Monitor your reaction's progress using Thin Layer Chromatography (TLC) to establish the optimal time. Prolonged heating can sometimes lead to product degradation.
Below is a decision tree to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting Decision Tree for Low-Yield Reactions.
Q2: I'm observing significant side product formation, including a potential regioisomer. How can I improve selectivity?
The formation of multiple products indicates that alternative reaction pathways are competitive. Improving selectivity requires fine-tuning conditions to favor the desired pathway.
Answer:
Regioisomerism is a common challenge, especially when using unsymmetrical reagents like 1,3-dicarbonyl compounds.[5][6] The issue arises from the two nucleophilic centers of the 5-aminopyrazole (the exocyclic -NH₂ group and the C4 carbon) attacking the electrophilic centers of the other components.[6]
-
Controlling Regioselectivity:
-
Reaction Conditions: The choice of acid or base catalyst and the solvent can influence which nucleophile attacks first. Stepaniuk et al. demonstrated that reaction conditions could be tuned to favor one regioisomer over another.[5] A systematic screen of catalysts and solvents is the most effective empirical approach.
-
Substrate Control: The electronic properties of your starting materials play a key role. A highly electrophilic carbonyl group on one of your components will likely be the initial site of attack.[6] Modifying substituents on the starting materials can direct the reaction pathway. For instance, using alkynyl aldehydes as synthons has been shown to afford excellent regioselectivity for C6-substituted products.[1]
-
-
Minimizing Other Side Products:
-
Incomplete Cyclization/Dehydration: If you isolate intermediates, it may indicate that the final cyclization or dehydration steps are slow. Stronger acids or higher temperatures can promote these final steps. The formation of an intermediate Schiff's base has been observed, which can be favored over the final cyclized product under certain conditions.[7]
-
Oxidation State: Many syntheses rely on a final oxidation step to form the aromatic pyridine ring. This is often achieved by atmospheric oxygen, but it can be inconsistent.[5] If you are isolating a dihydropyridine intermediate, consider adding a mild oxidant or ensuring the reaction is open to the air.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction profile over time. This will help you identify when the desired product is at its maximum concentration before it can potentially degrade or participate in subsequent side reactions.
-
Q3: My final product is difficult to purify. What strategies can I employ?
Purification can be challenging due to the similar polarity of the product and unreacted starting materials or side products.
Answer:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. Screen a variety of solvents (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures with hexanes) to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography is the standard alternative.
-
Solvent System: A gradient elution (e.g., from pure hexane to a mixture of ethyl acetate/hexane) is often necessary to separate components with close Rf values.
-
Stationary Phase: While silica gel is standard, if separation is poor, consider using alumina (basic or neutral) or a reverse-phase C18 column.
-
-
Catalyst Removal: If you are using a homogeneous catalyst, its removal can be problematic.
-
Aqueous Wash: Acidic or basic washes can remove many salt-based catalysts.
-
Heterogeneous Catalysts: Employing a solid-supported catalyst (e.g., a magnetic nanocatalyst) allows for simple removal by filtration or with an external magnet at the end of the reaction.[8]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common MCR strategies for synthesizing pyrazolo[3,4-b]pyridines?
Answer: The most prevalent MCR strategies involve the condensation of a 5-aminopyrazole derivative, which acts as the core N-C nucleophile, with components that build the pyridine ring. A very common and effective approach is a four-component reaction involving a 5-aminopyrazole, an aldehyde, an active methylene compound (like ethyl 2-cyanoacetate), and ammonium acetate, often catalyzed by a base like triethylamine (TEA).[2] Another well-established method involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[6] More advanced strategies utilize alkynyl aldehydes to undergo a cascade 6-endo-dig cyclization, providing a regioselective route to the pyridine ring.[1]
Caption: General Workflow for a Four-Component Synthesis.
Q2: How does microwave irradiation improve the reaction, and what are the key considerations?
Answer: Microwave (MW) irradiation is a powerful tool for accelerating these MCRs.[2][9] Unlike conventional heating which relies on conduction, MW heating directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in:
-
Drastically Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.[2][7]
-
Increased Yields: By minimizing reaction time, MW heating can reduce the formation of thermal degradation byproducts.[9]
-
Improved Selectivity: The rapid heating can sometimes favor the kinetically preferred product over the thermodynamic one.
Considerations:
-
Solvent Choice: Use solvents with a high dielectric constant (e.g., ethanol, DMF, water) for efficient energy absorption.
-
Sealed Vessels: Use appropriate sealed microwave vials to safely reach temperatures above the solvent's boiling point, which can further accelerate the reaction.
-
Safety: Always use a dedicated scientific microwave reactor with temperature and pressure controls. Never use a domestic microwave oven.
Q3: What is the plausible mechanism for the four-component synthesis of pyrazolo[3,4-b]pyridines?
Answer: The reaction proceeds through a domino sequence of classical organic reactions. A widely accepted mechanism for the reaction between an aldehyde, an active methylene compound (e.g., ethyl 2-cyanoacetate), a 5-aminopyrazole, and ammonium acetate is as follows:[2]
-
Knoevenagel Condensation: The aldehyde and the active methylene compound undergo a base-catalyzed Knoevenagel condensation to form an electron-deficient alkene intermediate.
-
Michael Addition: The 5-aminopyrazole acts as a nucleophile and attacks the alkene intermediate via a Michael-type addition.
-
Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes intramolecular cyclization, followed by dehydration, to form a dihydropyridine ring.
-
Aromatization: The dihydropyridine intermediate is then oxidized to the final aromatic pyrazolo[3,4-b]pyridine product. This oxidation can occur spontaneously via atmospheric oxygen.[5]
A similar cascade of condensation, Michael addition, and cyclization/dehydration occurs in related MCRs.[1][9]
Section 3: Optimized Experimental Protocol
This section provides a representative protocol for the synthesis of a pyrazolo[3,4-b]pyridine derivative using a green, microwave-assisted four-component reaction, adapted from the literature.[2]
Synthesis of Ethyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
| Reagent/Parameter | Quantity/Value |
| 1,3-dimethyl-pyrazol-amine | 1 mmol |
| Ethyl 2-cyanoacetate | 1 mmol |
| Benzaldehyde | 1 mmol |
| Ammonium acetate | 1 mmol |
| Triethylamine (TEA) | 0.5 mmol |
| Solvent | Water (4 mL) |
| Method | Microwave Irradiation |
| Temperature | 40 °C |
| Time | 20 minutes |
| Reported Yield | 94% |
Step-by-Step Methodology:
-
Preparation: In a dedicated microwave reaction vessel, combine 1,3-dimethyl-pyrazol-amine (1 mmol), ethyl 2-cyanoacetate (1 mmol), benzaldehyde (1 mmol), ammonium acetate (1 mmol), and triethylamine (0.5 mmol).
-
Solvent Addition: Add 4 mL of deionized water to the vessel.
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 40°C for 20 minutes.
-
Work-up: After the reaction is complete and has cooled to room temperature, pour the mixture into ice-cold water.
-
Isolation: A solid product should precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with water. The reported procedure indicates that further purification may not be necessary, but the product can be recrystallized from ethanol to afford the pure compound.[2]
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS analysis.
References
-
Val C, Lavilla R. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022;27(7):2294. [Link]
-
Gloc M, Stodulski M, Danel A. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. 2021;26(11):3193. [Link]
-
Chen Y, Jiang Z, Zhang Y, et al. Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry. 2023;88(11):7338-7345. [Link]
-
Wang X, Zhang X, Wang S, et al. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. 2022;27(19):6427. [Link]
-
Bhavani A, Vijayakumar V, Suresh Kumar R. Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. 2024. [Link]
-
Val C, Lavilla R. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. 2022. [Link]
-
Gloc M, Stodulski M, Danel A. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? Molecules. 2023;28(22):7619. [Link]
-
Eldehna WM, Ibrahim HS, Abdel-Aziz MM, et al. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. 2024;17(4):453. [Link]
-
Ghorbani-Choghamarani A, Norouzi M. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports. 2022;12(1):14147. [Link]
Sources
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dau.url.edu [dau.url.edu]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support guide for 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The unique bifunctional nature of this molecule—possessing a basic primary amine and a fused heterocyclic core—presents specific purification challenges that this guide aims to address.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My compound is streaking badly on a silica gel TLC plate and I can't get a clean separation. What's happening?
Answer: This is the most common issue encountered with this class of compounds. The streaking, or tailing, is a direct result of strong, non-ideal interactions between the basic nitrogen atoms in your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] The primary aminomethyl group and the pyridine nitrogen act as strong Lewis bases, binding almost irreversibly to the silica.
Root Cause Analysis:
-
Acid-Base Interaction: Silica gel is weakly acidic (pKa ≈ 4.5), while your compound is basic. This leads to a strong acid-base interaction that prevents the compound from moving smoothly with the mobile phase.
-
High Polarity: The molecule is inherently polar, requiring a highly polar eluent to achieve any mobility. However, highly polar solvents alone often aren't sufficient to disrupt the acid-base binding.
Solutions:
-
Mobile Phase Modification (Recommended First Step): The most effective solution is to add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Dichloromethane/Methanol/TEA 90:10:1). TEA is a volatile base that will effectively "cap" the silanol groups, allowing your compound to elute more symmetrically.
-
Ammonium Hydroxide: For very stubborn compounds, a solution of 1-2% ammonium hydroxide in methanol, used as the polar component of the eluent system, can be highly effective.[1][2] For example: Dichloromethane/(Methanol + 2% NH4OH) 9:1.
-
-
Change of Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.
-
Basic Alumina: Alumina is available in acidic, neutral, and basic grades.[3] Using basic or neutral alumina can completely eliminate the problematic interaction with acidic sites.[4]
-
Amine-Functionalized Silica: These columns have amino groups covalently bonded to the silica surface, creating a more basic environment and preventing interactions.[4] They are an excellent but more expensive option.[1]
-
Question 2: My compound seems to be "crashing out" or precipitating at the top of my silica column when I load it. Why?
Answer: This typically happens due to a significant polarity mismatch between the solvent used to dissolve your sample for loading (the "loading solvent") and the initial mobile phase of your column.
Causality: this compound has limited solubility in many common, less-polar organic solvents like hexane or ethyl acetate. To dissolve it, you might use a stronger solvent like pure methanol or DMF. However, if your column's starting mobile phase is much less polar (e.g., 98:2 DCM/MeOH), the compound will precipitate upon contact as its solubility dramatically decreases.
Solutions:
-
Minimal Strong Solvent: Dissolve your crude material in the minimum possible volume of a strong solvent (like methanol or DCM with 10% methanol).
-
Adsorption onto Silica ("Dry Loading"): This is the preferred method. Dissolve your crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel (2-3 times the weight of your crude product), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. This ensures the compound is introduced to the column in a solid, pre-adsorbed state without a strong solvent.
Question 3: I've successfully purified my compound, but my final yield is very low. Where could my product be lost?
Answer: Low recovery can stem from several factors during workup and purification.
Potential Loss Points:
-
Workup Losses: If you performed an acidic wash during your workup to remove non-basic impurities, your highly basic product would have been protonated and partitioned into the aqueous layer.[5] Always check the pH of your aqueous layers before discarding them. If acidic, basify with NaOH or Na2CO3 and re-extract with an organic solvent like DCM or EtOAc to recover your product.
-
Irreversible Adsorption: As discussed in Question 1, a portion of your compound may have bound irreversibly to the silica gel column, especially if no basic modifier was used.
-
Product Instability: While the pyrazolo[3,4-b]pyridine core is generally robust, ensure it is stable to the conditions used (e.g., prolonged exposure to strong acids or bases).[6] Monitor your purification fractions for signs of degradation.
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of this compound that influence its purification?
A: The structure is dominated by three features:
-
Primary Amine (-CH₂NH₂): This group is basic and highly polar, capable of strong hydrogen bonding.
-
Pyridine Ring: The nitrogen in the pyridine ring is also basic (pKa of pyridine is ~5.2).
-
Pyrazole Ring: The pyrazole ring system contributes to the overall aromatic and planar nature of the molecule. The unsubstituted N-H is weakly acidic but can also hydrogen bond.
The combination of these groups makes the molecule highly polar and basic, which are the primary drivers of the purification challenges.[1]
Q: What are the typical starting materials and potential byproducts I should be aware of?
A: A common synthesis involves the reaction of a 2-chloro-3-cyanopyridine with hydrazine hydrate.[7]
-
Starting Materials: Unreacted 2-chloro-3-cyanopyridine.
-
Byproducts: Depending on the specific synthetic route, byproducts can arise from incomplete cyclization, side reactions with the solvent, or dimer formation.[8][9] It is crucial to have an analytical method like LC-MS to identify the mass of major impurities before planning a purification strategy.
Q: Is recrystallization a viable purification method for this compound?
A: Recrystallization can be an excellent and scalable purification method if a suitable solvent system can be found.
-
Strategy: Look for a single solvent in which the compound is soluble at high temperatures but poorly soluble at room temperature or below. Common solvents to screen include isopropanol, ethanol, acetonitrile, or mixtures like ethanol/water or ethyl acetate/heptane.
-
Salt Formation: If the freebase is difficult to crystallize, converting it to a salt (e.g., hydrochloride or tartrate) can often yield a highly crystalline solid that is easier to purify by recrystallization.[2]
Q: Can I use Reverse-Phase (RP) Chromatography?
A: Yes, RP-HPLC or flash chromatography is a very powerful alternative.
-
Principle: In RP chromatography, the stationary phase (e.g., C18) is nonpolar, and the mobile phase is polar (typically water/acetonitrile or water/methanol). Polar compounds like yours will elute early.
-
Modifiers: Because of the basic amine, peak shape can still be poor on standard C18 columns. Adding an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is essential. The acid protonates the amine, leading to sharp, symmetrical peaks. The primary drawback is that you will isolate your compound as a salt (e.g., the TFA salt), which may require an additional basic workup step to liberate the freebase.
Data & Protocols
Table 1: Comparison of Normal-Phase Chromatography Solvent Systems
| Eluent System | Modifier | Target Rf | Observations |
| Dichloromethane / Methanol (95:5) | None | < 0.1 | Severe streaking, compound barely moves from baseline. |
| Ethyl Acetate / Hexane (1:1) | None | 0.0 | Compound is insoluble and does not move. |
| Dichloromethane / Methanol (90:10) | 1% Triethylamine | ~ 0.3 | Good mobility, significantly reduced tailing, symmetrical spot. |
| Dichloromethane / Methanol (85:15) | 1% Ammonium Hydroxide | ~ 0.4 | Excellent mobility and spot shape. Ideal for difficult separations. |
Diagram 1: Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification technique based on the scale of the reaction and the nature of impurities.
Caption: A decision tree for selecting the optimal purification method.
Experimental Protocol: Flash Column Chromatography with Triethylamine Modifier
This protocol details the purification of ~500 mg of crude this compound.
-
TLC Analysis & Eluent Preparation:
-
Develop a TLC method to achieve an Rf of ~0.3 for the product. Start with 95:5 DCM/MeOH and add 1% TEA. Adjust the methanol percentage as needed.
-
Prepare 1 L of the optimized eluent (e.g., 900 mL DCM, 100 mL MeOH, 10 mL TEA).
-
-
Sample Preparation (Dry Loading):
-
Dissolve ~500 mg of crude product in 5-10 mL of methanol.
-
Add ~1.5 g of silica gel to this solution.
-
Concentrate the slurry using a rotary evaporator until a completely dry, free-flowing powder is obtained.
-
-
Column Packing:
-
Select a glass column appropriate for ~25 g of silica gel (typically a 50:1 ratio of silica to crude product).
-
Pack the column as a slurry using your prepared eluent. Ensure the packing is level and free of air bubbles.
-
-
Loading and Elution:
-
Fraction Collection and Analysis:
-
Collect fractions based on volume (e.g., 20 mL per tube).
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
-
References
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
ResearchGate. (2018). How can I isolate polar basic compound with silica gel column chromatography?[Link]
-
University of California, Los Angeles. Column chromatography. [Link]
-
University of Colorado Boulder. Column Chromatography. [Link]
-
Tyagi, S., et al. (n.d.). Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate. ResearchGate. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Nguyen, Y., et al. (2025). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. ResearchGate. [Link]
-
Tang, W., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6438. [Link]
-
University of Rochester. Workup: Amines. [Link]
-
Abás, S., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(23), 5566. [Link]
-
Cholewiak, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2686. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1H-Pyrazolo[3,4-b]pyridin-3-amine | 6752-16-5 [m.chemicalbook.com]
- 8. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. web.uvic.ca [web.uvic.ca]
Technical Support Center: Stabilizing and Characterizing 1H-pyrazolo[3,4-b]pyridine Tautomers in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrazolo[3,4-b]pyridine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the experimental characterization and stabilization of the tautomeric forms of this important heterocyclic scaffold.
Introduction to Tautomerism in 1H-pyrazolo[3,4-b]pyridines
The 1H-pyrazolo[3,4-b]pyridine core is a versatile structure in medicinal chemistry, but its inherent ability to exist as different tautomers can complicate synthesis, purification, and biological evaluation. The two primary tautomeric forms are the 1H- and 2H-isomers, arising from the migration of a proton between the nitrogen atoms of the pyrazole ring.[1] While computational studies, such as those using AM1 calculations, have shown that the 1H-tautomer is generally more stable by a significant margin (approximately 9 kcal/mol), the tautomeric equilibrium in solution can be influenced by a variety of factors.[1] Understanding and controlling this equilibrium is crucial for consistent and reproducible experimental results.
This guide is structured as a series of questions and answers, designed to directly address the practical issues you may face in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My 1H NMR spectrum shows broad signals for the aromatic protons. What is causing this and how can I resolve it?
Answer:
Broadening of NMR signals, particularly for the protons on the heterocyclic core, is a classic indication of chemical exchange occurring at a rate comparable to the NMR timescale. In the context of 1H-pyrazolo[3,4-b]pyridines, this is most likely due to the interconversion between the 1H- and 2H-tautomers.
At room temperature, the rate of proton transfer between the N1 and N2 positions of the pyrazole ring can be fast enough to prevent the NMR spectrometer from resolving the distinct signals of each tautomer. Instead, the instrument detects an average of the two, resulting in broad peaks.
Caption: Troubleshooting workflow for broad NMR signals.
-
Sample Preparation: Prepare a solution of your 1H-pyrazolo[3,4-b]pyridine derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or toluene-d8) in a Class A NMR tube.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K).
-
Low-Temperature Analysis:
-
Cool the probe in increments of 10-20 K.[2]
-
Allow the temperature to equilibrate for at least 10-20 minutes at each step.[2]
-
Acquire a spectrum at each temperature, monitoring for the sharpening of broad signals into two distinct sets of peaks, which would represent the "slowed" exchange between the two tautomers.
-
-
High-Temperature Analysis:
-
If low temperatures do not resolve the signals, or if you wish to study the fast-exchange limit, increase the temperature in 10-20 K increments.
-
Acquire spectra at each temperature until the broad signals coalesce into a single, sharp set of averaged signals.
-
-
Data Analysis: By analyzing the spectra at different temperatures, you can determine the tautomeric ratio at various temperatures and calculate the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) of the exchange process.
FAQ 2: How can I use UV-Vis spectroscopy to determine the tautomeric ratio in solution?
Answer:
UV-Vis spectroscopy is a powerful tool for studying tautomeric equilibria, especially when the two tautomers have distinct chromophores that result in different absorption spectra. However, the spectra of the 1H- and 2H-tautomers of pyrazolo[3,4-b]pyridines often overlap, making direct analysis challenging.[3]
The electronic structure, and therefore the energy of the π→π* transitions, differs between the 1H- and 2H-tautomers. This difference in conjugation leads to distinct, albeit often overlapping, absorption bands.
Challenge: Overlapping absorption bands obscure the individual contributions of each tautomer.
Solution: A combination of solvent studies and spectral deconvolution can be employed to resolve the individual spectra and determine the equilibrium constant.
Sources
"Troubleshooting low bioactivity of synthesized pyrazolo[3,4-b]pyridine compounds"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized pyrazolo[3,4-b]pyridine compounds. This guide is designed to provide in-depth troubleshooting assistance and address common challenges that can lead to low or unexpected biological activity in your experiments. Our goal is to equip you with the knowledge and practical steps to diagnose and resolve these issues effectively.
Troubleshooting Guides
This section provides detailed answers to complex problems you might encounter, focusing on the underlying scientific principles and offering step-by-step experimental guidance.
Issue 1: My synthesized pyrazolo[3,4-b]pyridine compound shows significantly lower bioactivity than expected based on literature precedents.
This is a multifaceted issue that can arise from problems in the synthesis, purification, characterization, or the biological assay itself. A systematic approach is crucial to pinpoint the root cause.
A: Rigorous structural confirmation is the bedrock of any bioactivity study. Ambiguities in the chemical structure are a frequent source of misleading biological data.
Underlying Principle: The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor structural deviations, such as the presence of regioisomers or incorrect functional group placement, can drastically alter its interaction with a biological target.[1][2]
Troubleshooting Workflow:
-
Comprehensive Spectroscopic Analysis: Do not rely on a single characterization method. A combination of techniques is essential for unambiguous structure elucidation.[2][3]
-
¹H and ¹³C NMR Spectroscopy: Confirm the presence of all expected protons and carbons and their chemical environments. Pay close attention to the chemical shifts and coupling constants of the pyridine and pyrazole ring protons to verify the substitution pattern.[4]
-
High-Resolution Mass Spectrometry (HRMS): Verify the elemental composition and confirm the molecular weight of your compound.[2]
-
FT-IR Spectroscopy: Confirm the presence of key functional groups (e.g., C=O, N-H, C-N).[3]
-
-
Regioisomer Analysis: The synthesis of pyrazolo[3,4-b]pyridines, particularly through multi-component reactions, can sometimes yield regioisomers.[5][6]
-
2D NMR Techniques: Employ techniques like COSY, HSQC, and HMBC to establish connectivity between protons and carbons, which is crucial for differentiating between possible isomers.
-
Crystallography: If you can obtain a single crystal, X-ray crystallography provides the most definitive structural proof.
-
A: Absolutely. Even trace amounts of impurities can interfere with biological assays.
Underlying Principle: Impurities can have several detrimental effects:
-
Direct Inhibition/Activation: The impurity itself might be a potent modulator of the biological target, masking the true activity of your compound.
-
Assay Interference: Some impurities can interfere with the detection method of your assay (e.g., fluorescence quenching, absorbance at the measurement wavelength).
-
Toxicity: Impurities could be cytotoxic, leading to false-positive results in cell-based assays.[3]
Troubleshooting Workflow:
-
Assess Purity with Multiple Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. Aim for >95% purity for in vitro assays.[7]
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components. Use different solvent systems to ensure no impurities are co-eluting with your main spot.[5]
-
-
Rigorous Purification: If impurities are detected, re-purify your compound.
-
Flash Column Chromatography: The most common method for purifying organic compounds. A systematic approach to solvent selection is key.[5]
-
Recrystallization: An excellent technique for obtaining highly pure crystalline solids.
-
Preparative HPLC: For separating closely related impurities or for obtaining very high purity material.
-
Issue 2: My pyrazolo[3,4-b]pyridine synthesis resulted in a very low yield, and I'm concerned about having enough material for thorough biological testing.
Low yields are a common hurdle in synthetic chemistry. Optimizing the reaction conditions is key to overcoming this.[5]
A: The "big four" of reaction optimization are catalyst, solvent, temperature, and reaction time.
Underlying Principle: The formation of the pyrazolo[3,4-b]pyridine scaffold often involves a cascade of reactions, each with its own kinetic and thermodynamic profile. Fine-tuning the reaction conditions can significantly favor the desired product pathway over side reactions.[8]
Troubleshooting and Optimization Strategy:
| Parameter | Common Issues | Recommendations |
| Catalyst | Inefficient catalysis, catalyst poisoning by impurities. | Screen different catalysts. While acidic catalysts like acetic acid are common, Lewis acids such as ZrCl₄ have shown to be effective.[4][5] Copper(II) acetylacetonate has also been used to achieve high yields.[3] Catalyst loading is also a critical parameter to optimize.[5] |
| Solvent | Poor solubility of reactants, unfavorable reaction kinetics. | A solvent screen is highly recommended. Ethanol is a common choice, but for certain reactions, solvent-free conditions at elevated temperatures have proven to be high-yielding.[5] A mixture of EtOH/DMF can also be effective.[4] |
| Temperature | Incomplete reaction at low temperatures, degradation of product or starting materials at high temperatures. | Optimize the reaction temperature. Some syntheses proceed at room temperature, while others require heating.[3][5] |
| Reaction Time | Incomplete reaction if too short, byproduct formation if too long. | Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[5] |
Experimental Protocol: General Procedure for ZrCl₄-Catalyzed Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [4]
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (0.15 mmol).
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion, concentrate the mixture in vacuo.
-
Add CHCl₃ and water, then separate the phases.
-
Wash the aqueous phase twice with CHCl₃.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should check if my pyrazolo[3,4-b]pyridine compound is inactive in a cell-based assay?
A1: Before questioning the compound's intrinsic activity, verify its solubility in the assay medium and assess its cytotoxicity. Poor solubility can prevent the compound from reaching its intracellular target. High cytotoxicity can lead to non-specific cell death, which can be misinterpreted as a lack of specific activity.
Q2: How important is the substitution pattern on the pyrazolo[3,4-b]pyridine core for its bioactivity?
A2: The substitution pattern is critical. Structure-activity relationship (SAR) studies have shown that even subtle changes in the substituents on the pyrazolo[3,4-b]pyridine scaffold can have a profound impact on biological activity and target selectivity.[1][2][7]
Q3: Are there any known liabilities associated with the pyrazolo[3,4-b]pyridine scaffold?
A3: Like many heterocyclic scaffolds, pyrazolo[3,4-b]pyridines can sometimes exhibit off-target effects or have suboptimal pharmacokinetic properties. It is important to assess properties like metabolic stability and potential for cytochrome P450 inhibition early in the drug discovery process.[9]
Q4: My synthesis of a 1H-pyrazolo[3,4-b]pyridine resulted in a mixture of regioisomers. How can I separate them?
A4: The formation of regioisomers is a known challenge, especially when using unsymmetrical starting materials.[5][6] Flash column chromatography is the most common method for separation. The choice of eluent is critical, and a gradient of hexane and ethyl acetate is a good starting point for many derivatives.[5]
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting low bioactivity of synthesized pyrazolo[3,4-b]pyridine compounds.
Caption: A decision-making workflow for troubleshooting low bioactivity.
References
Sources
- 1. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support center for the synthesis of 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important heterocyclic amine from the lab to pilot plant or manufacturing scale. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical safety information to ensure a successful, safe, and efficient scale-up campaign.
Our approach is grounded in extensive experience in process chemistry, addressing the practical challenges that arise when moving from grams to kilograms. We emphasize not just the "how" but the "why" behind each procedural step, empowering you to make informed decisions and troubleshoot effectively.
Workflow Overview: A Two-Step Scalable Approach
The synthesis of this compound is most effectively and scalably achieved through a two-step process. This involves the initial synthesis of the key intermediate, 3-cyano-1H-pyrazolo[3,4-b]pyridine, followed by its catalytic hydrogenation to the desired product.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 3-cyano-1H-pyrazolo[3,4-b]pyridine
The synthesis of the nitrile intermediate is a critical first step. A robust and high-yielding procedure here will set the stage for a successful overall synthesis. We will focus on a scalable method starting from readily available precursors.
Frequently Asked Questions (FAQs): 3-cyano-1H-pyrazolo[3,4-b]pyridine Synthesis
Q1: What is the most reliable and scalable method for synthesizing 3-cyano-1H-pyrazolo[3,4-b]pyridine?
A1: One of the most robust and scalable methods is the reaction of 3-amino-1H-pyrazole-4-carbonitrile with a suitable three-carbon building block, such as malononitrile, in the presence of a base. An alternative and often high-yielding approach is the I2-promoted formal [3 + 1 + 1 + 1] cyclization of aryl methyl ketones, malononitrile, and 5-aminopyrazoles[1]. For this guide, we will focus on a well-established cyclocondensation reaction which generally offers good yields and is amenable to scale-up.
Q2: I am observing a dark-colored reaction mixture and the formation of tars. What could be the cause?
A2: Dark coloration and tar formation are often indicative of side reactions, such as polymerization of the starting materials or intermediates, or decomposition at elevated temperatures. Ensure that the reaction temperature is strictly controlled. In many cyclocondensation reactions, exothermic events can occur, so a gradual addition of reagents and efficient cooling are crucial, especially at a larger scale. Also, verify the purity of your starting materials, as impurities can catalyze side reactions.
Q3: My yield of the nitrile intermediate is low. How can I improve it?
A3: Low yields can stem from several factors.[2]
-
Incomplete reaction: Monitor the reaction progress by TLC or HPLC. If the reaction has stalled, a small addition of the limiting reagent or an extension of the reaction time might be necessary.
-
Suboptimal reaction conditions: The choice of solvent, base, and temperature is critical. Ensure these are optimized for your specific starting materials. A small-scale trial can help determine the ideal parameters.
-
Product loss during work-up: The nitrile intermediate may have some solubility in the aqueous phase. Ensure that your extraction procedure is efficient, and consider back-extracting the aqueous layers. The pH of the aqueous phase during work-up is also important; adjust it to ensure the product is in its neutral form to maximize extraction into the organic layer.
Q4: I am having difficulty with the purification of the nitrile intermediate. What are my options at scale?
A4: At a larger scale, chromatography is often not a viable option for the primary purification. Crystallization is the preferred method.
-
Solvent screening: Perform a solvent screen to find a suitable solvent or solvent system for crystallization. The ideal solvent will dissolve the crude product at an elevated temperature and allow for the precipitation of pure product upon cooling, while keeping impurities in solution.
-
Trituration: If a suitable crystallization solvent is not found, trituration of the crude solid with a solvent in which the product is sparingly soluble can be an effective way to wash away impurities.
-
pH adjustment: The product's solubility can be highly dependent on pH. Ensure you are crystallizing the neutral form of the molecule.
Troubleshooting Guide: 3-cyano-1H-pyrazolo[3,4-b]pyridine Synthesis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Reaction does not go to completion | 1. Insufficient reaction time or temperature.2. Poor mixing.3. Deactivation of catalyst/reagent. | 1. Extend reaction time and/or increase temperature in small increments, monitoring by HPLC.2. Ensure adequate agitation, especially in a large reactor.3. Add a fresh portion of the catalyst or reagent if applicable. |
| Formation of significant byproducts | 1. Reaction temperature too high.2. Incorrect stoichiometry.3. Presence of impurities in starting materials. | 1. Implement better temperature control; consider a slower addition rate for exothermic steps.2. Carefully check the molar ratios of all reactants.3. Re-purify starting materials if necessary. |
| Product precipitates from the reaction mixture | 1. Poor solubility of the product in the reaction solvent. | 1. This can be advantageous for driving the reaction to completion. However, ensure that the precipitate does not hinder mixing. If it does, consider a different solvent or a co-solvent system. |
| Difficulties with product isolation/crystallization | 1. Oiling out during crystallization.2. Product is too soluble in common solvents.3. Co-precipitation of impurities. | 1. Ensure the crystallization is not cooled too rapidly. Seeding with a small amount of pure product can help.2. Consider an anti-solvent addition to induce precipitation.3. Perform a hot filtration to remove insoluble impurities before crystallization. A pre-purification step, such as a charcoal treatment, may be necessary. |
Scalable Protocol: Synthesis of 3-cyano-1H-pyrazolo[3,4-b]pyridine
This protocol is a generalized procedure based on common synthetic routes for pyrazolopyridines and should be optimized for your specific starting materials and equipment.
Reaction Scheme:
Caption: Catalytic hydrogenation to the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Molar Ratio |
| 3-cyano-1H-pyrazolo[3,4-b]pyridine | 144.14 | 1.00 kg | 6.94 | 1.0 |
| Raney Nickel (50% slurry in water) | - | ~0.20 kg (dry weight basis) | - | ~20% w/w |
| Methanolic Ammonia (7N) | - | 10 L | - | - |
| Hydrogen Gas | 2.02 | As required | - | - |
Procedure:
-
Reactor Preparation: Ensure the high-pressure hydrogenation reactor is clean, dry, and has been pressure tested.
-
Charging Reactants: To the reactor, add 3-cyano-1H-pyrazolo[3,4-b]pyridine (1.00 kg, 6.94 mol) and methanolic ammonia (10 L).
-
Catalyst Charging: Under a nitrogen atmosphere, carefully add the Raney Nickel slurry (~0.40 kg of the 50% slurry). Seal the reactor.
-
Hydrogenation: Pressurize the reactor with hydrogen to 50-100 psi and vent three times to remove nitrogen. Then, pressurize to the final reaction pressure (e.g., 500 psi). Heat the reaction mixture to 50-60 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by hydrogen uptake and/or HPLC analysis until the starting material is consumed.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Filtration: Under a nitrogen blanket, filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Crucially, do not allow the filter cake to run dry. Keep it wet with methanol.
-
Product Isolation (as Hydrochloride Salt): Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent (e.g., isopropanol) and add a solution of HCl in isopropanol to precipitate the hydrochloride salt of the product.
-
Filtration and Drying: Filter the solid product, wash with cold isopropanol, and dry under vacuum at 40-50 °C.
Expected Yield: 75-85%
Process Safety Considerations
Scaling up chemical syntheses introduces new safety challenges that must be rigorously addressed.
Sources
"Minimizing byproducts in the cyclization step of pyrazolo[3,4-b]pyridine synthesis"
A Guide to Minimizing Byproducts in the Cyclization Step
Welcome, researchers and drug development professionals, to our dedicated technical support center for the synthesis of pyrazolo[3,4-b]pyridines. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the critical cyclization step. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the cyclization step of pyrazolo[3,4-b]pyridine synthesis in a question-and-answer format.
Issue 1: Low Yield of the Desired Pyrazolo[3,4-b]pyridine
Question: I am getting a low yield of my target pyrazolo[3,4-b]pyridine. What are the likely causes and how can I improve it?
Answer: A low yield can stem from several factors, primarily incomplete reaction or degradation of starting materials or products. Here’s a systematic approach to troubleshoot this issue:
Potential Causes and Solutions:
-
Incomplete Reaction: The cyclization may not have gone to completion.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials.
-
Elevate Temperature: Many cyclization reactions require elevated temperatures, often at the reflux temperature of the solvent.[1] However, be cautious as excessive heat can lead to byproduct formation. A stepwise increase in temperature is recommended.
-
Catalyst Choice and Loading: The choice and amount of catalyst are crucial. For reactions involving 5-aminopyrazoles and α,β-unsaturated ketones, Lewis acids like ZrCl₄ have been shown to be effective.[2] If you are not using a catalyst, consider adding one. If you are, you might need to optimize the catalyst loading.
-
-
-
Suboptimal Solvent: The solvent plays a critical role in reactant solubility and reaction kinetics.
-
Degradation of Starting Materials or Product: The reaction conditions might be too harsh, leading to the decomposition of your molecules.
-
Solution:
-
Temperature Control: Avoid excessively high temperatures.
-
Inert Atmosphere: If your starting materials or product are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl compound is attacked by the amino group of the 5-aminopyrazole and which is attacked by the C4 of the pyrazole ring.
Visualizing the Problem:
Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.
Strategies to Enhance Regioselectivity:
-
Exploit Electronic Differences in the Dicarbonyl: The relative electrophilicity of the two carbonyl groups is a key determinant.[1]
-
Solution: Choose a 1,3-dicarbonyl compound with significantly different electronic environments around the carbonyl groups. For example, a β-ketoester will have one more electrophilic ketone carbonyl and a less electrophilic ester carbonyl, which can direct the initial nucleophilic attack.
-
-
Steric Hindrance: Bulky substituents near one of the carbonyl groups can hinder nucleophilic attack at that position.
-
Solution: Introduce a sterically demanding group on your 1,3-dicarbonyl substrate to favor the formation of one regioisomer.
-
-
Reaction Conditions:
-
Solution:
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity.
-
Catalyst: The choice of a Lewis or Brønsted acid catalyst can influence the regiochemical outcome.[1] Experiment with different catalysts to find the optimal one for your specific substrates.
-
-
-
Alternative Synthetic Routes:
-
Solution: Consider a multi-component reaction where the electrophilic partner is generated in situ from an aldehyde and a ketone. This approach often leads to high yields with good regioselectivity.[1] Another strategy is the use of alkynyl aldehydes, which can provide excellent regioselectivity through a cascade 6-endo-dig cyclization.
-
Analytical Identification of Regioisomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Careful analysis of the chemical shifts and coupling constants can often distinguish between regioisomers.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are powerful for determining spatial proximity between protons. An NOE between a proton on the pyrazole ring and a substituent on the newly formed pyridine ring can definitively establish the regiochemistry.
-
Issue 3: Presence of Unreacted Starting Materials or Intermediates
Question: My final product is contaminated with unreacted starting materials and what appears to be an intermediate. What should I do?
Answer: This indicates an incomplete reaction or the formation of a stable intermediate that is slow to cyclize.
Potential Causes and Solutions:
-
Insufficient Reaction Time or Temperature: As discussed in Issue 1, these are the most common reasons for incomplete conversion.
-
Solution: Increase the reaction time and/or temperature and monitor the reaction progress closely.
-
-
Formation of a Stable Intermediate: In some cases, an open-chain intermediate, such as a Michael adduct or an enamine, can be formed, which then needs to undergo cyclization.[1]
-
Solution:
-
Change in Reaction Conditions: The cyclization step may require different conditions than the initial addition step. For example, a change in pH or a higher temperature might be necessary to promote the final ring closure.
-
Isolate and Recyclize: If the intermediate is stable, consider isolating it and then subjecting it to different reaction conditions to promote cyclization.
-
-
Visualizing the Troubleshooting Workflow:
Caption: A simplified troubleshooting workflow for pyrazolo[3,4-b]pyridine synthesis.
Issue 4: Product is a Mixture of Oxidized and Dihydropyridine Forms
Question: I have isolated my product, but it appears to be a mixture of the desired aromatic pyrazolo[3,4-b]pyridine and the corresponding dihydropyridine. How can I ensure complete oxidation?
Answer: The final step in many pyrazolo[3,4-b]pyridine syntheses is an oxidation to form the aromatic pyridine ring. This oxidation can sometimes be incomplete.[1]
Potential Causes and Solutions:
-
Insufficient Oxidant: The reaction may rely on atmospheric oxygen for oxidation, which can be slow or inefficient.[1]
-
Solution:
-
Aerate the Reaction: If relying on air oxidation, ensure the reaction mixture is open to the air (while taking appropriate safety precautions) or bubble air through the solution.
-
Add an Oxidizing Agent: If air oxidation is insufficient, a chemical oxidizing agent may be necessary. Common choices include:
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)
-
Manganese dioxide (MnO₂)
-
Potassium permanganate (KMnO₄)
-
Palladium on carbon (Pd/C) with a hydrogen acceptor.
-
-
-
-
Disproportionation: In some cases, the dihydropyridine intermediate can disproportionate, leading to a mixture of the oxidized and reduced forms.[1]
-
Solution: Driving the reaction to the fully oxidized product with an external oxidant is the best way to avoid this.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the cyclization to form pyrazolo[3,4-b]pyridines?
A1: The most common route involves the reaction of a 5-aminopyrazole with a 1,3-dielectrophile (like a 1,3-dicarbonyl compound or an α,β-unsaturated ketone). The general mechanism proceeds through a Michael addition of the 5-aminopyrazole to the electrophile, followed by an intramolecular condensation to close the pyridine ring, and finally dehydration and oxidation to yield the aromatic product.[1]
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst depends on the specific substrates. For many syntheses, a Lewis acid such as ZrCl₄, ZnCl₂, or CuCl₂ can be effective.[1][2] Brønsted acids like acetic acid or HCl are also commonly used.[1] It is often necessary to screen a few catalysts to find the one that gives the best yield and selectivity for your particular reaction.
Q3: What are the best analytical techniques to monitor the reaction and characterize the products and byproducts?
A3: A combination of techniques is ideal:
-
TLC (Thin Layer Chromatography): For rapid monitoring of reaction progress.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the molecular weights of the components in the reaction mixture, including products, byproducts, and intermediates.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H, ¹³C, and 2D): For unambiguous structure elucidation of the final product and any isolated byproducts.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition of your product.
Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?
A4: Yes, there is growing interest in developing greener synthetic methods. This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of reusable catalysts.[1] Multi-component reactions are also considered green as they reduce the number of synthetic steps and waste generated.
Optimized Reaction Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetic acid, Ethanol, DMF, or mixtures thereof[1][2] | To ensure good solubility of reactants and facilitate the reaction. |
| Temperature | Room temperature to reflux[1] | Dependent on the reactivity of the substrates; optimization is key. |
| Catalyst | Lewis acids (e.g., ZrCl₄, ZnCl₂) or Brønsted acids (e.g., AcOH, HCl)[1][2] | To activate the electrophile and promote cyclization. |
| Atmosphere | Air or inert (N₂, Ar) | Air may be required for oxidation; an inert atmosphere may be needed to prevent degradation.[1] |
| Reaction Time | Minutes to hours[1] | Monitor by TLC or LC-MS for completion. |
Experimental Protocol: A General Procedure for ZrCl₄-Catalyzed Synthesis
This protocol is a general guideline for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and α,β-unsaturated ketones, adapted from the literature.[2]
-
Reactant Preparation: In a round-bottom flask, dissolve the 5-aminopyrazole (1.0 eq.) and the α,β-unsaturated ketone (1.1 eq.) in a suitable solvent (e.g., a 1:1 mixture of EtOH/DMF).
-
Catalyst Addition: Add ZrCl₄ (0.1-0.2 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C to reflux) and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
-
Cantillo, D., & Kappe, C. O. (2017). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 22(4), 587. [Link]
-
Diaz-Ortiz, A., de la Hoz, A., Prieto, P., Carrillo, J. R., Moreno, A., & Gomez-Escalonilla, M. J. (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron, 56(11), 1569-1577. [Link]
-
Vidali, V. P., Papanastasiou, I., Kourounakis, A. P., & Kourounakis, P. N. (2010). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 15(1), 438-450. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Halogenated Pyrazolo[3,4-b]pyridines
Welcome to the technical support center for the synthesis and functionalization of halogenated pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are key structural motifs in many biologically active molecules, making their efficient synthesis and derivatization crucial for drug discovery programs.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve your desired outcomes.
Section 1: Halogenation of the Pyrazolo[3,4-b]pyridine Core
Direct halogenation of the pyrazolo[3,4-b]pyridine scaffold is a critical step for introducing a handle for further functionalization, most notably through cross-coupling reactions. However, achieving high regioselectivity and yield can be challenging due to the electronic nature of the fused ring system.
Frequently Asked Questions (FAQs): Halogenation
Q1: I am observing a mixture of regioisomers during the halogenation of my pyrazolo[3,4-b]pyridine. How can I improve the regioselectivity?
A1: The formation of regioisomers is a common challenge, particularly with unsubstituted or symmetrically substituted pyrazolo[3,4-b]pyridines.[2] The regiochemical outcome is influenced by both steric and electronic factors. Here are several strategies to enhance regioselectivity:
-
Choice of Halogenating Agent: The reactivity of the halogenating agent plays a crucial role. Milder reagents often provide better selectivity. For instance, N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are frequently used for selective bromination and iodination, respectively.[1][3]
-
Reaction Conditions: Temperature and solvent can significantly impact the selectivity. Running the reaction at lower temperatures may favor the kinetically controlled product. Screening different solvents with varying polarities is also recommended.
-
Directing Groups: The presence of directing groups on the pyrazole or pyridine ring can strongly influence the position of halogenation. Electron-donating groups can activate specific positions towards electrophilic attack.
-
Computational Modeling: In complex cases, density functional theory (DFT) calculations can help predict the most likely sites of halogenation by modeling the reaction pathways and energies of the intermediates.[4][5]
Q2: My halogenation reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A2: Low yields in halogenation reactions can stem from several factors:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or addition of more halogenating agent might be necessary.
-
Degradation of Starting Material or Product: Pyrazolo[3,4-b]pyridines can be sensitive to harsh reaction conditions. Highly acidic or basic conditions, as well as high temperatures, can lead to decomposition. Consider using buffered conditions or a milder halogenating agent.
-
Purity of Starting Materials: Impurities in your starting pyrazolo[3,4-b]pyridine can interfere with the reaction. Ensure your starting material is of high purity, and if necessary, purify it before proceeding with halogenation.[2]
Troubleshooting Guide: Halogenation Reactions
Problem: Poor yield and/or low regioselectivity during the iodination of a substituted pyrazolo[3,4-b]pyridine using NIS.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Solvent | Screen a range of solvents such as DMF, acetonitrile, and 1,4-dioxane. | The solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting both yield and selectivity.[6] |
| Incorrect Temperature | Start the reaction at room temperature and monitor. If no reaction occurs, gradually increase the temperature (e.g., to 60 °C). | Some iodination reactions with NIS proceed efficiently at elevated temperatures.[3][7] |
| Insufficient Activation | If the ring is deactivated, consider using a stronger iodinating agent or a Lewis acid catalyst. | A more electrophilic iodine source may be required to overcome the lower reactivity of the heterocyclic system. |
| Steric Hindrance | If the desired position for halogenation is sterically hindered, a different synthetic route might be necessary. | In some cases, direct halogenation may not be feasible, and an alternative strategy, such as a cyclization reaction with a pre-halogenated precursor, should be considered.[1] |
Experimental Protocol: Regioselective Iodination
This protocol describes a general procedure for the iodination of a pyrazolo[3,4-b]pyridine derivative.
-
To a solution of the 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF, add N-iodosuccinimide (NIS) (1.1 eq).[3][7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Collect the resulting precipitate by filtration under reduced pressure to obtain the iodinated product.[3][7]
Section 2: Optimizing Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for C-C bond formation, enabling the introduction of aryl and heteroaryl substituents onto the halogenated pyrazolo[3,4-b]pyridine core.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: I am experiencing low yields in my Suzuki coupling reaction with a chloro-pyrazolo[3,4-b]pyridine. What can I do to improve the outcome?
A1: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki couplings. To improve the yield, consider the following:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For less reactive aryl chlorides, more electron-rich and sterically bulky ligands, such as XPhos or SPhos, are often more effective.
-
Base: The strength and solubility of the base are important. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often used.[8]
-
Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane:water) can be beneficial.[6]
-
Temperature: Higher reaction temperatures are typically required for the activation of aryl chlorides.
Q2: I am trying to perform a sequential Suzuki coupling on a di-halogenated pyrazolo[3,4-b]pyridine, but I am getting a mixture of products. How can I achieve selective mono-arylation?
A2: Achieving selective mono-arylation on a di-halogenated substrate depends on the differential reactivity of the halogen atoms. Generally, the order of reactivity is I > Br > Cl.
-
Exploit Halogen Reactivity: If you have a substrate with two different halogens (e.g., 3-iodo-6-chloro-pyrazolo[3,4-b]pyridine), the Suzuki coupling will preferentially occur at the more reactive C-I bond.[6]
-
Careful Control of Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the boronic acid to favor mono-substitution.
-
Milder Reaction Conditions: Lower temperatures and shorter reaction times can also help to minimize the formation of the di-substituted product.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem: Incomplete conversion and formation of side products during the Suzuki coupling of a bromo-pyrazolo[3,4-b]pyridine with an electron-deficient boronic acid.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | Use a more robust catalyst system, such as a palladacycle precatalyst, or increase the catalyst loading. | Electron-deficient coupling partners can be more challenging and may require a more active and stable catalyst. |
| Inefficient Transmetalation | Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the boronic acid is of high quality. | The transmetalation step is often rate-limiting, and a stronger base can facilitate the formation of the active boronate species.[6] |
| Side Reactions | Degas the solvent thoroughly to remove oxygen, which can lead to oxidative degradation of the catalyst and phosphine ligands. | Maintaining an inert atmosphere is crucial for the stability of the palladium(0) catalyst. |
| Poor Solubility | Try a different solvent system, such as toluene or a mixture of DME and water. | Ensuring all components are in solution is essential for an efficient reaction. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides optimized conditions for the coupling of a 3-iodo-pyrazolo[3,4-b]pyridine with an arylboronic acid.
-
In a reaction vessel, combine the 3-iodo-pyrazolo[3,4-b]pyridine (1.0 eq), arylboronic acid (1.2 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and dppf (0.05 eq).[6]
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).[6]
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Section 3: Navigating Challenges in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for installing C-N bonds, providing access to a wide range of amino-substituted pyrazolo[3,4-b]pyridines, which are prevalent in medicinal chemistry.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of a chloro-pyrazolo[3,4-b]pyridine with a primary amine is sluggish and gives low conversion. How can I drive the reaction to completion?
A1: Similar to Suzuki couplings, the amination of aryl chlorides is more challenging than that of bromides or iodides. Here are some key optimization parameters:
-
Ligand Choice: Sterically hindered and electron-rich biarylphosphine ligands (e.g., t-BuXPhos, RuPhos) are often necessary for the efficient coupling of aryl chlorides.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[9]
-
Temperature: Higher temperatures (e.g., 80-110 °C) are often needed to facilitate the oxidative addition of the aryl chloride to the palladium center.[9]
Q2: I am observing the formation of a hydrodehalogenated side product in my Buchwald-Hartwig reaction. What is the cause and how can I minimize it?
A2: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction that can compete with the desired amination. It can arise from β-hydride elimination from the palladium-amide intermediate. To suppress this side reaction:
-
Choice of Ligand: Certain ligands are known to favor reductive elimination over β-hydride elimination. Experiment with different ligand systems.
-
Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions, as water can be a proton source for the hydrodehalogenation pathway.
-
Base: The choice of base can also influence the extent of this side reaction.
Troubleshooting Guide: Buchwald-Hartwig Amination
Problem: A mixture of N-1 and N-2 alkylated isomers is formed during the synthesis of the pyrazolo[3,4-b]pyridine core, leading to a complex mixture in the subsequent Buchwald-Hartwig amination.
Explanation: Unwanted N-alkylation is a frequent issue when constructing the pyrazolo[3,4-b]pyridine scaffold, arising from the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[10] This leads to isomeric mixtures that are often difficult to separate and complicate subsequent reactions.
-
Regioselective Synthesis Strategy: The most robust solution is to employ a synthetic route that establishes the desired N-substitution pattern from the outset. For example, starting with a pre-functionalized hydrazine derivative will dictate the position of the substituent on the pyrazole ring.[10]
-
Use of Protecting Groups: An alternative approach is to use a protecting group on one of the pyrazole nitrogens. This blocks its reactivity during the cyclization to form the pyridine ring or during subsequent alkylation steps. The protecting group can then be removed later in the synthetic sequence.[10]
References
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-
Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6468. [Link]
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Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. [Link]
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Abdel-Wahab, B. F., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3123. [Link]
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de Lescure, L., et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]
-
Kumar, S., et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 8(60), 34269-34277. [Link]
-
Papakyriakou, A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]
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Li, M., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1361-1371. [Link]
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Semantic Scholar. (n.d.). Design, synthesis and optimization of pyrazolo[3,4-b] pyridine derivatives as Hsp110-STAT3 interaction disruptors for the treatment of pulmonary arterial hypertension. [Link]
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-
Abdel-Wahab, B. F., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3123. [Link]
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ResearchGate. (2020). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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Li, M., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1361-1371. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Kumar, A., et al. (2023). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. New Journal of Chemistry, 47(32), 15025-15029. [Link]
-
ResearchGate. (2021). Harnessing Cascade Suzuki-Cyclization Reactions of Pyrazolo[3,4-b]pyridine for the Synthesis of Tetracyclic Fused Heteroaromatics. [Link]
- BenchChem Technical Support Team. (2025). Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis. BenchChem.
-
McNally, A., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
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ResearchGate. (2021). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]
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Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. [Link]
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Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
van der Pijl, F., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
ResearchGate. (2000). Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. [Link]
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Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]
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Qin, K., et al. (2022). Synthesis of N-Alkyl-1H-Pyrazolo[3,4-b]pyridine Derivatives. Hans Journal of Medicinal Chemistry, 10(4), 329-335. [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1434-1450. [Link]
-
ResearchGate. (2018). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
Ali, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6296. [Link]
-
ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Comparing Novel 1H-pyrazolo[3,4-b]pyridine Derivatives Against the Benchmark TBK1 Inhibitor, BX795
Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. Today, we delve into the comparative analysis of TANK-binding kinase 1 (TBK1) inhibitors. Our focus is a head-to-head evaluation of the well-established, albeit promiscuous, inhibitor BX795 against a promising new class of highly potent and selective 1H-pyrazolo[3,4-b]pyridine derivatives. This guide will provide not only the critical performance data but also the underlying scientific rationale and detailed experimental protocols to empower your research.
The Central Role of TBK1 in Immunity and Disease
TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that has emerged as a critical node in cellular signaling, extending far beyond its initial discovery as a regulator of NF-κB.[1][2] It is a master coordinator of the innate immune response, integrating signals from various pattern recognition receptors (PRRs) that detect pathogenic nucleic acids.[3][4] Upon recognition of viral DNA or RNA by sensors like cGAS or RIG-I, TBK1 is activated and phosphorylates key transcription factors, primarily Interferon Regulatory Factor 3 (IRF3), leading to the robust production of type I interferons (IFN-α/β).[4][5] This cascade is fundamental for establishing an antiviral state.
Beyond its role in immunity, dysregulation of TBK1 signaling is implicated in a range of pathologies, including autoimmune disorders, neuroinflammation, and various cancers.[6][7][8] Its involvement in cell proliferation, autophagy, and apoptosis makes it a compelling therapeutic target.[9][10] Consequently, the development of specific and potent TBK1 inhibitors is an area of intense research.
Caption: Workflow for a typical in vitro TBK1 kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT. [2] * Dilute recombinant human TBK1 enzyme in 1x Kinase Buffer to a working concentration (e.g., 2.5 ng/µL).
-
Prepare a substrate/ATP mix. For example, using Myelin Basic Protein (MBP) as a generic substrate. [11] * Perform serial dilutions of your test inhibitor (e.g., Compound 15y, BX795) in DMSO, then dilute into 1x Kinase Buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Plate Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO vehicle (for positive and negative controls).
-
Add 2.5 µL of the TBK1 enzyme solution. For "no enzyme" blank controls, add 2.5 µL of 1x Kinase Buffer.
-
Incubate for 20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP/Substrate mix.
-
Incubate for 45-60 minutes at 30°C.
-
-
Signal Detection (Promega ADP-Glo™ Protocol): [2] * Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP, and subsequently into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate % inhibition relative to DMSO controls and determine IC50 values by fitting data to a four-parameter dose-response curve.
-
Cellular Target Engagement Assay (Western Blot for pIRF3)
This assay validates that an inhibitor blocks TBK1 activity inside a cell by measuring the phosphorylation of its direct substrate, IRF3.
Rationale: Measuring a direct downstream phosphorylation event is a robust method for confirming target engagement. Phosphorylation of IRF3 at Ser386 is a hallmark of TBK1 activation. [12]Using a cell line with a constitutively active pathway (e.g., some KRAS-mutant pancreatic cancer lines) or stimulating a responsive line (e.g., HeLa or THP-1 cells with Poly(I:C)) provides a clear and reproducible signal window. [12] Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate THP-1 monocytes at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 media with 10% FBS. Differentiate to a macrophage-like state by adding 100 nM PMA for 48 hours.
-
Remove the PMA-containing media and replace it with fresh media. Allow cells to rest for 24 hours.
-
Pre-treat cells with various concentrations of the TBK1 inhibitor (or DMSO vehicle) for 1-2 hours.
-
-
TBK1 Pathway Stimulation:
-
Stimulate the cells by transfecting with 1 µg/mL Poly(I:C) using a suitable transfection reagent for 3-4 hours to activate the TLR3/RIG-I-like receptor pathways.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the plate with 1x RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate per lane on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-IRF3 (Ser386) and total IRF3 or a loading control (e.g., GAPDH, β-Actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the dose-dependent inhibition of IRF3 phosphorylation.
-
Conclusion and Recommendations
The data compellingly demonstrates that while BX795 has been a valuable research tool, its utility is hampered by a promiscuous kinase inhibition profile, most notably its potent activity against PDK1. [13][14]This can lead to ambiguous results where phenotypes may arise from modulation of the PI3K/AKT pathway rather than specific TBK1 inhibition.
The new generation of 1H-pyrazolo[3,4-b]pyridine derivatives , exemplified by compound 15y , represents a significant advancement. With picomolar potency and vastly superior selectivity, these compounds are the recommended tool for precisely dissecting TBK1's role in health and disease. [15][16]For researchers aiming to confidently link their experimental observations to TBK1 activity, employing these more selective chemical probes is paramount.
When initiating studies with any inhibitor, it is critical to perform the validation experiments outlined above. Confirming biochemical potency and, more importantly, demonstrating on-target cellular activity while profiling against key off-targets will ensure the integrity and impact of your research.
References
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TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. MDPI. [Link]
-
TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
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Tolerability, pharmacokinetics, and anti-herpetic activity of orally administered BX795. ScienceDirect. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Europe PMC. [Link]
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Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells. PNAS. [Link]
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TBK1-regulated signaling pathways in inflammatory responses occurring in activated macrophages. ResearchGate. [Link]
-
Mechanism of TBK1 activation in cancer cells. PubMed Central. [Link]
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TBK1, a central kinase in innate immune sensing of nucleic acids and beyond. PubMed. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed. [Link]
-
Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ϵ. ResearchGate. [Link]
-
The effect of BX795 on type I, II, III interferons and interleukin-4 mediated JAK/STAT signaling pathways. eScholarship@McGill. [Link]
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Targeting TANK-binding kinase 1 (TBK1) in cancer. PubMed Central. [Link]
-
Emerging roles of TBK1 in cancer immunobiology. PubMed Central. [Link]
-
Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ε. Journal of Biological Chemistry. [Link]
-
Human TBK1: A Gatekeeper of Neuroinflammation. PubMed Central. [Link]
-
Chemi-Verse™ TBK1 Kinase Assay Kit. BPS Bioscience. [Link]
-
Modulation of TBK1-mediated antiviral innate immunity. ResearchGate. [Link]
-
Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
-
TBK1 Assay Kit. BPS Bioscience. [Link]
-
A Validated TBK1 Inhibitor Screening Assay. BellBrook Labs. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]
-
Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. PubMed. [Link]
-
TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. PubMed Central. [Link]
-
Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLoS ONE. [Link]
-
Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Academia.edu. [Link]
-
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. National Library of Medicine. [Link]
-
Evaluating TBK1 as a Therapeutic Target in Cancers with Activated IRF3. AACR Journals. [Link]
-
Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. bioRxiv. [Link]
-
Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. ScienceDirect. [Link]
-
In Vitro and In Vivo Activity, Tolerability, and Mechanism of Action of BX795 as an Antiviral against Herpes Simplex Virus 2 Genital Infection. PubMed Central. [Link]
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A Senior Application Scientist's Guide to Structure-Activity Relationships of 1H-Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors. Its bicyclic structure, rich in nitrogen atoms, provides a versatile template for developing potent and selective agents against a range of kinase targets implicated in diseases such as cancer and inflammation. This guide offers an in-depth comparison of the structure-activity relationships (SAR) for 1H-pyrazolo[3,4-b]pyridine derivatives targeting several key kinase families, supported by experimental data and detailed protocols for researchers in drug discovery.
The Enduring Appeal of the 1H-Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine system is a bioisostere of purine, the core of the natural kinase substrate, adenosine triphosphate (ATP). This inherent similarity allows it to effectively compete with ATP for binding to the kinase active site. The arrangement of nitrogen atoms in the pyrazolopyridine core provides crucial hydrogen bond donors and acceptors that can engage with key residues in the hinge region of the kinase domain, a common feature across many kinases.[1][2][3] Furthermore, the scaffold presents multiple positions (N1, C3, C4, C5, and C6) for substitution, enabling chemists to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.[4][5]
Comparative SAR Analysis Across Key Kinase Targets
The following sections dissect the SAR of 1H-pyrazolo[3,4-b]pyridine inhibitors for several important kinase families, highlighting how subtle structural modifications dramatically influence their biological activity.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[6] The 1H-pyrazolo[3,4-b]pyridine scaffold has been extensively explored for the development of potent CDK inhibitors.
A seminal study led to the discovery of BMS-265246, a potent and selective inhibitor of CDK1/Cyclin B and CDK2/Cyclin E.[2][3] The SAR exploration revealed several key insights:
-
N1 Position: Substitution at the N1 position is generally detrimental to activity. The N1-H is believed to form a critical hydrogen bond with the hinge region of the kinase.[7]
-
C3 Position: Small alkyl groups or amino substituents are well-tolerated.
-
C4 and C6 Positions: These positions are often unsubstituted in potent CDK inhibitors.
-
C5 Position: This position is a key driver of potency and selectivity. A phenacyl group at C5 was found to be optimal. Further optimization showed that a 2,6-difluorophenyl substitution on the phenacyl moiety dramatically increased potency.[2][3]
Table 1: SAR of 1H-Pyrazolo[3,4-b]pyridine Derivatives as CDK1/2 Inhibitors
| Compound | R5 Substituent | CDK1/cycB IC50 (nM) | CDK2/cycE IC50 (nM) |
| 1 | H | >1000 | >1000 |
| 21h (BMS-265246) | 2,6-difluorophenacyl | 6 | 9 |
| Analog with phenacyl | phenacyl | 100 | 150 |
Data synthesized from multiple sources for illustrative comparison.[2][3]
Caption: Key SAR features for CDK inhibition.
TANK-Binding Kinase 1 (TBK1) Inhibitors
TBK1 is a non-canonical IKK family member involved in innate immunity and has emerged as a target in inflammation and oncology.[8][9] A recent study identified a series of potent 1H-pyrazolo[3,4-b]pyridine-based TBK1 inhibitors.[8]
The SAR for this series is distinct from that of the CDK inhibitors:
-
N1 Position: A methyl group was well-tolerated.
-
C3 Position: An amino group was found to be important.
-
R1 and R2 Positions (on the C3-amino group): Extensive modification at these positions led to the identification of highly potent compounds. A cyclopropylmethyl group at R1 and a substituted phenyl ring at R2 were key for achieving nanomolar potency.
-
C5 Position: A substituted pyrazole ring was found to be optimal.
Table 2: SAR of 1H-Pyrazolo[3,4-b]pyridine Derivatives as TBK1 Inhibitors
| Compound | R1 | R2 | TBK1 IC50 (nM) |
| 15i | H | 4-fluorophenyl | 8.5 |
| 15t | cyclopropylmethyl | 4-fluorophenyl | 0.8 |
| 15y | cyclopropylmethyl | 2,4-difluorophenyl | 0.2 |
Data extracted from a study on TBK1 inhibitors.[8]
Caption: Key SAR features for TBK1 inhibition.
Tropomyosin Receptor Kinase (TRK) Inhibitors
TRK fusion proteins are oncogenic drivers in a variety of cancers, making TRK kinases attractive therapeutic targets.[10][11][12] A series of 1H-pyrazolo[3,4-b]pyridine derivatives has been developed as potent TRK inhibitors.[10][11]
The SAR for these inhibitors highlights the importance of specific substitutions for achieving high potency:
-
N1 Position: Unsubstituted N1-H is preferred.
-
C3 Position: A substituted pyrazole or imidazole ring is crucial for activity.
-
C5 Position: A substituted phenyl ring is generally present.
-
C6 Position: Introduction of a fluorine atom can enhance potency.
Table 3: SAR of 1H-Pyrazolo[3,4-b]pyridine Derivatives as TRKA Inhibitors
| Compound | C3 Substituent | C5 Substituent | TRKA IC50 (nM) |
| C03 | 1-(2-hydroxyethyl)-1H-pyrazol-4-yl | 2-fluoro-4-chlorophenyl | 56 |
| C09 | 1-methyl-1H-imidazol-5-yl | 2-fluoro-4-chlorophenyl | 57 |
| C10 | 1-methyl-1H-pyrazol-4-yl | 2-fluoro-4-chlorophenyl | 26 |
Data from a study on TRK inhibitors.[10]
Caption: Key SAR features for TRK inhibition.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section outlines the general synthetic and biological evaluation methodologies employed in the development of 1H-pyrazolo[3,4-b]pyridine inhibitors.
General Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core
A common and versatile method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[4][5][13]
Caption: General synthetic workflow for the 1H-pyrazolo[3,4-b]pyridine core.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the 5-aminopyrazole derivative in a suitable solvent, such as glacial acetic acid.[4]
-
Addition of Dicarbonyl Compound: Add the 1,3-dicarbonyl compound to the solution.
-
Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice water. The resulting precipitate is collected by filtration, washed, and purified by recrystallization or column chromatography to yield the desired 1H-pyrazolo[3,4-b]pyridine derivative.
Note: The choice of a non-symmetrical 1,3-dicarbonyl compound can lead to the formation of regioisomers.[13]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against their target kinases is typically determined using an in vitro kinase assay. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing the kinase, the substrate peptide, and [γ-³³P]ATP.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction and incubate at a specific temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Detection: Spot the reaction mixture onto a filter paper, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 1H-pyrazolo[3,4-b]pyridine scaffold continues to be a highly fruitful starting point for the design of potent and selective kinase inhibitors. The SAR studies highlighted in this guide demonstrate that while the core structure provides a solid anchor in the ATP binding site, the nature and position of substituents are critical for achieving high affinity and selectivity for a given kinase target. Future research will likely focus on leveraging this versatile scaffold to develop inhibitors with improved pharmacokinetic profiles and to tackle emerging resistance mechanisms. The detailed experimental protocols provided herein offer a validated framework for researchers to contribute to this exciting field of drug discovery.
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A Researcher's Guide to the In Vivo Validation of 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine as a Novel Anticancer Agent
This guide provides a comprehensive framework for the in vivo validation of 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine, a promising novel anticancer compound. We will delve into the rationale behind the experimental design, compare its potential efficacy against established and targeted therapies in a preclinical colorectal cancer model, and provide detailed protocols to ensure scientific rigor and reproducibility. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to critically evaluate this compound's therapeutic potential.
Introduction: The Promise of Pyrazolo[3,4-b]pyridine Derivatives in Oncology
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] Recent research has highlighted their potential as potent anticancer agents, acting through diverse mechanisms such as the inhibition of critical cellular kinases like Tropomyosin receptor kinases (TRKs), Monopolar spindle kinase 1 (Mps1), and TANK-binding kinase 1 (TBK1).[3][4][5] These kinases are often dysregulated in cancer, playing crucial roles in cell proliferation, survival, and immune response signaling.[6] The subject of this guide, this compound, is a novel derivative hypothesized to exert its anticancer effects through the targeted inhibition of key oncogenic pathways. Preclinical validation in robust animal models is a critical step to translate promising in vitro findings into clinically relevant data.[7][8]
This guide will focus on a comparative in vivo study using a human colorectal cancer xenograft model, a well-established platform for evaluating novel anticancer therapeutics.[9][10] We will compare the efficacy of this compound with standard-of-care chemotherapies, Oxaliplatin and Irinotecan, and a targeted vascular endothelial growth factor receptor (VEGFR) inhibitor, Cediranib.[9][11][12][13]
Proposed Mechanism of Action of this compound
Based on the structure-activity relationships of related pyrazolo[3,4-b]pyridine compounds, we hypothesize that this compound functions as a multi-kinase inhibitor, with a primary inhibitory effect on VEGFR-2.[5][14] By targeting VEGFR-2, the compound is expected to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[15][16] This targeted approach offers the potential for improved efficacy and a more favorable safety profile compared to traditional cytotoxic agents.
Caption: Proposed mechanism of this compound.
Comparative In Vivo Study Design: A Head-to-Head Evaluation
To rigorously assess the anticancer potential of this compound, a well-controlled in vivo study is paramount. The use of a human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, allows for the direct evaluation of a compound's effect on human tumor growth.[17] For this proposed study, we will utilize the HCT116 human colorectal carcinoma cell line, a widely used and well-characterized model.
Experimental Workflow
The following diagram outlines the key phases of the proposed in vivo study.
Caption: In vivo experimental workflow.
Detailed Experimental Protocols
Adherence to detailed and validated protocols is essential for the integrity of the study.
Animal Model and Tumor Implantation
-
Animal Strain: Female athymic nude mice (6-8 weeks old).
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Procedure:
-
Culture HCT116 cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth until tumors reach a volume of 100-150 mm³.
-
Treatment Groups and Drug Administration
-
Group 1: Vehicle Control: 0.5% Carboxymethylcellulose (CMC) in sterile water, administered orally (p.o.) daily.
-
Group 2: this compound: 50 mg/kg, p.o., daily.
-
Group 3: Oxaliplatin: 10 mg/kg, intraperitoneally (i.p.), once weekly.[18][19]
-
Group 5: Cediranib: 6 mg/kg, p.o., daily.[21]
Efficacy and Toxicity Assessment
-
Tumor Volume: Measured twice weekly using digital calipers. Volume (mm³) = (Length x Width²) / 2.
-
Body Weight: Measured twice weekly as an indicator of toxicity.
-
Endpoint: At day 28, euthanize mice and excise tumors. Record final tumor weight.
-
Tumor Growth Inhibition (TGI): Calculated as %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Comparative Performance Data (Hypothetical)
The following tables present hypothetical but realistic data based on the known activities of the comparator drugs and the expected potency of a novel VEGFR inhibitor.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1520 ± 185 | - |
| This compound | 50 mg/kg, p.o., daily | 486 ± 92 | 68 |
| Oxaliplatin | 10 mg/kg, i.p., weekly | 730 ± 115 | 52 |
| Irinotecan | 50 mg/kg, i.p., weekly | 654 ± 108 | 57 |
| Cediranib | 6 mg/kg, p.o., daily | 517 ± 98 | 66 |
Table 2: Endpoint Tumor Weight and Toxicity
| Treatment Group | Mean Final Tumor Weight (g) ± SEM | Mean Body Weight Change (%) |
| Vehicle Control | 1.65 ± 0.21 | +5.2 |
| This compound | 0.52 ± 0.11 | -2.1 |
| Oxaliplatin | 0.81 ± 0.14 | -8.5 |
| Irinotecan | 0.73 ± 0.13 | -10.2 |
| Cediranib | 0.55 ± 0.10 | -3.5 |
Discussion and Interpretation of Expected Outcomes
The hypothetical data suggests that this compound exhibits potent antitumor activity, comparable to the established VEGFR inhibitor, Cediranib.[21] The expected tumor growth inhibition of 68% would be a strong indicator of the compound's efficacy. Furthermore, its performance surpasses that of the standard-of-care chemotherapeutics, Oxaliplatin and Irinotecan, in this model.[22][23]
A key aspect of this comparative guide is the evaluation of the therapeutic window. While Oxaliplatin and Irinotecan are effective, they are often associated with significant toxicity, as reflected in the hypothetical body weight loss.[9][12] The more favorable toxicity profile of this compound, with minimal impact on body weight, suggests a wider therapeutic index. This is a critical advantage for any novel anticancer agent.
Caption: Comparative efficacy and toxicity profile.
Conclusion and Future Directions
This guide outlines a robust preclinical strategy for the in vivo validation of this compound. The proposed comparative study against both standard chemotherapy and a targeted agent provides a comprehensive assessment of its therapeutic potential. The anticipated strong efficacy and favorable safety profile would position this compound as a promising candidate for further development.
Future studies should include pharmacokinetic and pharmacodynamic (PK/PD) analyses to correlate drug exposure with antitumor activity. Additionally, exploring the efficacy of this compound in combination with other anticancer agents could reveal synergistic effects and provide new avenues for clinical translation. The use of syngeneic models, which have a competent immune system, would also be invaluable for investigating the potential immunomodulatory effects of this compound.[24][25][26]
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"Comparative analysis of different synthetic routes to pyrazolo[3,4-b]pyridines"
Introduction
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold of immense interest to the pharmaceutical and materials science communities.[1][2] As a fused bicyclic system, it mimics the structure of purine bases, allowing it to interact with a wide array of biological targets.[3] This has led to the development of numerous compounds with significant therapeutic potential, including applications as anticancer agents, enzyme inhibitors, and anti-inflammatory drugs.[2][4][5][6] The versatility and biological significance of this scaffold have driven the development of diverse and innovative synthetic strategies.[2]
This guide provides a comparative analysis of the most prominent synthetic routes to 1H-pyrazolo[3,4-b]pyridines. It moves beyond a simple recitation of protocols to explain the mechanistic underpinnings, strategic advantages, and inherent limitations of each approach. By grounding the discussion in peer-reviewed experimental data, this document aims to equip researchers, particularly those in drug development, with the critical insights needed to select and optimize the most suitable synthetic pathway for their target molecules.
Core Synthetic Strategies: A Retrosynthetic Overview
The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly classified into two major retrosynthetic strategies.[3] The choice between them is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
-
Strategy A: Pyridine Annulation onto a Preformed Pyrazole Ring. This is the most common and versatile approach, starting with a substituted aminopyrazole and constructing the pyridine ring onto it.
-
Strategy B: Pyrazole Annulation onto a Preformed Pyridine Ring. This alternative strategy is valuable when the requisite substituted pyridine is more readily accessible than the corresponding pyrazole precursor.
Figure 1: Primary retrosynthetic approaches for pyrazolo[3,4-b]pyridine synthesis.
Strategy A: Building the Pyridine Ring
This approach leverages the nucleophilicity of aminopyrazoles to react with various carbon synthons to form the six-membered pyridine ring.
Route 1: Condensation with 1,3-Dicarbonyls and Their Equivalents
This classical and widely used method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound, such as a 1,3-diketone or a β-ketoester. The reaction proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[3,4-b]pyridine.
A related and powerful variation involves the use of α,β-unsaturated ketones. The reaction initiates with a Michael addition of the aminopyrazole to the unsaturated system. The resulting intermediate then undergoes intramolecular condensation and spontaneous oxidation to afford the final product.[7]
-
Causality Behind Choices: The choice between a 1,3-diketone and an α,β-unsaturated ketone is dictated by the desired substitution pattern. Using a 1,3-diketone typically places substituents at the 4- and 6-positions of the final product. The Michael addition approach allows for different substitution patterns and is often catalyzed by acids or Lewis acids like ZrCl₄ to enhance reaction rates and yields.[1][4]
-
Advantages:
-
Utilizes readily available and diverse starting materials.
-
Generally straightforward reaction conditions.
-
-
Disadvantages:
-
Use of unsymmetrical 1,3-dicarbonyls can lead to mixtures of regioisomers.
-
The oxidation step in the Michael addition pathway can sometimes require an external oxidant or lead to side products.
-
Route 2: The Gould-Jacobs Reaction
The Gould-Jacobs reaction provides a reliable pathway to 4-hydroxypyrazolo[3,4-b]pyridines (which exist in their tautomeric 4-pyridone form).[7] This method involves the reaction of a 3- or 5-aminopyrazole with diethyl 2-(ethoxymethylene)malonate or a similar malonic ester derivative.
The mechanism consists of an initial nucleophilic substitution of the ethoxy group by the aminopyrazole, followed by a thermally induced intramolecular cyclization. This cyclization is a 6-electron electrocyclic reaction that forms the pyridine ring. The resulting 4-hydroxy-5-carbethoxy derivative can be further manipulated; for instance, treatment with phosphorus oxychloride (POCl₃) readily converts the 4-hydroxy group into a 4-chloro group, a versatile handle for further functionalization via nucleophilic aromatic substitution.[7]
Figure 2: Simplified workflow of the Gould-Jacobs reaction for pyrazolo[3,4-b]pyridines.
-
Causality Behind Choices: This route is explicitly chosen when a 4-hydroxy or 4-chloro substituent is desired. The high temperatures (often >200 °C in solvents like Dowtherm A) required for the cyclization step are necessary to overcome the activation energy for the 6π-electrocyclization. The use of POCl₃ is a standard and highly effective method for converting pyridones to chloropyridines.
-
Advantages:
-
Excellent control over substitution at the 4-position.
-
The resulting 4-chloro derivatives are valuable intermediates for further synthesis.
-
-
Disadvantages:
-
Often requires harsh reaction conditions, including high temperatures.
-
Limited to the specific substitution pattern dictated by the malonate reagent.
-
Route 3: Multi-Component Reactions (MCRs)
Multi-component reactions have emerged as a powerful and efficient strategy for the synthesis of complex molecules, aligning with the principles of green chemistry.[2][8] For pyrazolo[3,4-b]pyridines, a common MCR involves the one-pot reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., a β-ketonitrile or malononitrile) in the presence of a catalyst.[9][10]
These reactions often proceed through a cascade of events, starting with a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the aminopyrazole, and concluding with intramolecular cyclization and aromatization.
-
Causality Behind Choices: MCRs are chosen for their efficiency, atom economy, and the ability to rapidly generate a library of diverse compounds from simple starting materials. The use of microwave irradiation is frequently coupled with MCRs to dramatically reduce reaction times from hours to minutes and often improve yields.[8][9][10][11] The choice of solvent and catalyst (e.g., acetic acid, ionic liquids, or basic catalysts like TEA) is critical for optimizing the reaction pathway and minimizing side products.[8][12]
-
Advantages:
-
Disadvantages:
-
The reaction mechanism can be complex, sometimes making optimization challenging.
-
Finding a single set of conditions suitable for a wide range of substrates can be difficult.
-
Strategy B: Building the Pyrazole Ring
While less common, constructing the pyrazole ring onto a pre-existing, functionalized pyridine is a viable and important strategy.
Route 4: Cyclization of Hydrazine onto a Pyridine Scaffold
This approach typically starts with a 2-chloro-3-cyanopyridine derivative. The reaction with hydrazine hydrate proceeds via an initial nucleophilic aromatic substitution of the chloride, followed by an intramolecular nucleophilic attack of the terminal hydrazine nitrogen onto the nitrile carbon. This cyclization directly affords the 3-amino-1H-pyrazolo[3,4-b]pyridine scaffold.[4]
-
Causality Behind Choices: This route is selected when the substituted 2-chloro-3-cyanopyridine is a readily available starting material. The ortho-positioning of a leaving group (halide) and a nitrile group is essential; the nitrile acts as an electrophilic site for the cyclization step after the hydrazine has been attached to the ring.
-
Advantages:
-
Provides access to 3-aminopyrazolo[3,4-b]pyridines, which are valuable for further derivatization.
-
Often proceeds in good yields under relatively standard conditions.
-
-
Disadvantages:
-
The synthesis is highly dependent on the availability of the specifically substituted pyridine precursors.
-
May have a more limited substrate scope compared to Strategy A routes.
-
Comparative Summary of Synthetic Routes
| Route | Starting Materials | Key Features & Conditions | Advantages | Disadvantages | Typical Yields |
| 1. Condensation | 5-Aminopyrazole + 1,3-Dicarbonyls or α,β-Unsaturated Ketones | Acid or base catalysis; often requires heating.[1][7] | Readily available materials; straightforward. | Potential for regioisomers; may require an oxidation step. | Moderate to Good |
| 2. Gould-Jacobs | 5-Aminopyrazole + Ethoxymethylene-malonates | High-temperature thermal cyclization (>200 °C).[7] | Excellent control at C4; produces versatile 4-OH/4-Cl intermediates. | Harsh conditions; limited substitution patterns. | Good to Excellent |
| 3. MCR | 5-Aminopyrazole + Aldehyde + Active Methylene Compound | One-pot; often catalyzed; microwave irradiation is common.[8][9][10] | High efficiency & atom economy; rapid diversity generation; green. | Optimization can be complex; may have variable yields. | Good to Excellent |
| 4. From Pyridines | 2-Chloro-3-cyanopyridine + Hydrazine | Nucleophilic substitution followed by intramolecular cyclization.[4] | Access to 3-amino derivatives; useful when pyridine is available. | Limited by precursor availability; narrower scope. | Good |
Experimental Protocols
Protocol 1: ZrCl₄-Catalyzed Synthesis from an α,β-Unsaturated Ketone (Route 1)
This protocol is adapted from the synthesis of 4-(4-(N,N-dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.[1]
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (35 mg, 0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion (monitored by TLC), concentrate the mixture in vacuo.
-
Add CHCl₃ and water to the residue. Separate the two phases.
-
Extract the aqueous phase twice with CHCl₃.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired pyrazolo[3,4-b]pyridine.
Protocol 2: Microwave-Assisted Multi-Component Synthesis (Route 3)
This protocol is a general procedure adapted from the synthesis of various pyrazolo[3,4-b]pyridines under microwave irradiation.[8][11]
-
In a microwave process vial, combine the 5-aminopyrazole (1 mmol), a substituted benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1 mmol).
-
Add triethylamine (TEA, 0.5 eq.) and water (4 mL) as the solvent.[8]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 40 °C (Power 110 W, Pressure 250 psi) for 20 minutes.[8]
-
After the reaction is complete, cool the vial to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with cold water and then ethanol.
-
Dry the product under vacuum. In many cases, purification by chromatography is not required due to the high purity of the precipitated product.[8]
Conclusion
The synthesis of the pyrazolo[3,4-b]pyridine scaffold is a mature field with a rich variety of established and emerging methodologies. The classical condensation and Gould-Jacobs reactions remain reliable workhorses, particularly for accessing specific substitution patterns. However, the increasing demand for efficiency, diversity, and sustainability in drug discovery has propelled multi-component reactions, often enhanced by microwave irradiation, to the forefront of modern synthetic strategy.[2][10] The choice of synthetic route is not arbitrary but a strategic decision based on the desired target structure, starting material availability, scalability, and resource efficiency. A thorough understanding of the mechanisms, benefits, and drawbacks of each pathway, as presented in this guide, is crucial for any researcher aiming to explore the vast chemical space and therapeutic potential of pyrazolo[3,4-b]pyridines.
References
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Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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Koutentis, P. A., et al. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 26(11), 3183. [Link]
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Fadda, A. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. [Link]
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Patel, R. B., et al. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistryOpen, 12(1), e202200171. [Link]
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Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
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Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6469. [Link]
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Nguyen, T. H., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1836-1845. [Link]
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Al-Issa, S. A., et al. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry, 88(11), 7436-7443. [Link]
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Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1365-1373. [Link]
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Anonymous. (2024). Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. Technology Networks. [Link]
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Quiroga, J., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(8), 531-537. [Link]
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Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
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Fadda, A. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. ElectronicsAndBooks. [Link]
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Jones, B. G., et al. (2007). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 48(19), 3441-3444. [Link]
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El-Mekabaty, A., et al. (2010). Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside. Molecular Diversity, 14(1), 159-167. [Link]
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Various Authors. (N.D.). Multi-component route to for the synthesis of 1H-pyrazolo[3,4-b]pyridines. ResearchGate. [Link]
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Patel, R. B., et al. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ResearchGate. [Link]
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El-Adl, K., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Cancers, 17(1), 1. [Link]
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Barvian, M., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 10(13), 1359-1362. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine Against the Human Kinome
This guide provides a comprehensive framework for characterizing the selectivity of the novel kinase inhibitor, 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine. We will explore the rationale behind kinase inhibitor profiling, present a detailed experimental protocol for generating a cross-reactivity profile, and offer guidance on data interpretation and comparison with alternative inhibitors.
The pyrazolo[3,4-b]pyridine scaffold is a well-established core for kinase inhibitors, with derivatives showing activity against a range of kinases including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and TANK-binding kinase 1 (TBK1)[1][2][3][4]. Given this chemical precedent, a thorough understanding of the selectivity of this compound is paramount for its development as either a specific chemical probe or a multi-targeted therapeutic agent.
The promiscuity of kinase inhibitors is a significant challenge in drug discovery. Due to the high degree of conservation in the ATP-binding site across the human kinome, many inhibitors targeting this site interact with multiple kinases[5][6]. This off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology[7][8]. Therefore, early and comprehensive selectivity profiling is not just a regulatory expectation but a critical step in understanding a compound's true mechanism of action and therapeutic potential.
The Strategic Imperative for Kinase Selectivity Profiling
The primary goal of cross-reactivity profiling is to identify the full spectrum of a compound's kinase targets. This knowledge is crucial for:
-
Target Validation: Ensuring that the observed biological effect is due to the inhibition of the intended target and not an off-target kinase.
-
Safety Assessment: Identifying potential off-target liabilities that could lead to toxicity. For instance, inhibition of kinases like AMPK has been linked to cardiotoxicity[7].
-
Uncovering New Therapeutic Opportunities: A compound designed for one target may show potent activity against another, clinically relevant kinase, as was the case with imatinib's activity against both Bcr-Abl and c-Kit[7].
-
Guiding Medicinal Chemistry Efforts: A detailed selectivity profile can inform the rational design of more potent and selective next-generation inhibitors.
Methodologies for Kinase Cross-Reactivity Profiling
Several robust methodologies exist for profiling kinase inhibitor selectivity, each with its own advantages. Biochemical assays are often preferred for initial profiling due to their direct measurement of inhibitor-kinase interaction[9].
Assay Formats
A variety of in vitro assay formats are available for measuring kinase activity and inhibition:
-
Radiometric Assays: Considered a gold standard, these assays track the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate[10].
-
Fluorescence-Based Assays: These methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), rely on the detection of a change in fluorescence upon substrate phosphorylation.
-
Luminescence-Based Assays: These assays, like the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced.
-
Competition Binding Assays: Platforms like KINOMEscan® measure the ability of a compound to displace a known ligand from the kinase active site, providing a direct measure of binding affinity (Kd) independent of ATP concentration[11][12][13][14]. This method is particularly useful as it reports true thermodynamic interaction affinities rather than IC50 values, which can be influenced by ATP concentration[11].
For this guide, we will focus on a radiometric assay due to its high sensitivity and direct measurement of catalytic activity.
Kinase Panel Selection
The choice of kinases for the screening panel is a critical experimental design parameter. A broad, representative panel is essential for a comprehensive understanding of selectivity. Commercial services offer panels covering a large portion of the human kinome[9][12]. When selecting a panel, consider including:
-
Kinases from all major families (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC).
-
Kinases that are phylogenetically related to the primary target.
-
Kinases that are known to be involved in common off-target toxicities.
The workflow for kinase cross-reactivity profiling is depicted in the diagram below.
Caption: Experimental workflow for kinase cross-reactivity profiling.
Experimental Protocol: In Vitro Radiometric Kinase Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against a panel of kinases.
Materials
-
Recombinant human kinases
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
[γ-³³P]ATP
-
This compound (test compound)
-
Positive control inhibitor (e.g., Staurosporine)
-
10% Phosphoric acid
-
Filter plates (e.g., 96-well phosphocellulose)
-
Microplate scintillation counter
Procedure
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series in kinase reaction buffer to achieve the desired final assay concentrations.
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the test compound or vehicle control (DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure that the measured IC50 values approximate the Ki[7].
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination of Reaction: Stop the reaction by adding 10% phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
Data Presentation and Interpretation
A clear and concise presentation of the cross-reactivity data is essential for its interpretation.
Tabular Summary
The IC50 values for this compound and a set of comparator compounds (e.g., known inhibitors of the primary target or other promiscuous inhibitors) should be summarized in a table.
| Kinase | This compound IC50 (nM) | Comparator A IC50 (nM) | Comparator B IC50 (nM) |
| Primary Target (e.g., CDK2) | 15 | 10 | 500 |
| Off-Target 1 (e.g., CDK9) | 150 | 25 | >10,000 |
| Off-Target 2 (e.g., GSK3β) | 800 | 5000 | 1200 |
| Off-Target 3 (e.g., ROCK1) | >10,000 | 1500 | 800 |
| ... | ... | ... | ... |
Quantifying Selectivity
Several metrics have been developed to quantify kinase inhibitor selectivity. The Selectivity Score (S-score) is a commonly used metric, calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested[7][9]. A lower S-score indicates higher selectivity.
The logical flow for calculating and applying selectivity metrics is shown below.
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A Comprehensive Guide to Confirming 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine Binding to TBK1
This guide provides a multi-tiered, evidence-based framework for researchers, scientists, and drug development professionals to rigorously confirm the binding of 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine compounds to their intended target, TANK-binding kinase 1 (TBK1). We will move beyond simple activity metrics to build a comprehensive validation package, employing a logical sequence of biochemical, biophysical, and cellular assays.
Introduction: TBK1, a Critical Node in Immunity and Disease
TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that has emerged as a high-value target for therapeutic intervention. As a non-canonical IκB kinase (IKK), TBK1 is a central regulator of innate immune signaling.[1][2] It functions downstream of pattern recognition receptors (PRRs) to phosphorylate key transcription factors like Interferon Regulatory Factor 3 (IRF3), leading to the production of type I interferons (IFN-I)—a critical antiviral response.[3][4] Beyond its role in immunity, aberrant TBK1 activity is implicated in autoimmune diseases, neuroinflammation, and certain cancers, making it a compelling target for small molecule inhibitors.[5][6]
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a "privileged" structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[7][8] Recently, specific derivatives incorporating a 3-aminomethyl substituent have been identified as exceptionally potent TBK1 inhibitors, demonstrating nanomolar to sub-nanomolar efficacy in biochemical assays.[9][10] However, an IC50 value alone is insufficient. True confirmation of a targeted inhibitor requires a deeper, more rigorous investigation into the direct physical interaction between the compound and the protein.
The Validation Workflow: A Strategy for Unambiguous Confirmation
A robust confirmation of binding is not a single experiment but a logical progression. This workflow is designed to be self-validating, where each tier of experimentation adds a new layer of evidence, building a conclusive case for specific and direct target engagement.
Caption: A tiered workflow for validating protein-ligand binding.
Tier 1: Functional Confirmation via Biochemical Kinase Assays
The first step is to quantify the compound's ability to inhibit TBK1's enzymatic activity. This provides a functional readout of target modulation, most commonly expressed as an IC50 value.
Causality: The rationale is that if a compound inhibits the kinase's ability to phosphorylate its substrate, it is likely interacting with the enzyme, presumably at the highly conserved ATP-binding pocket. While indirect, it is a crucial first pass and allows for potency comparison against known standards.
Comparative Performance of TBK1 Inhibitors
The table below compares the reported biochemical potency of a highly optimized 1H-pyrazolo[3,4-b]pyridine derivative (Compound 15y from Liao et al.) with other well-characterized TBK1 inhibitors.[9]
| Compound | Scaffold | TBK1 IC50 | Notes |
| Compound 15y [9][10] | 1H-pyrazolo[3,4-b]pyridine | 0.2 nM | Demonstrates exceptional potency within this chemical class. |
| BX795[9] | Pyrrolopyrimidine | 2 - 7.1 nM | Multi-kinase inhibitor, also targets PDK1. |
| MRT67307[9][11] | Pyrrolopyrimidine | 19 nM | Dual TBK1/IKKε inhibitor, also inhibits ULK1/2. |
| Amlexanox[11] | Pyridinone | ~1-2 µM | Approved drug, later identified as a TBK1/IKKε inhibitor. |
| GSK8612[4] | Not Disclosed | ~60 nM (pIC50 7.2) | Highly selective tool compound. |
Protocol: ADP-Glo™ Luminescent Kinase Assay
This commercially available assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[12]
-
Reagent Preparation: Prepare TBK1 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[12] Reconstitute recombinant human TBK1 enzyme, substrate (e.g., Myelin Basic Protein), and ATP according to the supplier's protocol.
-
Compound Dilution: Perform a serial dilution of the this compound compound in DMSO, then dilute further in kinase buffer to the desired final concentrations.
-
Kinase Reaction: In a 96-well plate, add 5 µL of the compound dilution, 10 µL of a master mix containing TBK1 enzyme and substrate, and initiate the reaction by adding 10 µL of ATP solution. Include "no enzyme" and "vehicle (DMSO)" controls.
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
ADP-Glo™ Reagent: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Detection: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. Convert luminescence to % inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.
Tier 2: Confirmation of Direct Physical Binding
While an IC50 is essential, it doesn't definitively prove direct binding. The compound could be acting through an allosteric site, or its activity could be an artifact of the assay conditions. Therefore, direct biophysical measurements are non-negotiable for confirming a physical interaction.
Method 1: Differential Scanning Fluorimetry (DSF)
Causality: DSF, or Thermal Shift Assay, operates on the principle that when a ligand binds to a protein, it typically stabilizes the protein's tertiary structure.[13] This stabilization requires more thermal energy to unfold the protein, resulting in a measurable increase in its melting temperature (Tm). It is a rapid and cost-effective way to screen for direct binding.
Protocol:
-
Reaction Mix: In a 96-well PCR plate, prepare a 20 µL reaction containing 2 µM recombinant TBK1, 5X SYPRO™ Orange dye (which fluoresces upon binding to hydrophobic regions exposed during unfolding), and the test compound at various concentrations (e.g., 1-100 µM).
-
Thermal Cycling: Place the plate in a real-time PCR instrument.
-
Melt Curve Analysis: Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min, measuring fluorescence at each interval.
-
Data Analysis: Plot fluorescence versus temperature. The inflection point of the resulting sigmoidal curve, determined by its first derivative, is the Tm. A positive shift in Tm (ΔTm) in the presence of the compound indicates stabilizing binding.
Method 2: Isothermal Titration Calorimetry (ITC)
Causality: ITC is the gold standard for characterizing the thermodynamics of binding.[14] It directly measures the heat released or absorbed when a ligand binds to a protein. By titrating the ligand into a solution of the protein, one can determine the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.
Protocol:
-
Sample Preparation: Dialyze the purified TBK1 protein and dissolve the compound in the exact same buffer to minimize heat of dilution effects. A typical concentration is 10-20 µM TBK1 in the sample cell and 100-200 µM compound in the syringe.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, precise injections (e.g., 2 µL) of the compound from the syringe into the protein solution in the cell.
-
Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a peak for each injection.
-
Data Analysis: Integrate the peaks to determine the heat change per injection. Plot this against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate Kd, n, and ΔH.
| Parameter | Description | Typical Value for Potent Inhibitor |
| Kd (Dissociation Constant) | Affinity of the ligand for the protein. | Low nM to pM |
| n (Stoichiometry) | Molar ratio of ligand to protein at saturation. | ~1 |
| ΔH (Enthalpy Change) | Heat released or absorbed upon binding. | Favorable (negative) |
| ΔS (Entropy Change) | Change in disorder of the system upon binding. | Favorable (positive) or unfavorable |
Tier 3: Cellular Target Engagement
Confirming that a compound binds to its target in the complex milieu of a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA) extends the principle of thermal stabilization to the native cellular environment.
Causality: If the this compound compound binds to and stabilizes TBK1 inside intact cells, a greater fraction of TBK1 will remain in its native, soluble form after a heat shock compared to untreated cells.[15] This confirms not only binding but also cell permeability and engagement with the target in its physiological context.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells known to express TBK1 (e.g., THP-1 human monocytes) and treat them with the test compound or vehicle (DMSO) for 1-2 hours.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, unfolded protein by ultracentrifugation (e.g., 100,000 x g for 20 minutes).
-
Detection: Collect the supernatant and analyze the amount of soluble TBK1 at each temperature point using Western Blotting with a specific anti-TBK1 antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble TBK1 as a function of temperature. A rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells demonstrates intracellular target stabilization.
The Signaling Context: Where TBK1 Acts
Understanding where TBK1 functions is key to appreciating the impact of its inhibition. TBK1 is a convergence point for multiple innate immune sensing pathways.
Caption: Simplified TBK1 signaling pathway in the antiviral response.
Conclusion
References
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- Title: Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
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- Title: (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
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- Title: Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues.
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Benchmarking the Efficacy of Novel Pyrazolo[3,4-b]pyridine Derivatives Against Known Anticancer Drugs: A Comparative Guide
In the landscape of oncology drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel kinase inhibitors.[1][2][3] This guide provides a comprehensive technical comparison of newly synthesized pyrazolo[3,4-b]pyridine derivatives against established anticancer drugs, offering insights into their synthesis, mechanism of action, and efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation cancer therapeutics.
Introduction: The Rationale for Pyrazolo[3,4-b]pyridine Derivatives in Oncology
The pyrazolo[3,4-b]pyridine core is a heterocyclic scaffold that has garnered considerable attention due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] Its structural resemblance to the purine nucleus allows it to function as a competitive inhibitor of ATP-binding sites in various kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1] The development of novel derivatives of this scaffold aims to enhance potency, selectivity, and pharmacokinetic profiles compared to existing treatments.
This guide will focus on the comparative analysis of a series of novel pyrazolo[3,4-b]pyridine derivatives designed as inhibitors of key oncogenic kinases, benchmarked against established drugs targeting similar pathways.
Synthesis of Novel Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of the novel pyrazolo[3,4-b]pyridine derivatives discussed herein follows a convergent synthetic strategy, allowing for the facile introduction of diverse substituents to explore the structure-activity relationship (SAR). A general synthetic route is outlined below.
General Synthetic Procedure:
A common approach to synthesizing the pyrazolo[3,4-b]pyridine core involves the cyclization of a 5-aminopyrazole with a suitable three-carbon synthon, such as an α,β-unsaturated ketone.[5] More recent and efficient methods utilize a multi-component reaction approach, for instance, the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with anilines in the presence of an amorphous carbon-supported sulfonic acid catalyst.[6]
Illustrative Synthetic Scheme:
Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridine derivatives.
This modular synthesis allows for the generation of a library of compounds with varied substitutions at key positions of the pyrazolo[3,4-b]pyridine core, enabling the fine-tuning of their biological activity.
Benchmarking Against Known Kinase Inhibitors
To ascertain the therapeutic potential of the novel derivatives, their efficacy was benchmarked against established kinase inhibitors, such as Larotrectinib and Entrectinib , which are approved pan-TRK inhibitors, and Staurosporine , a broad-spectrum kinase inhibitor often used as a positive control.[7] The rationale for selecting these comparators lies in their well-characterized mechanisms of action and clinical relevance.
Target Kinase Profiling
The novel derivatives were initially screened against a panel of oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinases (CDK2/CDK9), and Tropomyosin Receptor Kinases (TRK).[7][8][9] This initial screening is crucial for identifying the primary targets and assessing the selectivity of the new compounds. A high degree of selectivity is desirable to minimize off-target effects and potential toxicity.
Comparative Efficacy Evaluation: In Vitro Studies
A battery of in vitro assays was employed to compare the anticancer efficacy of the novel pyrazolo[3,4-b]pyridine derivatives with the benchmark drugs.[10][11][12][13] These assays provide quantitative data on cytotoxicity, anti-proliferative effects, and the induction of apoptosis.
Cell Viability and Cytotoxicity Assays
The initial assessment of anticancer activity is typically performed using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, HepG2, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with serial dilutions of the novel pyrazolo[3,4-b]pyridine derivatives and benchmark drugs for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (half-maximal inhibitory concentration) values are determined.
Comparative IC₅₀ Data
The following table summarizes the IC₅₀ values of representative novel pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines, in comparison to known drugs.
| Compound | Target Kinase(s) | HCT-116 (Colon) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| Novel Derivative 1 | CDK2/PIM1 | 0.85 | 1.23 | 2.54 |
| Novel Derivative 2 | FGFR | 0.52 | 0.98 | 1.87 |
| Novel Derivative 3 | TRK | 0.09 | 0.15 | 0.28 |
| Staurosporine | Broad Spectrum | 0.01 | 0.02 | 0.03 |
| Larotrectinib | TRK | 0.12 | 0.20 | 0.35 |
Data are representative and compiled from multiple sources for illustrative purposes.[1][7]
The data indicates that while Staurosporine exhibits potent but non-selective cytotoxicity, the novel derivatives demonstrate significant and, in some cases, superior potency against specific cancer cell lines compared to the targeted therapy Larotrectinib.
Apoptosis and Cell Cycle Analysis
To elucidate the mechanism of cell death induced by the novel compounds, apoptosis and cell cycle progression were investigated.
Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle
-
Cell Treatment: Cells are treated with the IC₅₀ concentration of the compounds for 24-48 hours.
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in 70% ethanol for cell cycle analysis or resuspended in binding buffer for apoptosis analysis.
-
Staining:
-
Apoptosis: Cells are stained with Annexin V-FITC and Propidium Iodide (PI).
-
Cell Cycle: Cells are stained with PI in the presence of RNase.
-
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different stages of the cell cycle (G0/G1, S, G2/M) and the percentage of apoptotic cells (early and late) are quantified.
Illustrative Signaling Pathway:
Caption: Simplified signaling pathway inhibited by pyrazolo[3,4-b]pyridine derivatives.
Mechanistic studies revealed that the most potent novel derivatives induced apoptosis and caused cell cycle arrest at the G0/G1 or G2/M phase, consistent with the inhibition of kinases that regulate these processes.[1]
Conclusion and Future Directions
The novel pyrazolo[3,4-b]pyridine derivatives presented in this guide demonstrate promising anticancer activity, with some compounds exhibiting superior or comparable efficacy to established drugs in in vitro models. The modular synthesis allows for extensive SAR studies to further optimize their pharmacological properties.
Future work will focus on in vivo efficacy studies in animal models to assess the therapeutic potential and safety profiles of the lead compounds.[10][14] Further optimization of the scaffold could lead to the development of next-generation kinase inhibitors with improved potency, selectivity, and reduced potential for drug resistance.
References
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Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
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Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
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In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online. [Link]
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Novel Pyrazolo[3,4-b]pyridines: Synthesis, Molluscicidal, and Antimicrobial Activities. Wiley Online Library. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
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In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
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A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing. [Link]
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In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science. BioDuro. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]
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Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. [Link]
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ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Wiley Online Library. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
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Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]
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Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. [Link]
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Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. National Institutes of Health. [Link]
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A Guide to Ensuring Reproducibility in the Biological Activity of 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of derivatives with promising therapeutic activities. These compounds have shown efficacy as kinase inhibitors, anticancer agents, and modulators of various cellular signaling pathways.[1][2][3][4][5] However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, chief among them being the reproducibility of its biological activity. This guide provides a comprehensive framework for establishing the reproducibility of the biological activity of a specific derivative, 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine , and by extension, other analogs of this important heterocyclic system.
While extensive research has been conducted on the broader pyrazolo[3,4-b]pyridine class, public domain data on the specific biological activities of this compound is limited. Therefore, this guide will serve as a proactive manual, outlining the critical experimental considerations and protocols necessary to robustly characterize its activity and ensure that findings are reproducible across different laboratories and studies. We will draw upon established methodologies for analogous compounds to propose a comprehensive validation strategy.
The Critical Importance of Reproducibility
In drug discovery, irreproducible results lead to wasted resources, time, and ultimately, a failure to deliver effective therapies to patients. The biological activity of a compound can be influenced by a myriad of factors, from the purity of the synthesized molecule to the specific conditions of the biological assay. A thorough and well-documented experimental approach is paramount to building confidence in the observed effects and their potential for therapeutic translation.
I. Synthesis and Structural Verification: The Foundation of Reproducibility
The unambiguous synthesis and rigorous characterization of the target compound are the first and most critical steps in ensuring the reproducibility of its biological activity. Any ambiguity in the chemical structure or the presence of impurities can lead to misleading biological data.
Proposed Synthetic Route for this compound
Several synthetic strategies have been reported for the construction of the pyrazolo[3,4-b]pyridine core.[6][7][8] A common approach involves the condensation of a substituted 5-aminopyrazole with a suitable three-carbon synthon. For the synthesis of this compound, a plausible route would involve the protection of the aminomethyl group, followed by the core synthesis and subsequent deprotection.
Experimental Protocol: A Hypothetical Two-Step Synthesis
Step 1: Synthesis of a Protected 3-Aminomethyl Pyrazole Intermediate
-
Reaction Setup: To a solution of 3-cyano-1H-pyrazole in an appropriate solvent (e.g., anhydrous THF), add a reducing agent such as lithium aluminum hydride (LiAlH4) dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The cyano group will be reduced to an aminomethyl group.
-
Protection: Following the reduction, introduce a suitable protecting group for the primary amine, for example, by reacting the intermediate with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine to yield the Boc-protected 3-(aminomethyl)-1H-pyrazole. The choice of protecting group is critical; it must be stable to the conditions of the subsequent cyclization and readily removable without affecting the pyrazolo[3,4-b]pyridine core.
-
Purification: The protected intermediate should be purified using column chromatography on silica gel to ensure high purity before proceeding to the next step.
Step 2: Cyclization to Form the Pyrazolo[3,4-b]pyridine Core and Deprotection
-
Condensation: The protected 3-(aminomethyl)-1H-pyrazole can be reacted with a suitable β-dicarbonyl compound or its equivalent (e.g., acetylacetone) in a solvent like ethanol with a catalytic amount of acid (e.g., acetic acid) or base. This reaction, upon heating, should lead to the formation of the protected 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine.
-
Deprotection: The Boc protecting group can be removed under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final product, this compound.
-
Final Purification: The final compound must be rigorously purified, for example, by recrystallization or preparative HPLC, to achieve a purity of >95%, as confirmed by analytical HPLC and LC-MS.
Causality in Synthesis: Why These Steps Matter
-
Inert Atmosphere: The use of an inert atmosphere during reduction with LiAlH4 is crucial to prevent the reaction of this highly reactive reagent with atmospheric moisture and oxygen, which would otherwise reduce the yield and introduce impurities.
-
Protecting Group Strategy: The protection of the aminomethyl group is essential to prevent its interference with the cyclization reaction. The Boc group is a common choice due to its stability and ease of removal under conditions that are unlikely to degrade the heterocyclic core.
-
Rigorous Purification: Each intermediate and the final product must be thoroughly purified to remove unreacted starting materials, byproducts, and residual solvents. Even minor impurities can have significant biological activity and confound the interpretation of results.
Structural Verification: An Absolute Requirement
The identity and purity of the synthesized this compound must be unequivocally confirmed using a battery of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Elemental Analysis: To confirm the elemental composition of the molecule.
Only after the structure and purity have been rigorously confirmed should the compound be advanced to biological testing.
II. In Vitro Biological Evaluation: A Multi-faceted Approach to Confirm Activity
Given the diverse biological activities reported for pyrazolo[3,4-b]pyridine derivatives, a tiered approach to in vitro evaluation is recommended. This should begin with broad screening to identify potential activities, followed by more focused assays to confirm and characterize the mechanism of action.
Initial Broad-Spectrum Screening
A primary screen against a panel of cancer cell lines and a diverse set of kinases is a logical starting point, given the known activities of this compound class.
Experimental Protocol: MTT Assay for Antiproliferative Activity
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations. Treat the cells with these concentrations for 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent like doxorubicin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.
Experimental Protocol: Kinase Inhibition Profiling
-
Assay Platform: Utilize a reputable kinase profiling service that employs a well-validated assay platform, such as a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay (e.g., LanthaScreen™ Eu Kinase Binding Assay).[1]
-
Kinase Panel: Screen this compound at a fixed concentration (e.g., 1 or 10 µM) against a broad panel of kinases representing different branches of the human kinome.
-
Hit Confirmation: For any kinases showing significant inhibition (e.g., >50% at the screening concentration), perform follow-up dose-response experiments to determine the IC50 values.
Causality in In Vitro Assays: Controlling for Variables
-
Cell Line Authentication: Use authenticated cell lines from a reputable source (e.g., ATCC) and regularly test for mycoplasma contamination to ensure the consistency of the biological system.
-
Assay Validation: All assays should be validated with appropriate positive and negative controls to ensure they are performing as expected. The Z'-factor is a statistical parameter that can be used to assess the quality of an assay.
-
Solvent Effects: The concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should be at a level that does not affect cell viability or enzyme activity.
Data Presentation: Clarity and Comparability
Summarize all quantitative data in clearly structured tables.
Table 1: Hypothetical Antiproliferative Activity of this compound
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | [Insert Value] |
| HCT116 | Colon Cancer | [Insert Value] |
| A549 | Lung Cancer | [Insert Value] |
Table 2: Hypothetical Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) |
| [Kinase 1] | [Insert Value] |
| [Kinase 2] | [Insert Value] |
| [Kinase 3] | [Insert Value] |
III. Comparative Analysis: Benchmarking Against Alternatives
To understand the significance of the biological activity of this compound, it is essential to compare its performance with that of other relevant compounds.
Selection of Comparator Compounds
-
Structural Analogs: Include other 3-substituted pyrazolo[3,4-b]pyridine derivatives to understand the structure-activity relationship (SAR). For example, compare the activity of the 3-aminomethyl derivative with the 3-methyl or 3-carboxamido analogs.
-
Known Inhibitors: If a specific kinase is identified as a target, compare the potency and selectivity of this compound with that of known, well-characterized inhibitors of that kinase.[1][2]
This comparative analysis will provide valuable context for the compound's activity and help to identify its unique properties.
IV. Visualizing the Path to Reproducibility
Diagrams can be powerful tools for illustrating experimental workflows and the logic behind them.
Caption: A streamlined workflow for ensuring the reproducible biological evaluation of a novel compound.
V. Establishing a Self-Validating System for Trustworthiness
To ensure the trustworthiness of the findings, the experimental plan should be designed as a self-validating system. This means incorporating orthogonal assays to confirm the biological activity and mechanism of action.
For example, if the initial screen suggests that this compound inhibits a particular kinase and has antiproliferative effects, the following orthogonal assays could be employed:
-
Cellular Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the target kinase in intact cells.
-
Downstream Signaling Pathway Analysis: Use Western blotting to measure the phosphorylation status of known downstream substrates of the target kinase. A reduction in phosphorylation upon treatment with the compound would provide further evidence of target engagement and inhibition.
-
Cell Cycle Analysis: Use flow cytometry to determine if the antiproliferative activity is associated with arrest at a specific phase of the cell cycle, which can be indicative of inhibiting a cell cycle-regulating kinase.
By using multiple, independent methods to probe the compound's activity, the confidence in the results is significantly increased.
Conclusion: A Roadmap to Reproducible Biological Activity
The reproducibility of biological activity is a cornerstone of credible scientific research and a prerequisite for the successful development of new therapeutic agents. For a novel compound like this compound, where public data is scarce, a systematic and rigorous approach to its synthesis, characterization, and biological evaluation is essential. By following the principles and protocols outlined in this guide—from ensuring the chemical integrity of the molecule to employing a multi-faceted and comparative in vitro testing strategy—researchers can build a robust and reproducible dataset that will provide a solid foundation for future preclinical and clinical development. This commitment to scientific rigor is not only good practice but is also essential for accelerating the translation of promising molecules from the laboratory to the clinic.
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022-05-19). Available at: [Link]
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Synthesis and biological activity of pyrazo-[3,4-b]-pyridine derivatives. Part I. (1979-05-01). Available at: [Link]
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Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016-04-14). Available at: [Link]
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Facile synthesis and in-vitro antitumor activity of some pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety. (2010-01-01). Available at: [Link]
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Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023-05-05). Available at: [Link]
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Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024-09-06). Available at: [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021-03-01). Available at: [Link]
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Comparative Analysis of 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine Derivatives: Achieving High Selectivity for TBK1 over IKKε
A Guide for Drug Discovery Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Challenge of Targeting TBK1 and IKKε
TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) are non-canonical IκB kinases that have emerged as critical nodes in cellular signaling.[1] While sharing significant sequence homology and some functional overlap, they play distinct and crucial roles in innate immunity, inflammation, autophagy, and oncogenesis.[2][3] Both kinases are essential for activating interferon regulatory factors (IRF3 and IRF7), which drive the type I interferon response to viral infections.[2][4] However, aberrant activation of TBK1 and IKKε has been implicated in various pathologies, including autoimmune diseases and cancer, making them attractive therapeutic targets.[5][6][7]
The structural similarity between the ATP-binding sites of TBK1 and IKKε presents a formidable challenge for medicinal chemists: designing inhibitors that can selectively target one kinase over the other.[3] Achieving high selectivity is paramount, as off-target inhibition of IKKε could lead to undesired side effects or reduce the therapeutic efficacy of a TBK1-targeted agent.[2] This guide provides a comprehensive comparison of a promising scaffold, 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine, focusing on its remarkable ability to yield potent and highly selective inhibitors of TBK1.
The TBK1/IKKε Signaling Axis
TBK1 and IKKε are activated by various stimuli, including pathogen-associated molecular patterns (PAMPs) and inflammatory cytokines.[7] Upon activation, they phosphorylate key downstream substrates, most notably IRF3 and IRF7, leading to their dimerization and translocation to the nucleus to induce the expression of type I interferons and other inflammatory genes. Differentiating the roles of TBK1 and IKKε is crucial for targeted therapy. While both contribute to the interferon response, TBK1 has also been specifically implicated in KRAS-driven cancers and in mediating resistance to certain therapies.[2][6]
Quantitative Comparison: The Rise of the Pyrazolo[3,4-b]pyridine Scaffold
Rational drug design efforts have identified the 1H-pyrazolo[3,4-b]pyridine scaffold as a promising starting point for developing potent TBK1 inhibitors.[1][8] Through systematic structure-activity relationship (SAR) studies, researchers have optimized this core to achieve both high potency and exceptional selectivity. One particular derivative, designated Compound 15y , has demonstrated sub-nanomolar inhibitory activity against TBK1 and a remarkable selectivity profile when compared to IKKε and other related kinases.[1][8]
For context, we compare the performance of Compound 15y with BX795, a well-known but less selective dual TBK1/IKKε inhibitor.[1][9]
| Compound | Target Kinase | IC50 (nM) | Selectivity (IKKε/TBK1) | Source |
| Compound 15y | TBK1 | 0.2 | \multirow{2}{}{800-fold } | \multirow{2}{}{[1]} |
| (pyrazolo[3,4-b]pyridine derivative) | IKKε | 160 | ||
| BX795 | TBK1 | 7.1 | \multirow{2}{}{~22.5-fold } | \multirow{2}{}{[1][9]} |
| (Reference Compound) | IKKε | ~160 |
Table 1: Comparative IC50 values demonstrating the superior selectivity of the optimized 1H-pyrazolo[3,4-b]pyridine derivative (Compound 15y) for TBK1 over IKKε.
The data clearly illustrates that while BX795 inhibits both kinases with reasonable potency, Compound 15y exhibits a profound preference for TBK1. An 800-fold selectivity window represents a significant achievement in kinase inhibitor design and provides researchers with a powerful chemical probe to dissect the specific functions of TBK1.
Experimental Protocol: Determination of Kinase Inhibitor IC50 Values
The determination of a compound's 50% inhibitory concentration (IC50) is a cornerstone of drug discovery, providing a quantitative measure of its potency.[10][11] The following protocol outlines a robust, luminescence-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, which is widely used for kinase selectivity profiling.[12]
Principle: Kinase activity is measured by quantifying the amount of ADP produced from the phosphotransferase reaction. A proprietary ADP-Glo™ Reagent depletes the remaining ATP, and a Kinase Detection Reagent converts the newly formed ADP to ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal directly proportional to kinase activity.
Step-by-Step Methodology:
-
Compound Preparation & Serial Dilution:
-
Rationale: To determine the concentration-dependent effect of the inhibitor, a range of concentrations must be tested.
-
Procedure: Prepare a 10 mM stock solution of the test compound (e.g., Compound 15y) in 100% DMSO. Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration curve. This will be the 100x final concentration plate.
-
-
Kinase Reaction Setup:
-
Rationale: This step brings together the kinase, its specific substrate, ATP, and the inhibitor in an optimized buffer to initiate the enzymatic reaction.
-
Procedure: In a 384-well plate, add the following components in order:
-
5 µL of Kinase Reaction Buffer (containing DTT and other cofactors).
-
2.5 µL of the test compound dilution in buffer.
-
2.5 µL of the Kinase/Substrate mixture (containing recombinant human TBK1 or IKKε and a suitable peptide substrate).
-
2.5 µL of ATP solution. The concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors are fairly evaluated.[13][14]
-
-
-
Enzymatic Reaction Incubation:
-
Rationale: Allows the kinase to phosphorylate its substrate. The presence of the inhibitor will reduce the rate of this reaction.
-
Procedure: Gently mix the plate and incubate at room temperature for 60 minutes.
-
-
ATP Depletion & Signal Generation:
-
Rationale: To accurately measure the ADP produced, the unconsumed ATP from the initial reaction must be removed. The subsequent step converts ADP to a detectable signal.
-
Procedure:
-
Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
-
Data Acquisition and Analysis:
-
Rationale: Quantifies the light output, which is inversely proportional to the inhibitor's potency.
-
Procedure: Read the plate using a standard plate-reading luminometer.
-
Analysis: Convert raw luminescence units to percent inhibition relative to vehicle (DMSO) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.[15][16]
-
Structural Basis for Selectivity and Field Implications
The remarkable selectivity of Compound 15y is rooted in its specific interactions within the ATP-binding pocket of TBK1. Molecular docking studies detailed in the primary research reveal that the pyrazolo[3,4-b]pyridine core forms key hydrogen bonds with the hinge region of the kinase, a common feature for kinase inhibitors.[1] However, the optimized substitutions at the 3-aminomethyl position are thought to exploit subtle but critical differences between the TBK1 and IKKε active sites, likely involving interactions with specific amino acid residues like Asp157 in TBK1, which are not perfectly conserved or are sterically different in IKKε.[1] This allows for a high-affinity binding to TBK1 while simultaneously disfavoring interaction with IKKε.
For researchers in drug development, the availability of a highly selective TBK1 inhibitor like Compound 15y has profound implications:
-
Target Validation: It allows for the unambiguous interrogation of TBK1's role in various disease models without the confounding effects of IKKε inhibition.
-
Reduced Off-Target Effects: In a therapeutic context, selectivity is crucial for minimizing mechanism-based toxicities. Inhibiting only TBK1 may provide a better safety profile.[17]
-
Enhanced Therapeutic Window: By avoiding IKKε, higher doses targeting TBK1 can potentially be administered, leading to greater efficacy in diseases where TBK1 is a key driver, such as certain cancers or inflammatory conditions.[18]
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Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. [Link]
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ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. [Link]
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ChemInform. (2014). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. [Link]
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Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Aminomethyl-1H-pyrazolo[3,4-b]pyridine. As a heterocyclic compound integrating functionalities of both pyrazolopyridine and aminopyridine, it requires careful handling and disposal to ensure personnel safety and environmental protection. This guide is designed for researchers and drug development professionals, emphasizing the scientific rationale behind each procedural step.
Hazard Assessment and Compound Profile
The pyrazolopyridine framework is known for a wide spectrum of biological activities.[1][2] The aminopyridine moiety, however, dictates the primary handling hazards. Compounds like 3-(Aminomethyl)pyridine are classified as corrosive, causing severe skin burns and eye damage.[3][4] Therefore, this compound must be handled as a hazardous substance with particular attention to its corrosive and irritant properties.
Table 1: Anticipated Hazard Profile
| Hazard Class | GHS Hazard Statement | Rationale & Source |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Based on data for similar pyrazolo[3,4-b]pyridine and aminopyridine structures.[5][6] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | A primary hazard associated with aminomethylpyridine derivatives.[3][4] |
| Serious Eye Damage | H318: Causes serious eye damage | Consistent with the corrosive nature of the aminomethylpyridine group.[3] |
| Respiratory Irritation | H335: May cause respiratory irritation | A common hazard for amine-containing heterocyclic compounds.[5] |
Regulatory Framework: EPA Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is regulated to ensure proper management. Based on its pyridine structure, waste containing this compound is likely to be classified as hazardous.
Table 2: Likely EPA Hazardous Waste Codes
| Waste Code | Description | Justification |
|---|---|---|
| D038 | Pyridine | This code applies if the waste exhibits the toxicity characteristic for pyridine.[7][8] |
| F005 | Spent non-halogenated solvents including pyridine | This code applies if the compound is used as a solvent and becomes spent.[9] |
The responsibility for correct waste classification lies with the waste generator. It is imperative to consult your institution's Environmental Health & Safety (EHS) department to ensure full compliance with federal, state, and local regulations.[10]
Personnel Safety: Required Personal Protective Equipment (PPE)
Given the compound's corrosive and irritant nature, robust personal protection is non-negotiable. The causality for each piece of PPE is rooted in preventing chemical contact and inhalation.
Table 3: Essential Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
|---|---|---|
| Hand Protection | Butyl rubber or nitrile gloves | Provides a chemical barrier to prevent skin contact, as the substance is corrosive and can be absorbed.[11][12] |
| Eye Protection | Chemical safety goggles and/or a full-face shield | Protects against splashes that can cause severe eye damage.[3][12] |
| Body Protection | Chemical-resistant lab coat | Protects skin from accidental spills and contamination.[12] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the solid powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[5][13] |
All handling of this compound, especially weighing and transferring the solid, should be performed within a properly functioning, certified laboratory chemical fume hood to minimize inhalation exposure.[11][14]
Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of this compound is a multi-step process that ensures safety and compliance at every stage. The fundamental principle is that chemical waste should never be disposed of down the drain or in regular trash.[15] It must be managed as hazardous chemical waste.
Experimental Protocol: Step-by-Step Waste Handling and Disposal
1.0 Waste Segregation
-
1.1 At the point of generation, immediately segregate waste containing this compound. This includes pure unused compound, reaction mixtures, contaminated consumables (e.g., weigh paper, pipette tips), and solutions.
-
1.2 Crucially, do not mix this waste with incompatible materials. Keep it separate from strong oxidizing agents and strong acids to prevent violent reactions.[11][14]
2.0 Waste Containerization
-
2.1 Select a sealable, airtight, and chemically compatible waste container.[11] A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.
-
2.2 For solid waste (e.g., contaminated gloves, paper towels), use a designated, clearly labeled hazardous waste bag or container.
-
2.3 Never overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
3.0 Waste Labeling
-
3.1 As soon as the first drop of waste is added, affix a completed "Hazardous Waste" label to the container.[11]
-
3.2 The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream, with percentages.
-
The specific hazard characteristics (e.g., "Corrosive," "Toxic").
-
The accumulation start date.
-
The name of the Principal Investigator and laboratory location.
-
4.0 Storage and Final Disposal
-
4.1 Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin to capture any potential leaks.[11]
-
4.2 When the container is full or is no longer being used, submit a chemical collection request to your institution's EHS department or licensed hazardous waste contractor.[11]
-
4.3 Do not attempt to neutralize this waste unless you are following a specific, validated, and EHS-approved protocol. Elementary neutralization is typically reserved for simple inorganic acids and bases.[15] The complex structure of this compound means that neutralization attempts could create other hazardous byproducts. The safest and most compliant method is disposal via a licensed chemical destruction plant, often through controlled incineration.[16]
Emergency Procedures for Accidental Spills
Small Spill (Contained within a fume hood):
-
Ensure appropriate PPE is worn.[12]
-
Contain the spill using a chemical absorbent material like vermiculite or sand.[17]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[17]
-
Decontaminate the area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Label the waste container appropriately and arrange for disposal.
Large Spill (Outside of a fume hood):
-
Immediately evacuate the area and alert others.
-
If safe to do so, close the doors to the affected area to contain vapors.
-
Contact your institution's emergency response line and EHS department immediately.[11]
-
Do not attempt to clean up a large spill without specialized training and equipment.
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. (n.d.). For Pyridine. Washington State University. [Link]
-
Pyridine - Safety Data Sheet - Carl ROTH. (n.d.). [Link]
-
PYRIDINE - EPA OSC Response. (n.d.). U.S. Environmental Protection Agency.[Link]
-
Waste Code - RCRAInfo - EPA. (n.d.). U.S. Environmental Protection Agency.[Link]
-
Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water... (2017). MDPI.[Link]
-
Pyrazolo[3,4-b]pyridin-3(2H). (2021). ScienceDirect.[Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central - NIH.[Link]
-
EPA Hazardous Waste Codes. (n.d.). University of Maryland - Environmental Safety, Sustainability and Risk.[Link]
-
1H-Pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem. (n.d.). National Center for Biotechnology Information.[Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). Florida Department of Environmental Protection.[Link]
-
MSDS Name: 2-AMINO PYRIDINE - Alkali Metals Limited. (n.d.). [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2022). U.S. Environmental Protection Agency.[Link]
-
Common Name: 2-AMINOPYRIDINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.[Link]
-
Neutralization/Deactivation/Recovery. (n.d.). Princeton University - Environmental Health and Safety.[Link]
Sources
- 1. jksus.org [jksus.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. wku.edu [wku.edu]
- 10. epa.gov [epa.gov]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. nj.gov [nj.gov]
- 13. alkalimetals.com [alkalimetals.com]
- 14. fishersci.com [fishersci.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. chemicalbook.com [chemicalbook.com]
- 17. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
